2-Fluoro-5-(trifluoromethoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVUVGPLMTFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397336 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-85-4 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886497-85-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-5-(trifluoromethoxy)benzoic acid CAS number
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Abstract
This compound, identified by CAS Number 886497-85-4 , is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in advanced chemical synthesis.[1][2] Its strategic combination of a carboxylic acid handle, an ortho-fluorine atom, and a para-trifluoromethoxy group imparts a unique set of electronic and steric properties. These features are increasingly exploited by researchers in drug discovery, agrochemical development, and materials science to design next-generation molecules with enhanced stability, permeability, and binding affinity. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic rationale, detailed analytical characterization, a validated application protocol based on patent literature, and essential safety information for laboratory professionals.
Core Compound Properties and Specifications
The utility of any chemical intermediate begins with a precise understanding of its fundamental physicochemical properties. This compound is a white to off-white solid at room temperature, and its key specifications are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886497-85-4 | [1][2] |
| Molecular Formula | C₈H₄F₄O₃ | [1][2] |
| Molecular Weight | 224.11 g/mol | [1][2] |
| Melting Point | 78-81 °C | [2] |
| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.89 ± 0.10 (Predicted) | [2] |
| Purity (Typical) | ≥97% | [1] |
The Scientific Rationale: Causality of Functional Groups in Molecular Design
The value of this compound is not arbitrary; it is a direct result of the deliberate placement of its three functional groups, each contributing distinct advantages, particularly in the context of medicinal chemistry.
-
Trifluoromethoxy Group (-OCF₃): This moiety is a bioisostere of groups like methoxy (-OCH₃) but with profoundly different electronic properties. It is highly lipophilic, which can significantly enhance a molecule's ability to permeate cell membranes, a critical factor for oral bioavailability in drug candidates. Furthermore, the extreme strength of the C-F bonds renders the -OCF₃ group exceptionally stable against metabolic degradation, increasing the in-vivo half-life of a drug.
-
Fluorine Atom (-F): The ortho-fluorine atom is a strong electron-withdrawing group. Its presence modulates the acidity of the carboxylic acid and influences the electronic environment of the aromatic ring. In drug design, fluorine substitution can block sites of metabolic oxidation and can form key hydrogen bonds or dipole interactions with target proteins, thereby increasing binding affinity and selectivity.
-
Carboxylic Acid Group (-COOH): This functional group serves as the primary synthetic handle for elaboration. It readily participates in robust and well-understood reactions, most notably amidation, to connect the fluorinated aromatic core to other molecular fragments.
The logical relationship between these components and their application is illustrated below.
Caption: Logical flow from functional groups to applications.
Synthesis Pathway Rationale
While this compound is commercially available, understanding its synthesis is crucial for process chemistry and impurity profiling. A plausible and industrially relevant approach involves a multi-step sequence starting from a simpler substituted toluene, as this leverages common transformations in organofluorine chemistry.
A representative pathway would be the oxidation of 2-fluoro-5-(trifluoromethoxy)toluene. This strategy is advantageous because the oxidation of a methyl group to a carboxylic acid is a well-established, high-yielding transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation.
Caption: Plausible synthesis route via oxidation.
Analytical Characterization: A Self-Validating System
Trustworthy characterization data is essential to verify the identity and purity of the material. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Expected ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm).
-
One signal will appear as a doublet of doublets (dd), corresponding to the proton at the C6 position, coupled to both the ortho-fluorine and the meta-proton.
-
Another signal, corresponding to the proton at the C4 position, will appear as a multiplet or doublet of doublets, showing coupling to the adjacent proton and the fluorine atom.
-
The proton at the C3 position will likely appear as a doublet, coupled to its neighboring proton.
-
A very broad singlet will be observed far downfield (>10 ppm) for the acidic proton of the carboxylic acid.
Expected ¹⁹F NMR (376 MHz, CDCl₃): Fluorine NMR is a powerful tool for fluorinated compounds due to its wide chemical shift range and high sensitivity.
-
A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group is expected around -58 to -60 ppm.
-
A multiplet corresponding to the single aromatic fluorine atom (Ar-F ) is expected in the range of -90 to -120 ppm.
Field-Proven Application: Synthesis of a Carbazate Precursor
The practical utility of this benzoic acid is demonstrated in patent literature, where it serves as a starting material for constructing more complex molecules intended for biological screening. A Chinese patent discloses the use of this compound in an amidation reaction to form a key intermediate.[3]
Experimental Protocol: Synthesis of tert-butyl 2-(2-fluoro-5-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate
This protocol is based on the reaction disclosed in patent CN118302422A.[3] The causality for this experimental design is clear: the direct formation of an amide bond from a carboxylic acid and an amine (or in this case, a hydrazine derivative) is often inefficient and requires an activating agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent that converts the carboxylic acid into a reactive ester in situ, which is then readily attacked by the nucleophilic hydrazine to form the stable amide bond under mild conditions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acidic byproducts of the reaction.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl carbazate (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of this compound (e.g., 7.0 g, 31.23 mmol) in anhydrous THF (70 mL) under a nitrogen atmosphere, add DIPEA (16 mL, 105.25 mmol) and HATU (23.7 g, 62.46 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add tert-butyl carbazate (4.95 g, 37.48 mmol) portion-wise to the cooled mixture.
-
Allow the mixture to slowly warm to room temperature and continue stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography.
Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For weighing or transferring solid material, a dust mask (e.g., N95) may be appropriate.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
- 2-Fluoro-5-(trifluoromethoxy)
- CN118302422A - Substituted n-cyanopyrrolidines having activity as usp30 inhibitors. (URL: )
- This compound - Echemi. (URL: )
- This compound, min 97%, 10 grams - Thomas Scientific. (URL: )
- Material Science Breakthroughs: The Role of this compound. (URL: )
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A Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the essential physical and chemical properties of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4), a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's physicochemical characteristics, spectroscopic profile, solubility, and thermal stability. Where experimental data is not publicly available, scientifically grounded predictions based on closely related structural analogs are provided. This guide also outlines detailed, field-proven experimental protocols for the determination of these properties, offering insights into the causal relationships between molecular structure and macroscopic behavior, thereby empowering researchers to effectively utilize this compound in their discovery and development workflows.
Introduction: A Molecule of Interest
This compound is a substituted aromatic carboxylic acid featuring two distinct fluorine-containing moieties: a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position. This unique substitution pattern imparts specific electronic and lipophilic properties that are highly sought after in drug design. The fluoro group can modulate pKa and form key hydrogen bonds, while the trifluoromethoxy (-OCF₃) group, a metabolically stable lipophilic hydrogen bond acceptor, is often used to enhance membrane permeability, improve metabolic stability, and increase binding affinity. Understanding the fundamental physical properties of this molecule is therefore a critical prerequisite for its successful application in rational drug design and materials engineering.
Physicochemical and Thermal Properties
The core physical properties of this compound are summarized in Table 1. These parameters are fundamental to predicting the compound's behavior in various experimental and physiological conditions.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Method |
| CAS Number | 886497-85-4 | [1] |
| Molecular Formula | C₈H₄F₄O₃ | N/A |
| Molecular Weight | 224.11 g/mol | N/A |
| Appearance | White to off-white solid | Assumed from Melting Point |
| Melting Point (Tₘ) | 78 - 81 °C | Data from Supplier[2] |
| Boiling Point | 251.9 ± 35.0 °C | Predicted[2] |
| Density | 1.529 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 2.89 ± 0.10 | Predicted[2] |
| Water Solubility | Low | Qualitative, from SDS[1] |
Thermal Analysis: Melting Point and Stability
The melting point is a critical indicator of purity and solid-state stability. The reported range of 78-81 °C suggests the compound is a crystalline solid at room temperature.
While a traditional melting point apparatus provides a range, DSC offers superior accuracy and additional data. It measures the heat flow required to raise the sample temperature, revealing a sharp endothermic peak at the melting point (Tₘ). The area under this peak corresponds to the enthalpy of fusion (ΔHfus), a key thermodynamic parameter. Furthermore, the DSC thermogram can reveal other phase transitions, such as polymorphism or the onset of decomposition, which are critical for formulation and stability studies.
Protocol 1: Determination of Thermal Properties by DSC
Caption: Workflow for Thermal Analysis using DSC.
Acidity (pKa)
The predicted pKa of ~2.89 is a direct consequence of the molecular structure. The carboxylic acid group is inherently acidic. This acidity is significantly enhanced by the strong electron-withdrawing inductive effects of both the ortho-fluoro and meta-trifluoromethoxy substituents. These groups stabilize the resulting carboxylate anion, shifting the equilibrium towards dissociation and thus lowering the pKa compared to benzoic acid (pKa ≈ 4.2). This strong acidity is a critical factor in its biological activity and formulation, as it dictates the charge state of the molecule at physiological pH.
Solubility Profile
Solubility is a cornerstone of drug development, influencing everything from assay design to bioavailability.
-
Aqueous Solubility: As noted in its Safety Data Sheet, the compound has low water solubility[1]. This is expected, as the lipophilic benzene ring and the highly hydrophobic -OCF₃ group outweigh the hydrophilic character of the carboxylic acid. At a pH below its pKa, the molecule will be in its neutral, less soluble form.
-
Organic Solvent Solubility: Fluorinated benzoic acids generally exhibit good solubility in polar organic solvents. It is predicted that this compound will be soluble in solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).
Protocol 2: Determination of Thermodynamic Solubility by Isothermal Shake-Flask Method
Caption: Isothermal Shake-Flask Method for Solubility.
Spectroscopic Profile: A Structural Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O. The signals for the aromatic protons will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other and with the ¹⁹F nucleus.
-
¹³C NMR: The carbon spectrum will show 8 distinct signals. The carboxyl carbon will be the most downfield signal (~165-170 ppm). The six aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range[3][4]. Two signals are expected:
-
A singlet for the three equivalent fluorine atoms of the -OCF₃ group.
-
A multiplet for the single fluorine atom at the C-2 position, split by the neighboring aromatic protons.
-
Protocol 3: Acquisition of NMR Spectra
Caption: General Workflow for NMR Sample Prep & Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule. Key expected absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O Stretch: A band in the 1210-1320 cm⁻¹ region.
-
C-F Stretches: Strong absorptions in the 1000-1400 cm⁻¹ region, characteristic of the C-F bond on the ring and the -OCF₃ group.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Additional Considerations for Researchers
-
Hygroscopicity: While no specific data exists, carboxylic acids can be hygroscopic. This property, the tendency to absorb moisture from the air, can affect sample weight accuracy and long-term stability[5][6][7]. It is best determined using Gravimetric Sorption Analysis (GSA), which measures mass change as a function of relative humidity[5][6].
-
Crystal Structure: The solid-state packing of fluorinated benzoic acids is complex, often involving hydrogen-bonded dimers and influenced by C-H···F and F···F interactions[2][8]. The presence of different crystalline forms (polymorphs) could significantly impact solubility and stability. X-ray crystallography would be required to definitively determine the crystal structure.
-
Safety and Handling: As per the Safety Data Sheet, this compound is a skin, eye, and respiratory irritant[1].
Conclusion
This compound possesses a unique combination of physicochemical properties driven by its distinct pattern of fluorination. Its strong acidity, predicted solubility profile, and thermal characteristics make it a versatile tool for chemical synthesis. This guide provides a foundational understanding of these properties and the robust experimental methodologies required for their validation. By appreciating the causality behind these characteristics—from the electron-withdrawing nature of its substituents to its solid-state behavior—researchers can better leverage this compound to advance the frontiers of science and drug discovery.
References
- Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe.
- Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe.
- Lucassen, A. C. B., Zubkov, T., Shimon, L. J. W., & van der Boom, M. E. (2007). Supporting Information: Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole: Assembly of Unimolecular Interconnected Helices. The Royal Society of Chemistry.
- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04).
- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics (AJP), 10(04).
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SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid [1H NMR] Spectrum. Retrieved from [Link]
- Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o539.
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Journal of Chemical & Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Generic structure of fluorinated benzoic acids. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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UCLA Department of Chemistry & Biochemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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ResearchGate. (2014). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
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NIST. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester. Retrieved from [Link]
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
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ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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2-Fluoro-5-(trifluoromethoxy)benzoic acid chemical structure
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications in Advanced Research
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest to the scientific research community, particularly those in drug discovery and materials science. Its unique molecular architecture, featuring a carboxylic acid, a fluorine atom, and a trifluoromethoxy group, makes it a valuable and versatile building block for the synthesis of complex molecules. The strategic incorporation of fluorine and the trifluoromethoxy moiety is a well-established strategy in medicinal chemistry to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, key applications, and essential safety protocols, serving as a critical resource for researchers and drug development professionals.
Introduction & Significance
In the landscape of modern chemical synthesis, fluorinated organic molecules have carved out a crucial niche. The strategic introduction of fluorine-containing functional groups can profoundly alter the physicochemical and biological properties of a parent molecule. This compound (CAS No. 886497-85-4) is an exemplar of this principle.[1][2] This compound is not merely an intermediate; it is an enabling tool for chemists to access novel chemical space.
The true value of this molecule lies in the synergistic effect of its functional groups:
-
Trifluoromethoxy Group (-OCF3): Often considered a "super-methyl" group, it is significantly more lipophilic and metabolically stable than a simple methoxy group. Its strong electron-withdrawing nature also modulates the electronics of the aromatic ring.[3][4]
-
Fluoro Group (-F): A small, highly electronegative atom that can block metabolic P450 oxidation sites and form key hydrogen bond interactions with biological targets, thereby improving a drug candidate's pharmacokinetic profile and potency.[3]
-
Carboxylic Acid Group (-COOH): A versatile handle for a wide array of chemical transformations, most notably amide bond formation, a cornerstone of pharmaceutical synthesis.
This guide aims to consolidate the available technical information on this compound, providing a foundation of knowledge for its effective use in the laboratory.
Physicochemical & Spectroscopic Profile
The precise characterization of a chemical building block is paramount for its successful application in synthesis. The physical and spectroscopic properties of this compound are well-defined.
Chemical Structure
The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and properties.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 886497-85-4 | [1][2] |
| Molecular Formula | C₈H₄F₄O₃ | [1][2] |
| Molecular Weight | 224.11 g/mol | [1][2] |
| Melting Point | 78-81 °C | [1] |
| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.529 ± 0.06 g/cm³ | [1] |
| pKa | 2.89 ± 0.10 | [1] |
| Appearance | White to light yellow crystal powder | [5] |
Spectroscopic Validation
Structural confirmation is typically achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by both fluorine atoms. The carboxylic acid proton will appear as a broad singlet.
-
¹⁹F NMR: Will display two distinct signals, one for the C2-F and another for the -OCF₃ group, providing unambiguous confirmation of the fluorine environments.
-
¹³C NMR: Will show eight distinct carbon signals, with C-F couplings providing further structural information.
-
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the exact mass (224.0097) would be observed, confirming the elemental composition.
Synthesis & Mechanistic Insights
While multiple synthetic routes may exist, a common and logical approach for preparing substituted benzoic acids involves the carboxylation of an organometallic intermediate. A plausible route starting from the commercially available 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene is outlined below.
Proposed Synthetic Workflow
Caption: A plausible synthetic workflow for the target compound.
Causality in Experimental Design
-
Lithium-Halogen Exchange: This is a classic and highly efficient method for generating aryllithium species. The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the elimination of lithium fluoride or reaction with the solvent (THF). n-Butyllithium (n-BuLi) is the reagent of choice due to its high reactivity and commercial availability.
-
Carboxylation: The generated aryllithium is a potent nucleophile and readily attacks the electrophilic carbon of carbon dioxide. Dry CO₂, either from a cylinder or as solid dry ice, is used to introduce the carboxylate group. It is crucial to use an excess of CO₂ and to maintain anhydrous conditions until the final workup to prevent quenching the aryllithium with stray protons.
-
Aqueous Acidic Workup: The initial product of carboxylation is a lithium carboxylate salt. The addition of a dilute acid (like HCl) protonates the salt to yield the final carboxylic acid product, which can then be isolated.
Core Applications in Research & Development
The utility of this compound stems from its role as a high-value building block.
-
Medicinal Chemistry & Drug Discovery: This is the primary application area. The scaffold is used in the synthesis of active pharmaceutical ingredients (APIs). The fluorine and trifluoromethoxy groups are known to enhance drug efficacy and improve pharmacokinetic profiles. For example, similar fluorinated benzoic acids are intermediates in the synthesis of anti-inflammatory, anti-cancer, and central nervous system-targeting agents.[3][6] The carboxylic acid allows for facile coupling with amines to form amides, which are present in a vast number of marketed drugs.
-
Agrochemicals: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. This building block can be used to synthesize novel herbicides and pesticides with enhanced potency, stability, and controlled environmental persistence.[6]
-
Advanced Materials: The inherent chemical and thermal stability imparted by the fluorinated groups makes this molecule an attractive component for specialty polymers and functional materials designed for demanding industrial applications.[7]
Experimental Protocol: Synthesis via Lithiation-Carboxylation
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
Materials:
-
1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂) or a cylinder of dry CO₂ gas
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the dry three-neck flask with a stir bar, thermometer, and a septum. Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Initial Solution: Under a positive pressure of inert gas, dissolve 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Carboxylation: Crush a generous amount of dry ice (approx. 5-10 eq) and quickly add it to the reaction mixture in portions. Alternatively, bubble dry CO₂ gas through the rapidly stirring solution for 30 minutes.
-
Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature. The mixture will likely become a thick slurry.
-
Acidification: Once at room temperature, carefully add 1 M HCl solution until the pH is ~1-2. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and melting point analysis.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][9][10] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9][10][11] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[8][10]
-
Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[9][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12][13]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[9][11]
Conclusion & Future Outlook
This compound stands out as a building block with high potential for innovation. Its strategically placed functional groups offer a pre-packaged solution for introducing desirable properties into new molecules. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals grows, the importance of such highly functionalized intermediates will undoubtedly increase. Future research will likely focus on expanding the library of complex molecules derived from this scaffold and exploring its utility in emerging fields like organic electronics and functional polymers. The robust chemistry and valuable properties of this compound ensure its continued relevance in the landscape of advanced chemical synthesis.
References
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[14] Win-Win Chemical. (n.d.). 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from
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[1] Echemi. (n.d.). This compound. Retrieved from
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[15] Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. Retrieved from
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[2] HDH Chemicals. (n.d.). This compound, min 97%, 10 grams. Retrieved from
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[5] ChemicalBook. (2025). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-99-9. Retrieved from
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[16] Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid Properties vs Pressure | Density, Cp, Viscosity. Retrieved from _
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[8] Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid 98 115029-23-7. Retrieved from
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[17] Benchchem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Retrieved from
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[18] Chemrio. (n.d.). This compound. Retrieved from
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[7] ChemBeq. (n.d.). This compound: Your Key to Advanced Organic Synthesis. Retrieved from
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[9] Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from
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[10] Australia Pacific LNG. (2016). 2-(Trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from
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[13] Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from
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[12] Ossila. (2023). 2-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from
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[11] TCI America. (n.d.). Safety Data Sheet - Benzoic Acid. Retrieved from
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[19] Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved from
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[6] PragmaMarketResearch. (2025). 2-(Trifluoromethyl)Benzoic Acid Decoded: Comprehensive Analysis and Forecasts 2025-2033. Retrieved from
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[3] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]. Retrieved from [Link]
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[4] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from
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2-Fluoro-5-(trifluoromethoxy)benzoic acid molecular weight
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 886497-85-4), a key fluorinated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, explore the strategic rationale for its use in medicinal chemistry and material science, and present a detailed, representative protocol for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound to advance their research and development programs. The molecular weight of this compound is 224.11 g/mol .[1][2]
Part 1: Core Physicochemical Properties and Molecular Structure
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a fluorine atom, and a trifluoromethoxy group. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly sought after in the design of advanced molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 224.11 | [1][2] |
| Molecular Formula | C₈H₄F₄O₃ | [1][2] |
| CAS Number | 886497-85-4 | [1][2] |
| Melting Point | 78-81 °C | [1] |
| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.529 ± 0.06 g/cm³ | [1] |
| pKa | 2.89 ± 0.10 (Predicted) | [1] |
| Appearance | White to off-white solid | N/A (General Observation) |
| Purity (Typical) | ≥97-98% |[2][3] |
Caption: Chemical structure of this compound.
Part 2: The Strategic Importance of the Trifluoromethoxy Group in Molecular Design
The incorporation of fluorinated functional groups is a cornerstone strategy in modern drug discovery and material science. The trifluoromethoxy (-OCF₃) group, in particular, offers a powerful tool for modulating molecular properties.
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents available to chemists. Increased lipophilicity can significantly improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor in designing effective therapeutics. The trifluoromethoxy group generally increases lipophilicity more than the more common trifluoromethyl (-CF₃) group.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic degradation by enzymes like cytochrome P450s.[4] By strategically placing an -OCF₃ group on a molecule, chemists can block sites of metabolic vulnerability, thereby increasing the compound's half-life and bioavailability.[4][5]
-
Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can profoundly influence the electronic distribution within the aromatic ring. This can alter the pKa of nearby functional groups and modify interactions with biological targets, such as hydrogen bonding or π-π stacking, potentially leading to enhanced binding affinity and potency.[4]
These attributes make building blocks like this compound invaluable for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[4]
Part 3: Synthesis and Purification
While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing substituted benzoic acids involves the carboxylation of an organometallic intermediate derived from a corresponding aryl halide. The following represents a robust and scalable synthetic approach.
Causality Behind Experimental Choices: The chosen pathway starts with 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene, a plausible commercially available or readily synthesized precursor. The conversion of the aryl bromide to a Grignard reagent is a classic and highly reliable method for forming a carbon-carbon bond. The subsequent reaction with carbon dioxide (dry ice) is an efficient way to install the carboxylic acid functionality. This method is often preferred over alternatives like nitrile hydrolysis for its typically cleaner reaction profile and high yields.
Caption: General workflow for utilizing the acid in drug discovery.
Its derivatives are investigated for a wide range of therapeutic areas where the unique properties of the fluorinated substituents can enhance efficacy, selectivity, and pharmacokinetic profiles.
Material Science and Agrochemicals
The stability and unique electronic nature conferred by the fluoro- and trifluoromethoxy groups make this compound an attractive building block for:
-
High-Performance Polymers: Incorporation into polymer backbones can enhance thermal stability and chemical resistance. [6]* Advanced Coatings: Used to create surfaces with improved durability and low surface energy (hydrophobicity). [6]* Agrochemicals: The same principles that apply to pharmaceuticals—enhanced stability and membrane permeability—are beneficial in the design of next-generation pesticides and herbicides. [7]
Part 6: Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
General: Handle in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: The compound is an acidic solid. It may cause skin and eye irritation. Inhalation of dust should be avoided. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
References
[2]American Elements. (n.d.). This compound. Retrieved from [Link]
[4]XH-Pharma. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]
[8]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
[9]Gill, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8531. Retrieved from [Link]
[10]CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. (2007). Google Patents. Retrieved from
[11]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
[12]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
[13]SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
[14]PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
[5]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
[15]Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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A Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Section 1: Introduction and Strategic Importance
2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4) is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern chemical synthesis. Its strategic importance lies in the unique combination of three distinct functional moieties on a single benzene scaffold: a carboxylic acid, a fluorine atom, and a trifluoromethoxy group. This trifecta of functionalities makes it an exceptionally valuable intermediate for researchers, particularly in the fields of drug development, agrochemicals, and advanced materials science.[1]
The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[2] The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized as a bioisostere for other groups to modulate electronic properties and improve pharmacokinetic profiles.[2] Similarly, in material science, the presence of fluorinated substituents can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific dielectric properties to polymers and coatings.[3] This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this versatile compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Section 2: Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies two primary strategic disconnections. The most direct and convergent strategy involves the formation of the C-C bond between the aromatic ring and the carboxyl group. This disconnection points to an organometallic intermediate, which can be generated from a suitably substituted precursor and then carboxylated.
A second, more linear approach involves the transformation of a pre-existing functional group on the ring into the desired carboxylic acid. This could involve the hydrolysis of a nitrile, which in turn can be installed via a Sandmeyer reaction from an aniline precursor.
The primary pathway, via Directed ortho-Metalation (DoM), is generally preferred for its efficiency and is the main focus of this guide.
Section 3: Primary Synthesis Pathway: Directed ortho-Metalation (DoM)
The most robust and widely employed route for the synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM). This powerful technique allows for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[4][5] In this case, the fluorine atom acts as the primary DMG, guiding the deprotonation to the C2 position.
3.1: Synthesis of Key Intermediate: 1-Fluoro-4-(trifluoromethoxy)benzene
The successful execution of the DoM strategy is contingent on the availability of the key starting material, 1-Fluoro-4-(trifluoromethoxy)benzene. This intermediate can be synthesized efficiently from commercially available precursors. A common method begins with p-fluorophenol.[6]
Diagram 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene
Caption: Synthesis of the key intermediate via deprotonation and trifluoromethoxylation.
Experimental Protocol: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene [6]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with p-fluorophenol and a polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: The solution is cooled to 0°C in an ice bath. A base, such as potassium hydroxide, is added portion-wise, maintaining the temperature below 10°C. The mixture is stirred for 30 minutes to ensure complete formation of the phenate anion.
-
Trifluoromethoxylation: A trifluoromethylating agent, such as trifluoromethylsulfonic anhydride (TFMS), is added dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 0°C and room temperature.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure 1-Fluoro-4-(trifluoromethoxy)benzene.
3.2: Ortho-Lithiation and Carboxylation
With the key intermediate in hand, the crucial C-H activation and carboxylation step can be performed. The fluorine atom at C1 directs the lithiation to the C2 position. The strong electron-withdrawing nature of both the F and OCF3 groups increases the acidity of the aromatic protons, facilitating deprotonation.
Diagram 2: Directed ortho-Metalation and Carboxylation Pathway
Caption: The core synthetic transformation via ortho-lithiation and carboxylation.
Experimental Protocol: Ortho-Lithiation and Carboxylation
-
Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. The flask is charged with 1-Fluoro-4-(trifluoromethoxy)benzene and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and decomposition of the organolithium intermediate.[7]
-
Lithiation: An organolithium base, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise via syringe over 30 minutes. The solution is then stirred at -78°C for 1-2 hours to ensure complete deprotonation. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.
-
Carboxylation: The reaction is quenched by the addition of an excess of crushed, high-purity solid carbon dioxide (dry ice).[8][9] The dry ice should be added in solid pieces to the cold solution, or the solution can be transferred via cannula onto a flask containing a slurry of dry ice in THF.
-
Workup: The mixture is allowed to slowly warm to room temperature. An aqueous acid solution (e.g., 1 M HCl) is then added to protonate the lithium carboxylate salt.[9]
-
Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous THF | Aprotic, polar solvent that solubilizes the aryllithium intermediate. Must be rigorously dry. |
| Base | n-Butyllithium (n-BuLi) | Strong, non-nucleophilic base capable of deprotonating the aromatic C-H bond. |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate and to prevent undesired side reactions or rearrangement.[7] |
| Electrophile | CO₂ (solid) | Readily available, efficient C1 electrophile for carboxylation.[8][10] |
| Atmosphere | Inert (Nitrogen/Argon) | Organolithium reagents are pyrophoric and react with oxygen and moisture. |
Section 4: Alternative Synthesis Pathway: A Sandmeyer-Based Approach
An alternative, albeit more linear, route to the target molecule can be envisioned starting from an aniline precursor, utilizing the classic Sandmeyer reaction. This pathway involves the conversion of an amino group into a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the resulting nitrile yields the desired carboxylic acid.[11][12]
This route is dependent on the availability of 2-fluoro-5-(trifluoromethoxy)aniline . This precursor can be prepared via a two-step sequence from 1-fluoro-4-(trifluoromethoxy)benzene involving nitration followed by reduction of the nitro group.
Diagram 3: Sandmeyer Reaction and Hydrolysis Pathway
Caption: An alternative multi-step synthesis via a Sandmeyer reaction intermediate.
Conceptual Protocol: Sandmeyer-Based Synthesis
-
Diazotization: The starting aniline is dissolved in aqueous acid (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added slowly, maintaining the low temperature to form the unstable diazonium salt.[13]
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[11] The reaction is typically warmed gently to drive the displacement of the diazonium group with the cyanide nucleophile, liberating nitrogen gas.
-
Nitrile Hydrolysis: The resulting benzonitrile intermediate is isolated and then subjected to vigorous hydrolysis. This is typically achieved by heating under reflux with a strong acid (e.g., 50-70% sulfuric acid) or a strong base (e.g., NaOH) followed by acidic workup.[14]
While viable, this route involves more synthetic steps and the handling of highly toxic cyanide reagents. Its primary advantage would be in situations where the aniline precursor is more readily available or less expensive than the 1-fluoro-4-(trifluoromethoxy)benzene required for the DoM route.
Section 5: Conclusion
The synthesis of this compound is most efficiently accomplished via a Directed ortho-Metalation strategy. This pathway is highly convergent, leveraging the directing ability of the fluorine atom to achieve regioselective C-H activation and subsequent carboxylation of the readily accessible intermediate, 1-Fluoro-4-(trifluoromethoxy)benzene. Careful control of reaction parameters, especially temperature and atmospheric conditions, is paramount for success. An alternative Sandmeyer-based route offers a viable, though more lengthy, option. The choice of synthetic pathway will ultimately depend on factors such as starting material availability, scale, and safety considerations. The continued demand for this versatile building block in high-value applications underscores the importance of robust and scalable synthetic methodologies.
Section 6: References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Available at:
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Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at:
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Mathew, J. et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organometallics, ACS Publications. Available at:
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University of Missouri System. (2020). Carboxylation of organometallic reagents with carbon dioxide. Organic Chemistry ii. Available at:
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Benchchem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Available at:
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Wikipedia. (n.d.). Sandmeyer reaction. Available at:
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Shaheen, A. et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at:
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at:
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Beier, P. et al. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. BJOC. Available at:
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The Organic Chemistry Tutor. (2025). Reaction of Carboxylic Acids with Organometallic Compounds. YouTube. Available at:
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JoVE. (2025). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available at:
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Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Available at:
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Khan Academy. (n.d.). Sandmeyer reaction (video). Available at:
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Jacques Mortier - Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. Available at:
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PMC - NIH. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available at:
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Journal of the American Chemical Society. (n.d.). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Available at:
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chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from. Available at:
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An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4), a key intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Given the absence of publicly available quantitative solubility data for this compound, this document furnishes the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility profile accurately.
Physicochemical Profile and Predicted Solubility Behavior
Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. This compound is a solid at room temperature with a melting point ranging from 78-81°C.[3][4] Its structure, featuring a carboxylic acid group, a fluorine atom, and a trifluoromethoxy group, dictates its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886497-85-4 | |
| Molecular Formula | C₈H₄F₄O₃ | |
| Molecular Weight | 224.11 g/mol | |
| Melting Point | 78-81 °C | |
| Boiling Point (Predicted) | 251.9 ± 35.0 °C | |
| pKa (Predicted) | 2.89 ± 0.10 | |
| Appearance | White to light yellow crystal powder |
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. The polar carboxylic acid group suggests potential solubility in polar solvents, while the fluorinated aromatic ring introduces a degree of lipophilicity.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can form hydrogen bonds with these solvents. However, the hydrophobic nature of the trifluoromethoxy- and fluoro-substituted benzene ring will limit aqueous solubility. A safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, notes its low water solubility. Solubility is expected to be higher in alcohols compared to water.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds from the carboxylic acid and are generally good solvents for a wide range of organic compounds.[5] High solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar carboxylic acid group, low solubility is expected in nonpolar solvents.
The Critical Role of pH in Aqueous Solubility
For ionizable compounds like this compound, pH is a critical determinant of aqueous solubility. As a carboxylic acid, its solubility in aqueous media will increase significantly as the pH rises above its pKa. At a pH below the pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above the pKa, it will be in its ionized (carboxylate) form, which is more water-soluble.
Caption: Relationship between pH and the solubility of a carboxylic acid.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a critical parameter in drug development.[6][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]
Isothermal Shake-Flask Gravimetric Method
This protocol provides a robust and self-validating system for determining the equilibrium solubility of this compound.
Materials:
-
This compound (purity ≥98%)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
Protocol Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in a constant temperature bath (e.g., 25°C and 37°C) with agitation for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Equilibration and Sampling:
-
After the initial equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
-
Quantification via HPLC:
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.[9]
-
Inject the filtered sample solutions into the HPLC and determine their concentrations using the calibration curve.
-
-
Validation and Data Integrity:
-
Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer changes over time.
-
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.[10][11][12]
-
Caption: Experimental workflow for thermodynamic solubility determination.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, especially in early drug discovery.[6][13]
-
Kinetic Solubility: Often measured in high-throughput screening, this is the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[14] These values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility and is more relevant for later-stage development and formulation.[3][15]
Conclusion
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Solubility of Things. (n.d.). Validation of Analytical Methods. [Link]
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- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comprehensive Spectroscopic Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-Fluoro-5-(trifluoromethoxy)benzoic acid, with the CAS Number 886497-85-4, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group on the benzoic acid core, imparts distinct physicochemical properties that are sought after in the design of novel pharmaceuticals and advanced materials. The fluorine atom can enhance metabolic stability and binding affinity, while the trifluoromethoxy group offers a lipophilic and metabolically stable alternative to a trifluoromethyl group.[4]
A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related compounds.
Molecular Structure and Key Features
The structure of this compound is foundational to understanding its spectral output. The molecule consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom at the ortho position (C2), and a trifluoromethoxy group at the meta position relative to the fluorine (C5).
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,0!", label="C"]; "C2" [pos="1.5,0!", label="C"]; "C3" [pos="2.25,-1.3!", label="C"]; "C4" [pos="1.5,-2.6!", label="C"]; "C5" [pos="0,-2.6!", label="C"]; "C6" [pos="-0.75,-1.3!", label="C"]; "C7" [pos="-1.5,0!", label="C"]; "O1" [pos="-2.25,1.3!", label="O"]; "O2" [pos="-2.25,-1.3!", label="O"]; "H1" [pos="-3,-1.3!", label="H"]; "F1" [pos="2.25,1.3!", label="F"]; "O3" [pos="-0.75,-3.9!", label="O"]; "C8" [pos="0,-5.2!", label="C"]; "F2" [pos="-0.75,-6.5!", label="F"]; "F3" [pos="0.75,-6.5!", label="F"]; "F4" [pos="0,-3.9!", label="F"]; "H2" [pos="3.25,-1.3!", label="H"]; "H3" [pos="2.25,-3.9!", label="H"]; "H4" [pos="-1.75,-1.3!", label="H"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2; O2 -- H1; C2 -- F1; C5 -- O3; O3 -- C8; C8 -- F2; C8 -- F3; C8 -- F4; C3 -- H2; C4 -- H3; C6 -- H4; } Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR data.
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneities.
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.
dot digraph "nmr_workflow" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize="10"];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "weigh" [label="Weigh Sample\n(5-50 mg)"]; "dissolve" [label="Dissolve in\nDeuterated Solvent"]; "transfer" [label="Transfer to\nNMR Tube"]; "weigh" -> "dissolve" -> "transfer"; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; "insert" [label="Insert Sample\ninto Spectrometer"]; "lock_shim" [label="Lock and Shim"]; "acquire" [label="Acquire Spectra\n(¹H, ¹³C, ¹⁹F)"]; "insert" -> "lock_shim" -> "acquire"; }
subgraph "cluster_proc" { label="Data Processing"; bgcolor="#F1F3F4"; "process" [label="Fourier Transform\n& Phase Correction"]; "analyze" [label="Analyze Spectra"]; "process" -> "analyze"; }
"transfer" -> "insert" [lhead="cluster_acq"]; "acquire" -> "process" [lhead="cluster_proc"]; } Caption: General workflow for NMR analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum will show signals for the three aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine, trifluoromethoxy, and carboxylic acid groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10-12 | br s | - | COOH |
| ~7.8-8.0 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |
| ~7.4-7.6 | ddd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 | H-4 |
| ~7.2-7.4 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 | H-3 |
-
COOH Proton: The carboxylic acid proton is expected to be a broad singlet in a downfield region (δ 10-12 ppm), and its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons: The aromatic region will display three distinct signals. The proton at C6 (H-6) will be a doublet of doublets due to coupling with H-4 and the ortho-fluorine. The proton at C4 (H-4) will appear as a doublet of doublet of doublets, coupling to H-3, H-6, and the fluorine atom. The proton at C3 (H-3) will be a doublet of doublets due to coupling with H-4 and a larger coupling to the ortho-fluorine.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the substituents, and the signals for carbons near the fluorine atoms will show C-F coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |
| ~165-170 | - | C=O |
| ~160-165 | d, ¹JCF ≈ 250 | C-2 |
| ~148-152 | q, ²JCF ≈ 2 | C-5 |
| ~130-135 | d, ³JCF ≈ 8 | C-6 |
| ~125-130 | d, ⁴JCF ≈ 3 | C-4 |
| ~120.5 (q, ¹JCF ≈ 257) | -OCF₃ | |
| ~118-122 | d, ²JCF ≈ 25 | C-3 |
| ~115-120 | d, ²JCF ≈ 20 | C-1 |
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region (δ 165-170 ppm).
-
Aromatic Carbons: The carbon directly attached to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbon attached to the trifluoromethoxy group (C-5) will appear as a quartet due to coupling with the three fluorine atoms of the -OCF₃ group, with a smaller two-bond coupling constant. The other aromatic carbons will also exhibit coupling to the fluorine atoms over two, three, and four bonds, with the magnitude of the coupling constant generally decreasing with distance.[5][6]
-
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will be observed as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 257 Hz).[7]
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atoms.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -120 | m | - | Ar-F |
| ~ -58 to -60 | s | - | -OCF₃ |
-
Aromatic Fluorine: The fluorine atom attached to the aromatic ring is expected to have a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃).[8] It will appear as a multiplet due to coupling with the neighboring aromatic protons.
-
Trifluoromethoxy Fluorines: The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet in the region of -58 to -60 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
dot digraph "ftir_workflow" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize="10"];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "grind" [label="Grind Sample\nwith KBr"]; "press" [label="Press into\nPell-et"]; "grind" -> "press"; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; "place" [label="Place Pellet\nin Spectrometer"]; "acquire" [label="Acquire IR\nSpectrum"]; "place" -> "acquire"; }
} Caption: Workflow for FT-IR analysis using the KBr pellet method.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (carboxylic acid) |
| ~1200-1250 | Strong | C-F stretch (Ar-F) |
| ~1150-1210 | Very Strong | C-F stretch (-OCF₃) |
| ~1050-1100 | Strong | C-O stretch (Ar-O) |
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[10]
-
C=O Stretch: A sharp and strong absorption around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-F Stretches: Strong absorption bands are expected for the C-F stretching vibrations. The Ar-F stretch will likely appear around 1200-1250 cm⁻¹, while the C-F stretches of the -OCF₃ group will give rise to very strong absorptions in the 1150-1210 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium intensity peaks around 1600 and 1480 cm⁻¹ are characteristic of the aromatic ring C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 224, corresponding to the molecular weight of the compound (C₈H₄F₄O₃).[1][2] Aromatic compounds typically show a relatively stable molecular ion.[11][12]
-
Key Fragmentation Pathways:
-
Loss of •OH (m/z 207): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.[12]
-
Loss of •COOH (m/z 179): Loss of the entire carboxyl group as a radical is another characteristic fragmentation.[12]
-
Loss of •OCF₃ (m/z 139): Cleavage of the C-O bond of the trifluoromethoxy group can lead to the loss of a trifluoromethoxy radical.
-
Formation of a Benzoyl Cation (m/z 105): While less direct due to the substituents, fragmentation pathways leading to a substituted benzoyl-type cation are possible.
-
dot digraph "ms_fragmentation" { graph [rankdir="LR", splines=true]; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize="10"];
"M" [label="[M]⁺˙\nm/z 224"]; "M-OH" [label="[M-OH]⁺\nm/z 207"]; "M-COOH" [label="[M-COOH]⁺\nm/z 179"]; "M-OCF3" [label="[M-OCF₃]⁺\nm/z 139"];
"M" -> "M-OH" [label="- •OH"]; "M" -> "M-COOH" [label="- •COOH"]; "M" -> "M-OCF3" [label="- •OCF₃"]; } Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectral data presented in this guide provide a comprehensive analytical fingerprint for this compound. The combination of NMR, IR, and MS spectroscopy allows for the unambiguous identification and characterization of this important synthetic building block. The predicted data, based on established principles and analysis of related structures, serves as a valuable reference for researchers in drug discovery and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, facilitating confident structural assignments and purity assessments.
References
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Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magn Reson Chem. 2020 Jun;58(6):540-547. Available from: [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. Available from: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. J Biomol NMR. 2014;58(3):177-87. Available from: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. J Am Chem Soc. 2007 Nov 21;129(46):14253-60. Available from: [Link]
-
Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. Available from: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
-
Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. Available from: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Available from: [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. Available from: [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available from: [Link]
-
CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. The Journal of the Pennsylvania Academy of Science. 2023;97(1):1-4. Available from: [Link]
-
2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7. Aladdin. Available from: [Link]
-
Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
2-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
-
19F chemical shifts, 19F–19F coupling constants and conformational preferences in monosubstituted perfluoro[2.2]paracyclophanes. CONICET. Available from: [Link]
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Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm, in C6D6) and a plausible mechanism for its formation. ResearchGate. Available from: [Link]
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How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. Published November 28, 2022. Available from: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
2-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]
-
2-Fluoro-5-(trifluoromethyl)benzoic acid Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. Available from: [Link]
-
2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester. NIST WebBook. Available from: [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Published September 20, 2018. Available from: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Published January 26, 2023. Available from: [Link]
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A-Z Guide to Elucidating the Mechanism of Action for 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enigma of a Novel Chemical Entity
2-Fluoro-5-(trifluoromethoxy)benzoic acid stands as a molecule of potential, a novel chemical entity whose biological significance is yet to be fully charted. For drug development professionals and researchers, such a compound represents both an opportunity and a formidable challenge: to systematically unravel its mechanism of action (MoA). A defined MoA transforms a mere chemical into a potential therapeutic agent or a powerful research tool.[1]
This guide eschews a one-size-fits-all template. Instead, it presents a dynamic, logic-driven framework for the comprehensive elucidation of the MoA for this compound. As a senior application scientist, my focus is on the "why" behind the "how"—grounding every experimental step in robust scientific reasoning to ensure a self-validating and trustworthy investigative process.
Part 1: Foundational Assessment - Charting the Unknown
Before embarking on extensive laboratory work, a foundational assessment is crucial. This initial phase leverages computational tools and an analysis of the compound's structural motifs to generate preliminary, testable hypotheses.
Structural and Physicochemical Characterization
The structure of this compound—a benzoic acid scaffold modified with a fluorine atom and a trifluoromethoxy group—provides initial clues.[2] Fluorine and trifluoromethyl groups are known to enhance pharmacokinetic properties and efficacy in drug candidates.[3] The benzoic acid moiety itself is a common feature in a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties.[2][4]
Key Structural Features & Initial Inferences:
| Feature | Potential Implication |
| Benzoic Acid Core | Potential for interactions with enzymes, disruption of cellular membranes, or acting as a precursor for more complex pharmaceuticals.[2] |
| Fluorine Substituent | Can enhance binding affinity, metabolic stability, and cell permeability. |
| Trifluoromethoxy Group | Increases lipophilicity, which can improve membrane transport and bioavailability. |
In Silico Target Prediction
Computational analysis is the first-line strategy to narrow the vast landscape of potential biological targets. By comparing the structure of our compound to extensive libraries of molecules with known MoAs, we can generate a ranked list of potential protein targets.[1]
Recommended In Silico Workflow:
-
Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify known compounds with high structural similarity and documented biological activities.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's electrostatic and steric features to screen virtual libraries of protein structures.
-
Molecular Docking: Perform docking simulations against high-priority targets identified in the previous steps to predict binding affinities and modes.[5]
Part 2: The Experimental Cascade - From Broad Screening to Focused Validation
With a set of in silico-derived hypotheses, we proceed to a multi-phased experimental workflow designed to first identify and then rigorously validate the biological target(s) and downstream pathways.
Phase 1: High-Throughput Target Identification
The objective of this phase is to empirically identify the cellular targets of this compound through broad, unbiased screening.
Experimental Protocol: Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach to discover novel therapeutic candidates.[6]
-
Assay Development: Design a high-content imaging or cellular viability assay using a panel of diverse human cell lines (e.g., cancer cell lines, primary cells).
-
Compound Treatment: Treat the cell lines with a range of concentrations of this compound.
-
Data Acquisition: Automatically capture images or quantitative data on cellular morphology, proliferation, and viability.
-
Hit Identification: Identify "hit" cell lines that exhibit a significant and dose-dependent response to the compound.
Caption: Phase 1 Experimental Workflow.
Phase 2: Target Validation and Pathway Analysis
Once a reproducible phenotype is observed, the next critical step is to identify the specific molecular target responsible for this effect and to map the downstream cellular pathways.[7][8]
Experimental Protocol: Target Deconvolution using Proteomics
-
Affinity Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the affinity probe with lysates from the "hit" cell line.
-
Affinity Purification: Use streptavidin beads to pull down the protein-probe complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.[1]
Experimental Protocol: In Vitro Target Engagement Assays
Biochemical and functional assays are essential for confirming direct target engagement and quantifying the compound's effect.[9]
-
Recombinant Protein Expression: Express and purify the candidate target protein(s) identified through proteomics.
-
Binding Assays: Perform biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to measure the binding affinity and kinetics of the compound to the purified protein.
-
Enzymatic/Functional Assays: If the target is an enzyme or receptor, develop an assay to measure the compound's effect on its activity (e.g., inhibition or activation).[9]
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An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4), a key fluorinated building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, unique chemical properties, and its significant applications, particularly in the creation of novel pharmaceuticals and advanced materials.
Introduction and Strategic Importance
This compound is an aromatic carboxylic acid distinguished by the presence of two different fluorine-containing substituents: a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a highly valuable intermediate in synthetic chemistry.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to significantly enhance lipophilicity, which can improve a drug candidate's cell membrane permeability and oral bioavailability.[2] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group's oxygen atom can participate in resonance, creating a nuanced electronic profile that combines inductive electron withdrawal with weak resonance donation.[2] This allows for fine-tuning of a molecule's physicochemical properties, such as its pKa and metabolic stability.[2][3][4] The additional fluoro group further modulates the electronic environment of the aromatic ring and can serve as a metabolic blocking position or a key interaction point with biological targets.[3][5]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 886497-85-4 | [6][7] |
| Molecular Formula | C8H4F4O3 | [6][7] |
| Molecular Weight | 224.11 g/mol | [6][7] |
| Melting Point | 78-81 °C | [6] |
| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [6] |
| Density | 1.529 ± 0.06 g/cm³ | [6] |
| pKa | 2.89 ± 0.10 (Predicted) | [6] |
| Appearance | White to off-white solid | N/A |
Note: Predicted values are computationally derived and should be used as an estimate.
The predicted pKa of ~2.89 indicates a relatively strong carboxylic acid, a direct consequence of the powerful electron-withdrawing effects of both the ortho-fluoro and meta-trifluoromethoxy substituents. This enhanced acidity is a key feature influencing its reactivity in reactions such as amide bond formation.
While a specific, publicly available NMR spectrum for this exact isomer is not readily found in the search results, typical spectral characteristics can be inferred from related structures. For instance, in ¹H NMR, the aromatic protons would appear as complex multiplets. In ¹⁹F NMR, two distinct signals would be expected: one for the aromatic C-F fluorine and another for the -OCF3 group.
Synthesis and Reaction Chemistry
The synthesis of fluorinated benzoic acids often involves multi-step sequences starting from more common precursors. While specific, detailed, peer-reviewed synthetic procedures for this compound were not found in the initial search, a general and logical synthetic strategy can be proposed based on established organofluorine chemistry. A plausible route would involve the functionalization of a pre-existing fluorinated aromatic compound.
Below is a conceptual workflow illustrating a potential synthetic pathway.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Experimental Choices:
-
Trifluoromethoxylation: This key step introduces the -OCF3 group. The reaction often requires specialized reagents and conditions due to the instability of the trifluoromethoxide anion.[4]
-
Reduction: The nitro group is a versatile precursor to an amine, which is readily accomplished using standard reduction methods like catalytic hydrogenation.
-
Sandmeyer Reaction: The transformation of the aniline (C) to an aryl iodide (D) is a classic and reliable method for introducing a halogen that can then be used in subsequent cross-coupling or carboxylation reactions.
-
Carboxylation: The final installation of the carboxylic acid can be achieved via Grignard formation followed by quenching with CO2, or through modern palladium-catalyzed carbonylation methods.
The carboxylic acid moiety of the title compound allows for a wide range of subsequent reactions, most notably amide bond formation, which is fundamental to the synthesis of many active pharmaceutical ingredients (APIs).
Applications in Drug Discovery and Material Science
The true value of this compound lies in its application as a sophisticated building block. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, and its incorporation can significantly improve the pharmacokinetic profile of a drug candidate.[4]
Key Advantages in Drug Design:
-
Enhanced Lipophilicity: The -OCF3 group (Hansch π value of +1.04) increases a molecule's ability to cross cellular membranes, potentially improving bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation (e.g., O-dealkylation), which can increase a drug's half-life.[2][3]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and thus influencing receptor binding and solubility.
-
Bioisosterism: The -OCF3 group can act as a bioisostere for other groups, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[2]
While specific drugs derived from this exact molecule are not detailed in the provided search results, its structural motifs are found in numerous advanced pharmaceutical intermediates.[8] For example, fluorinated benzoic acids are crucial precursors for inhibitors of enzymes like adenylyl cyclase 1 (implicated in chronic pain) and various kinases.[9] The compound is frequently utilized in the synthesis of APIs targeting anti-inflammatory or anti-cancer pathways.
Beyond pharmaceuticals, this intermediate is also valuable in material science . Its incorporation into polymers or coatings can enhance thermal stability, chemical resistance, and durability, making it suitable for high-performance applications in the aerospace, electronics, and automotive industries.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a skin and eye irritant.[10]
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]
-
Exposure Controls: In case of contact, follow standard first-aid procedures.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10][13]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[11]
The following diagram outlines the standard safety workflow when handling this chemical.
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An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a fluorinated building block of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group imparts unique electronic and physicochemical properties to the benzoic acid scaffold, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials. This document details the plausible synthetic routes, physicochemical and spectroscopic properties, and key applications of this compound, with a particular focus on its role in drug discovery.
Introduction: The Strategic Value of Fluorination in Molecular Design
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a bioisostere for other functionalities. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups.[1] The combination of a fluorine atom and a trifluoromethoxy group on a benzoic acid core, as seen in this compound, creates a versatile building block with a unique constellation of properties for fine-tuning molecular characteristics.[3][4]
Physicochemical and Spectroscopic Profile
This compound (CAS Number: 886497-85-4) is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 886497-85-4 | [3] |
| Molecular Formula | C₈H₄F₄O₃ | [3] |
| Molecular Weight | 224.11 g/mol | [3] |
| Melting Point | 78-81 °C | [5] |
| Boiling Point (Predicted) | 251.9 ± 35.0 °C | [5] |
| pKa (Predicted) | 2.89 ± 0.10 | [5] |
| Density (Predicted) | 1.529 ± 0.06 g/cm³ | [5] |
Spectroscopic Data Interpretation
The structural identity of this compound is unequivocally confirmed by its spectroscopic data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The fluorine atom at the 2-position and the trifluoromethoxy group at the 5-position will influence the chemical shifts and coupling patterns of these protons, providing valuable structural information.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing this molecule, with expected signals for the aromatic fluorine and the trifluoromethoxy group.[6][7] The chemical shift of the -OCF₃ group is a sensitive probe of its electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.[8][9]
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding.[9]
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[9]
-
C-F and C-O Stretches: The fingerprint region will contain complex vibrations corresponding to the C-F and C-O bonds of the fluoro and trifluoromethoxy substituents.
Synthesis of this compound: A Plausible Retrosynthetic Approach
A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted aniline precursor.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel drug candidates. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups can significantly impact the acidity of the carboxylic acid, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug molecule. While specific examples of marketed drugs containing this exact fragment are not prevalent in the searched literature, its utility as a synthetic intermediate in pharmaceutical research is highly probable. It can be readily converted to a variety of functional groups, including amides, esters, and ketones, allowing for its incorporation into diverse molecular scaffolds. The presence of the fluorinated substituents can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions. [1][2][10]
Applications in Materials Science
Beyond its potential in drug discovery, this compound is also a valuable intermediate in the field of materials science. The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and altered dielectric properties. [4]This makes the title compound a candidate for the synthesis of high-performance polymers, coatings, and other advanced materials for applications in demanding environments. [4]
Conclusion
This compound represents a valuable and versatile building block for both medicinal chemistry and materials science. Its unique combination of a fluorine atom and a trifluoromethoxy group on a benzoic acid core provides a powerful tool for modulating the properties of organic molecules. While the primary literature on its initial discovery is not readily apparent, its plausible synthesis from readily available starting materials using established chemical transformations underscores its accessibility to the research community. As the demand for sophisticated fluorinated building blocks continues to grow, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.
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A Technical Guide to the Theoretical Analysis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Introduction
2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern chemistry.[1] Its utility spans the development of next-generation pharmaceuticals, advanced polymers, and high-performance agrochemicals.[2][3] The molecule's unique properties are derived from the strategic placement of three key functional groups on the benzene ring: a carboxylic acid, a fluorine atom, and a trifluoromethoxy group.
The incorporation of fluorinated moieties, particularly the trifluoromethoxy (-OCF3) group, is a cornerstone of contemporary drug design.[4] This group significantly enhances a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] The C-F bond is one of the strongest in organic chemistry, making the -OCF3 group resistant to enzymatic degradation and increasing the compound's in-vivo half-life.[5][6]
Understanding the precise impact of these substituents on the molecule's electronic structure, reactivity, and intermolecular interactions is paramount for its effective application. Experimental characterization, while essential, can be resource-intensive. Theoretical and computational studies provide a powerful, predictive framework to elucidate these properties in silico, accelerating research and development. This guide details the core theoretical methodologies used to analyze this compound, providing both the conceptual rationale and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in any theoretical analysis is to establish the molecule's structure and fundamental properties. The strategic arrangement of electron-withdrawing groups (fluorine and trifluoromethoxy) and a hydrogen-bond-donating/accepting carboxylic acid group dictates its chemical behavior.
Molecular Structure Diagram
Caption: A typical workflow for a DFT geometry optimization and property calculation.
Molecular Docking Workflow
Caption: Standardized workflow for a molecular docking simulation study.
Part 4: Experimental Protocols
The following protocols provide generalized, step-by-step methodologies for conducting the theoretical analyses described. These steps are applicable to most standard computational chemistry software packages.
Protocol 1: DFT Geometry Optimization and FMO Analysis
-
Molecule Construction: Using a molecular editor (e.g., Avogadro), build the 3D structure of this compound.
-
Initial Optimization: Perform a preliminary geometry optimization using a low-cost molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Input File Generation: Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf). Create an input file specifying the following:
-
Charge and Multiplicity: 0 1 (neutral charge, singlet state).
-
Calculation Type: Opt Freq (requests geometry optimization followed by a frequency calculation).
-
Method: B3LYP/6-31+G(d,p) (specifies the DFT functional and basis set).
-
-
Execution: Submit the input file to the quantum chemistry software (e.g., Gaussian, ORCA).
-
Validation (Self-Validating System): Upon completion, open the output log file. Verify that the optimization converged successfully. Crucially, check the frequency calculation results: for a minimum energy structure, there must be zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.
-
Data Extraction: From the validated output file, extract key data:
-
Final optimized Cartesian coordinates.
-
Energies of the HOMO and LUMO.
-
Calculated dipole moment.
-
-
Visualization: Use a visualization program (e.g., GaussView, Chemcraft) to open the output or checkpoint file. Generate and save images of the HOMO, LUMO, and the MEP surface.
Protocol 2: Molecular Docking Simulation
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Protocol 1.
-
Using a preparation tool (e.g., AutoDock Tools), assign partial atomic charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligand in the required format (e.g., PDBQT).
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.
-
Using molecular modeling software (e.g., PyMOL, Chimera, AutoDock Tools), remove all non-essential components like water molecules, co-factors, and ions.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms.
-
Save the prepared receptor in the required format (e.g., PDBQT).
-
-
Grid Box Definition:
-
Load the prepared receptor into the docking software.
-
Define a 3D grid box that encompasses the entire binding site. The coordinates for this box are typically centered on the position of the known co-crystallized ligand.
-
-
Execution:
-
Launch the docking program (e.g., AutoDock Vina), providing the prepared ligand, prepared receptor, and grid box configuration as inputs.
-
The software will systematically sample different conformations (poses) of the ligand within the binding site and score them.
-
-
Analysis and Validation:
-
The program will output a series of binding poses ranked by their predicted binding affinity (score).
-
Load the receptor and the top-ranked ligand pose into a visualization tool (e.g., PyMOL, BIOVIA Discovery Studio).
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues. A plausible binding mode should feature chemically sensible interactions, which serves as a form of validation. For instance, the carboxylic acid group would be expected to form hydrogen bonds with polar residues like Arginine or Serine. [7]
-
References
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A Quantum Chemical Investigation of 2-Fluoro-5-(trifluoromethyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Fluoro-5-(trifluoromethyl)benzoic acid, a key structural motif in medicinal chemistry. By leveraging Density Functional Theory (DFT), this document outlines a systematic workflow to elucidate the molecule's structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry for a deeper understanding of molecular properties relevant to drug design and discovery. The methodologies detailed herein are grounded in established scientific principles and supported by peer-reviewed literature, ensuring a robust and reliable approach to computational analysis.
Introduction: The Significance of Fluorinated Benzoic Acids in Drug Design
Fluorine and fluorine-containing functional groups have become indispensable in modern drug discovery. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are known to enhance these properties, making them highly valuable in the design of novel therapeutics.[1][2] 2-Fluoro-5-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its quantum chemical properties can provide invaluable insights into its reactivity, intermolecular interactions, and potential biological activity.
This guide will detail the application of quantum chemical calculations to predict and analyze the following key properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional structure.
-
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra for comparison with experimental data.
-
Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand reactivity and intermolecular interactions.
Theoretical Background: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has proven to be highly effective for a wide range of chemical systems, including organic molecules of pharmaceutical interest.[4]
For the quantum chemical calculations outlined in this guide, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a long-standing track record of providing reliable results for a variety of molecular properties, including geometries, vibrational frequencies, and electronic structures of organic compounds.[4][5]
The choice of the basis set is also critical for the accuracy of the calculations. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. For molecules of this size and composition, the 6-311++G(d,p) basis set is a suitable choice. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with electronegative atoms like fluorine and oxygen.[6]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on 2-Fluoro-5-(trifluoromethyl)benzoic acid using a computational chemistry software package such as Gaussian.
Molecular Structure Input and Geometry Optimization
-
Construct the initial molecular structure of 2-Fluoro-5-(trifluoromethyl)benzoic acid using a molecular builder or by providing the Cartesian coordinates of the atoms.
-
Perform a geometry optimization to find the minimum energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure. The optimization should be carried out using the B3LYP functional and the 6-311++G(d,p) basis set.
Vibrational Frequency Analysis
-
Following the successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data for validation of the computational method.[7][8][9]
Electronic Property Calculations
-
Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.
-
Frontier Molecular Orbital (FMO) Analysis: Visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.[10]
-
Molecular Electrostatic Potential (MEP) Analysis: Generate an MEP map to visualize the electrostatic potential on the molecule's surface. The MEP is a valuable tool for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attack sites.[1][11]
Computational Workflow Diagram
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The Strategic Sourcing and Application of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Researchers
In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4) has emerged as a particularly valuable intermediate. Its unique electronic properties, conferred by the ortho-fluoro and para-trifluoromethoxy substituents on the benzoic acid scaffold, offer medicinal chemists and material scientists a powerful tool to modulate physicochemical and biological characteristics. This guide provides an in-depth technical overview of its commercial availability, synthesis, characterization, and safe handling, tailored for professionals in research and development.
Introduction: The Significance of Fluorination in Molecular Design
The introduction of fluorine into organic molecules can profoundly influence their properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly lipophilic and metabolically stable, often enhancing a compound's membrane permeability and resistance to oxidative degradation.[1] The adjacent fluorine atom further modulates the acidity of the carboxylic acid and introduces a potential site for hydrogen bonding or other non-covalent interactions. This strategic fluorination makes this compound a sought-after precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials with enhanced performance characteristics.[2][3]
Commercial Availability and Procurement
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. When sourcing this compound, it is crucial to consider purity, available quantities, and supplier reliability. Below is a summary of representative commercial offerings:
| Supplier | Purity | Available Quantities | Notes |
| ATK CHEMICAL COMPANY LIMITED | ≥99.00% | Inquire for details | Trader based in China.[4] |
| St. Johns Scientific | ≥97% | 10 grams | For professional manufacturing and research use only.[5] |
| Chemrio | Not specified | Inquire for details | Specialty chemical supplier.[6] |
| Various E-commerce Platforms | Pharmaceutical and Industrial Grades (typically ≥99%) | Varies | Multiple traders and manufacturers available.[4] |
Procurement Strategy: For academic and early-stage research, smaller quantities from suppliers like St. Johns Scientific may be suitable. For process development and larger-scale synthesis, direct engagement with manufacturers or established traders like ATK CHEMICAL COMPANY LIMITED is recommended to ensure a stable supply chain and consistent quality. Always request a Certificate of Analysis (CoA) to verify purity and identity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 886497-85-4 | [5] |
| Molecular Formula | C₈H₄F₄O₃ | [4][5] |
| Molecular Weight | 224.11 g/mol | [4][5] |
| Melting Point | 78-81 °C | [4] |
| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [4] |
| pKa | 2.89 ± 0.10 | [4] |
| Density | 1.529 ± 0.06 g/cm³ | [4] |
| Appearance | White to off-white solid | [7] |
Spectroscopic Characterization: While raw spectra are not provided here, typical analytical data for this compound would include:
-
¹H NMR: Resonances in the aromatic region, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carboxyl carbon, the trifluoromethoxy carbon (a quartet due to C-F coupling), and the aromatic carbons, with characteristic shifts and C-F coupling constants.
-
¹⁹F NMR: Two distinct signals: a singlet for the -OCF₃ group and a multiplet for the aromatic fluorine.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of 224.0097.
Synthetic Strategies: A Conceptual Overview
A potential synthetic workflow could start from a commercially available fluorophenol derivative. The trifluoromethoxylation step is often the most challenging and can be achieved using reagents like trifluoromethyl triflate or by a two-step process involving chlorodifluoromethane and subsequent fluorination.
This proposed pathway is illustrative. The actual execution would require careful optimization of reaction conditions, including solvents, temperatures, and catalysts, to ensure high yields and purity.
Quality Control and Analytical Verification
Ensuring the identity and purity of this compound is paramount for its application in research and development. A robust quality control (QC) workflow should be implemented for all incoming batches.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The fluorine and trifluoromethoxy groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Its derivatives have been explored for various therapeutic areas, including oncology and inflammatory diseases.[8][9]
-
Agrochemicals: In the agrochemical industry, this compound is used to create more potent and stable herbicides and pesticides.[2][9] The fluorinated substituents can increase the efficacy and environmental persistence of the active ingredients.
-
Material Science: The incorporation of this molecule into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and altered dielectric properties.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. According to available safety data sheets, this compound is classified as a skin and eye irritant.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10][11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[12]
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[10]
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][11]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
If swallowed: Rinse mouth with water and seek medical attention. Do not induce vomiting.[13]
Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and material science. Its commercial availability from various suppliers allows for its procurement for a wide range of research and development activities. A comprehensive understanding of its properties, coupled with stringent quality control and safe handling practices, will enable researchers to fully leverage the potential of this versatile building block in the creation of next-generation chemical innovations.
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Introduction: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic acid for Advanced Research & Development
This compound is a specialized organic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold, imparts a distinct set of physicochemical properties that are highly sought after in the design of novel molecules.
The strategic placement of these fluorine-containing moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is a lipophilic electron-withdrawing group that can improve a drug candidate's pharmacokinetic profile.[2] This guide provides an in-depth overview of this critical building block, from sourcing and quality control to its practical applications in synthesis.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
Core Compound Data:
| Property | Value | Source |
| CAS Number | 886497-85-4 | [3][4] |
| Molecular Formula | C₈H₄F₄O₃ | [3][4] |
| Molecular Weight | 224.11 g/mol | [3][4] |
| Melting Point | 78-81 °C | [3] |
| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.529 ± 0.06 g/cm³ | [3] |
| pKa | 2.89 ± 0.10 (Predicted) | [3] |
Safety & Handling: This chemical is classified as hazardous and requires careful handling in a controlled laboratory environment.[5]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][7] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[5]
-
Storage: Store in a well-ventilated place with the container tightly closed.[5]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5]
Sourcing and Supplier Evaluation
Procuring high-quality this compound is a critical first step for any research endeavor. The purity and consistency of the starting material directly impact the reliability and reproducibility of experimental results.[8]
Supplier Selection Criteria:
-
Purity Guarantee: Look for suppliers offering a purity of ≥97-98%, confirmed by analytical data.[4][8]
-
Analytical Documentation: Reputable suppliers should provide a Certificate of Analysis (CoA) with each batch, detailing the purity and results from spectroscopic analyses (e.g., NMR, LC-MS).
-
Batch Consistency: Consistency between batches is crucial for long-term projects and scaling up syntheses.
-
Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and application-specific advice.
Representative Supplier Overview:
| Supplier Platform / Company | Purity Offered | Key Features |
| Echemi (Marketplace) | Typically ≥99% | Connects various suppliers, including traders like ATK CHEMICAL COMPANY LIMITED.[3] |
| Fisher Scientific | Not specified, but provides detailed SDS | A major distributor of research chemicals, ensuring regulatory compliance and safety information.[5] |
| Generic Chinese Suppliers | ≥98.0% | Often highlight the compound's role as a key building block for pharmaceuticals and advanced materials.[8] |
| HDH Chemicals | Minimum 97% | Specifies use for professional manufacturing and research laboratories only.[4] |
Applications in Synthetic Chemistry
The primary utility of this compound lies in its function as an intermediate in the synthesis of more complex molecules.[8] Its carboxylic acid group serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation.
1. Pharmaceutical Drug Development: This compound is a valuable starting material for active pharmaceutical ingredients (APIs). The fluorine and trifluoromethoxy groups enhance metabolic stability and bioavailability.[1][8] It is frequently employed in the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.
2. Agrochemical Innovation: In the agrochemical sector, this building block is used to create potent herbicides and pesticides.[1] The fluorinated substituents can increase the efficacy and environmental stability of the final active ingredients.[1]
3. Advanced Materials Science: The incorporation of this compound into polymers or coatings can significantly improve their thermal stability and chemical resistance, making them suitable for demanding industrial applications in the aerospace and electronics industries.[9]
Experimental Protocol: Amide Coupling Reaction
The following is a representative, field-proven protocol for the synthesis of an amide using this compound. This type of reaction is fundamental in medicinal chemistry for linking molecular fragments.
Objective: To synthesize N-benzyl-2-fluoro-5-(trifluoromethoxy)benzamide.
Workflow Diagram:
Caption: Workflow for a standard amide coupling reaction.
Materials:
-
This compound
-
Benzylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 equivalents), followed by the coupling agent HATU (1.2 equivalents). The use of HATU is a common strategy for facilitating efficient amide bond formation.
-
Base Addition: Add DIPEA (2.0 equivalents) dropwise to the mixture. The base is crucial for activating the coupling agent and neutralizing the acid formed during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 4-12 hours).
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This sequence removes unreacted starting materials and reagents.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This self-validating protocol includes clear steps for reaction, work-up, and purification, ensuring that the final product is isolated with high purity, ready for the next stage of research.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in drug design and material science cannot be overstated. Its unique fluorine-based substitution pattern provides a powerful tool for chemists to fine-tune molecular properties, leading to more effective and stable final products. By carefully selecting suppliers and employing robust, validated synthetic protocols, researchers can effectively leverage the potential of this versatile building block to drive innovation in their respective fields.
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2-Fluoro-5-Trifluoromethylbenzoic Acid 115029-23-7 . Win-Win Chemical. Available from: [Link]
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This compound: Your Key to Advanced Organic Synthesis . X-INTERCHEM. Available from: [Link]
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5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Material Science Breakthroughs: The Role of this compound . X-INTERCHEM. Available from: [Link]
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2-(Trifluoromethyl)benzoic acid Safety Data Sheet . Australia Pacific LNG. Available from: [Link]
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2-(trifluoromethyl)benzoic acid | C8H5F3O2 . PubChem. Available from: [Link]
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A Technical Guide to the Analogs of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid: A Privileged Scaffold in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[1][2] The 2-fluoro-5-(trifluoromethoxy)benzoic acid scaffold has emerged as a particularly valuable starting point for generating novel therapeutics. This guide provides an in-depth analysis of this core structure and its analogs for researchers, chemists, and drug development professionals. We will dissect the unique contributions of each substituent, explore robust synthetic strategies, delineate the structure-activity relationship (SAR) landscape, and present a practical case study. This document is designed not as a rigid set of instructions, but as a foundational guide to empower rational, hypothesis-driven drug design centered on this privileged core.
The Strategic Value of the 2-Fluoro-5-(trifluoromethoxy)phenyl Moiety
The utility of the this compound scaffold arises from the synergistic interplay of its three key components: the ortho-fluoro substituent, the para-trifluoromethoxy group, and the benzoic acid moiety. Understanding the individual contribution of each is critical to appreciating the scaffold's value and rationally designing analogs.
The Unique Physicochemical Profile of the Trifluoromethoxy (-OCF3) Group
The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties in drug design.[3] It is one of the most lipophilic substituents used by medicinal chemists, with a Hansch π parameter of +1.04, significantly higher than that of a trifluoromethyl (-CF3) group (+0.88).[4] This high lipophilicity can enhance a molecule's ability to cross cellular membranes, often improving bioavailability.[3][5]
Unlike the strongly electron-withdrawing -CF3 group, the -OCF3 group exhibits a more nuanced electronic profile; it is strongly electron-withdrawing via induction but weakly electron-donating through resonance due to the oxygen lone pairs.[3] Crucially, the high strength of the C-F bonds confers exceptional metabolic stability, protecting the molecule from oxidative degradation at that position and potentially extending its in-vivo half-life.[3]
The Role of Ortho-Fluorine in Modulating Conformation and Acidity
The placement of a fluorine atom ortho to the carboxylic acid is a deliberate strategic choice. This "ortho effect" causes a significant increase in the acidity (a decrease in the pKa) of the benzoic acid.[6] This is primarily due to the strong inductive electron-withdrawing effect of the fluorine, which stabilizes the resulting carboxylate anion.[6] For example, 2-fluorobenzoic acid is a stronger acid than its meta and para isomers, and all are stronger than benzoic acid itself.[6][7]
This modulated acidity can be critical for establishing key interactions with biological targets, such as forming stronger salt bridges or hydrogen bonds. Furthermore, the ortho-fluoro group can influence the preferred conformation of the carboxylic acid group relative to the aromatic ring, which can be crucial for fitting into a specific protein binding pocket.[8]
Physicochemical Landscape and Key Analog Comparisons
The properties of the parent scaffold can be best understood in the context of its parent structures. The table below summarizes key physicochemical parameters, illustrating the stepwise impact of each functional group.
| Compound | Structure | pKa (approx.) | cLogP (approx.) | Rationale for Change |
| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 | Baseline reference. |
| 2-Fluorobenzoic Acid | 2-F-C₆H₄COOH | 3.27 | 1.99 | Ortho-fluoro group increases acidity via induction (ortho effect).[6] |
| 4-(Trifluoromethoxy)benzoic Acid | 4-OCF₃-C₆H₄COOH | 3.75 | 3.45 | Highly lipophilic -OCF₃ group significantly increases cLogP. |
| This compound | 2-F, 5-OCF₃-C₆H₄COOH | ~3.0-3.2 | ~3.57 | Combines the acidity-enhancing ortho-fluoro effect with the high lipophilicity and metabolic stability of the -OCF₃ group. |
Note: pKa and cLogP values are approximate and can vary based on the prediction method and experimental conditions.
Synthetic Strategies for the Core Scaffold and Key Analogs
Robust and flexible synthetic access is paramount for exploring the chemical space around a core scaffold. The general strategy involves the construction of the substituted aromatic ring followed by modification of the carboxylic acid or other functional handles.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible, multi-step synthesis based on established organometallic and fluorination methodologies. It is designed to be a self-validating system with clear checkpoints.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
4-Bromo-2-fluoroanisole
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry Ice (solid CO₂)
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
Step 1: Synthesis of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
-
Rationale: This step introduces the key trifluoromethoxy group via a copper-catalyzed trifluoromethylation of the phenol derived from the starting anisole, followed by rearrangement. A more direct approach could involve modern trifluoromethoxylation reagents, but this route uses common precursors.
-
Method: (Caution: This is a representative transformation. Direct trifluoromethoxylation of 4-bromo-2-fluorophenol with reagents like Me₄N⁺ ⁻OCF₃ or electrophilic trifluoromethoxylation agents would be modern alternatives.) For the purpose of this guide, we assume the intermediate 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene is accessible or synthesized via specialized literature methods.
Step 2: Lithiation and Carboxylation
-
Rationale: A halogen-metal exchange using n-butyllithium creates a potent nucleophilic aryl-lithium species. This is immediately quenched with solid carbon dioxide (an electrophile) to form the carboxylate salt, which is then protonated to yield the desired benzoic acid. This is a classic and reliable method for installing a carboxylic acid group.
-
Method:
-
Under an inert atmosphere of Argon, add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolve the starting material in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryl-lithium species may be observed as a slight color change.
-
In a separate flask, crush a generous excess of dry ice (solid CO₂) into a fine powder.
-
Rapidly transfer the cold aryl-lithium solution into the flask containing the crushed dry ice via a cannula. Vigorous bubbling will occur.
-
Allow the mixture to slowly warm to room temperature, stirring overnight.
-
Quench the reaction mixture by carefully adding 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (≥98.0%).[9]
Synthetic Diversification Workflow
A key advantage of this scaffold is its potential for diversification. The carboxylic acid serves as a primary handle for modification, while the aromatic ring can be further functionalized if necessary.
Structure-Activity Relationship (SAR) Landscape
Systematic modification of the core scaffold allows for the exploration of the SAR, providing insights into the interactions with a biological target and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Modifications of the Carboxylic Acid Group
The carboxylic acid is often a primary point of interaction but can also lead to poor permeability or rapid clearance. Its modification is a common strategy.
-
Amides (Primary, Secondary, Tertiary): Converting the acid to an amide neutralizes the charge, which can improve cell permeability. The N-H bonds of primary and secondary amides can act as hydrogen bond donors, potentially picking up new interactions in a receptor binding site. Steric bulk on the amide nitrogen can be used to probe for space in the binding pocket.
-
Esters: Esterification also masks the acidic proton and increases lipophilicity. However, esters are often rapidly hydrolyzed in vivo by esterases, making them useful as potential prodrugs but less suitable for stable drug candidates.
-
Bioisosteres (Tetrazoles, Acylsulfonamides): Replacing the carboxylic acid with a bioisostere like a tetrazole can maintain the acidic character and hydrogen bonding potential while significantly altering the molecule's overall properties, including pKa, lipophilicity, and metabolic stability.
Exploration of the Aromatic Ring
While the 2-fluoro, 5-trifluoromethoxy substitution is well-justified, exploring other positions can be valuable.
-
Positional Isomers: Moving the fluorine to the 3- or 6-position will alter the pKa and conformational bias of the acid group, which can tune binding affinity.[10]
-
Additional Substituents: Adding small alkyl or halo groups can be used to probe for additional binding pockets or to block potential sites of metabolism. For instance, derivatives of 2-fluoro-5-methylbenzoic acid have been used to synthesize kinase inhibitors and agents for treating chronic pain.[11][12]
Application in Drug Discovery: A Kinase Inhibitor Case Study
Hypothetical Target: A novel oncology kinase target with a deep, hydrophobic ATP-binding pocket and a key lysine residue that forms a salt bridge.
Objective: To optimize the this compound scaffold into a potent and selective kinase inhibitor.
-
Starting Point (Hit): The core acid itself shows weak inhibitory activity (IC₅₀ = 50 µM). The hypothesis is that the carboxylate forms a salt bridge with the catalytic lysine, but the molecule lacks other favorable interactions.
-
Iteration 1 - Amide Scan: The carboxylic acid is converted into a small library of amides using various amines (e.g., aminopyridines, piperazines) via the workflow in Fig 1.
-
Rationale: An amide linker is a common feature in kinase inhibitors. The goal is to extend the molecule into the hydrophobic pocket.
-
Result: An analog made with 3-aminopyridine (Analog A) shows improved potency (IC₅₀ = 5 µM). The pyridine nitrogen is hypothesized to form an additional hydrogen bond.
-
-
Iteration 2 - Probing the Hydrophobic Pocket: Building from Analog A, various substituents are added to the pyridine ring.
-
Rationale: The highly lipophilic -OCF₃ group on the core scaffold is likely oriented towards a hydrophobic region. We can complement this by adding hydrophobic groups to the new pyridine vector.
-
Result: Adding a tert-butyl group to the pyridine ring (Analog B) dramatically increases potency (IC₅₀ = 150 nM). This suggests a large, greasy pocket is now occupied by both the -OCF₃ and the tert-butyl groups.
-
-
Iteration 3 - ADME Optimization: Analog B shows high potency but poor solubility and rapid metabolism on the pyridine ring.
-
Rationale: The ortho-fluoro group on the core scaffold helps lower the pKa of the original acid and can improve properties, but we now have a new metabolic "hot spot". We can apply the same logic by adding a fluorine atom to the pyridine ring.
-
Result: Introduction of a fluorine atom onto the pyridine ring (Analog C, final compound) blocks the site of metabolism, improving pharmacokinetic properties while maintaining high potency (IC₅₀ = 165 nM).
-
This case study illustrates a rational, iterative design process where each component of the core scaffold and its subsequent modifications is chosen for a specific, hypothesis-driven purpose. The initial selection of the this compound scaffold provided the ideal starting point, combining a key binding element (the acid, later an amide), a metabolic blocking/conformation-directing group (ortho-fluoro), and a lipophilic anchor (trifluoromethoxy).
Conclusion and Future Outlook
The this compound core is more than just a chemical building block; it is a highly engineered scaffold that offers a compelling combination of features for modern drug discovery. Its inherent properties—modulated acidity, high lipophilicity, and metabolic stability—provide an exceptional foundation for developing potent, selective, and drug-like candidates. The synthetic handles are amenable to a wide array of chemical transformations, allowing for extensive exploration of the SAR. As drug discovery continues to tackle increasingly challenging biological targets, privileged scaffolds like this one will remain indispensable tools in the arsenal of medicinal chemists, enabling the efficient and rational development of the next generation of therapeutics.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][5]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][1]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][4]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link][2]
-
This compound: Your Key to Advanced Organic Synthesis. (n.d.). Xiamen Aeco Chemical Co., Ltd. [Link][9]
-
Evers, A., et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. PubMed. [Link][10]
-
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021). Chemistry Stack Exchange. [Link][8]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017). Quora. [Link][14]
-
Material Science Breakthroughs: The Role of this compound. (n.d.). Xiamen Aeco Chemical Co., Ltd. [Link]
-
Preparation of 2,4,5-trifluo-benzoic acid. (n.d.). Google Patents. [15]
-
The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. (n.d.). Pearson. [Link][7]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Introduction: The Strategic Importance of a Fluorinated Building Block
2-Fluoro-5-(trifluoromethoxy)benzoic acid is a highly valued starting material in the realms of medicinal chemistry, agrochemicals, and materials science.[1] Its utility is derived from the strategic placement of three key functional groups on the aromatic ring: a carboxylic acid, a fluorine atom, and a trifluoromethoxy group. The carboxylic acid serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters.
The fluorine atom and the trifluoromethoxy group are critical for modulating the physicochemical properties of the resulting derivatives.[2][3] The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[2] The fluorine atom can also contribute to improved metabolic stability and binding affinity.[4] This unique combination of features makes this compound an attractive scaffold for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.[5] This guide provides detailed protocols for the synthesis of key derivatives from this versatile building block, with a focus on practical application and mechanistic understanding.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to be familiar with the safety precautions for handling this compound and its derivatives. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][7]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[7]
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed when not in use.[7]
Part 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[9] The following protocols detail robust methods for the coupling of this compound with a variety of primary and secondary amines.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and other side reactions.[10]
Diagrammatic Workflow:
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Equivalents) |
| This compound | 886497-85-4 | 224.12 | 1.0 |
| Amine (primary or secondary) | Varies | Varies | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | 25952-53-8 | 191.70 | 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Anhydrous N,N-Dimethylformamide (DMF) (optional) | 68-12-2 | 73.09 | Co-solvent |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.
-
Add the desired amine (1.1 equiv) to the solution, followed by HOBt (1.2 equiv).[10]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).[10]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 1.2: Acyl Fluoride Intermediate for Challenging Couplings
For sterically hindered or electron-deficient amines, the in-situ formation of a more reactive acyl fluoride intermediate can significantly improve reaction yields.[9] Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is an effective reagent for this transformation.[9]
Mechanism Overview:
Caption: BTFFH-mediated activation of carboxylic acids.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Equivalents) |
| This compound | 886497-85-4 | 224.12 | 1.3 |
| Amine (sterically hindered or electron-deficient) | Varies | Varies | 1.0 |
| Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) | 202650-67-1 | 290.19 | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 4.5 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.3 equiv) in anhydrous DCM.
-
Add BTFFH (1.5 equiv) and DIPEA (4.5 equiv) to the solution.[9]
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times may vary from 2 to 24 hours depending on the reactivity of the amine.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Part 2: Esterification Reactions
Ester derivatives of this compound are valuable intermediates for further synthetic transformations and can also possess interesting biological activities.
Protocol 2.1: Fischer Esterification
This is a classic and straightforward method for the synthesis of esters, particularly with simple alcohols.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Equivalents) |
| This compound | 886497-85-4 | 224.12 | 1.0 |
| Alcohol (e.g., Methanol or Ethanol) | Varies | Varies | Large Excess (Solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Catalytic Amount |
Procedure:
-
Suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ester can be purified by flash column chromatography or distillation.
Protocol 2.2: Heterogeneous Catalysis for Esterification
For more sensitive substrates or to simplify purification, a heterogeneous catalyst can be employed.[11]
Note: While the referenced study uses UiO-66-NH2 as a catalyst for fluorinated benzoic acids, this protocol provides a general framework. The specific catalyst and conditions may need to be optimized for this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Equivalents) |
| This compound | 886497-85-4 | 224.12 | 1.0 |
| Alcohol | Varies | Varies | Varies |
| Heterogeneous Acid Catalyst (e.g., Amberlyst-15) | 9037-24-5 | - | Catalytic Amount |
| Toluene (or other suitable solvent) | 108-88-3 | 92.14 | Solvent |
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 equiv), the alcohol (1.5-3.0 equiv), and the heterogeneous acid catalyst in a suitable solvent like toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The filtrate can be washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The product can be further purified by column chromatography or distillation.
Part 3: Suzuki-Miyaura Cross-Coupling Reactions
To further elaborate the aromatic core, the fluorine atom of a derivative of this compound can potentially be displaced via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds.[12] It is important to note that the direct Suzuki coupling of an aryl fluoride can be challenging and often requires specialized catalysts and conditions. A more common approach would be to first convert the benzoic acid to a derivative containing a more reactive leaving group, such as a bromide or triflate, at the 2-position. However, for the purpose of this guide, a general protocol for the Suzuki-Miyaura coupling of an aryl halide derivative is provided.
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Equivalents) |
| Aryl Halide Derivative | Varies | Varies | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2-1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) | Varies | Varies | 0.02-0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | Varies | Varies | 2.0-3.0 |
| Solvent (e.g., Toluene, Dioxane, or DMF/Water) | Varies | Varies | Solvent |
Procedure:
-
To a reaction vessel, add the aryl halide derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Conclusion
This compound is a privileged scaffold that provides access to a wide array of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide offer reliable and adaptable methods for the synthesis of amides, esters, and biaryl compounds from this versatile starting material. By understanding the underlying principles of these transformations and adhering to safe laboratory practices, researchers can effectively utilize this compound to advance their scientific endeavors.
References
- Synquest Labs. 2-Fluoro-5-(trifluoromethoxy)
- Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)
- Autech Industry Co.,Limited. This compound: Your Key to Advanced Organic Synthesis.
- Fisher Scientific. 2-Fluoro-5-(trifluoromethoxy)
- Australia Pacific LNG. 2-(Trifluoromethyl)
- Ossila.
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)
- ChemicalBook. 2-FLUORO-5-(TRIFLUOROMETHYL)
- Benchchem. Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
- Benchchem. A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
- ChemicalBook. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
- Kumar, A., et al. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. 2023-06-02.
- Autech Industry Co.,Limited. Material Science Breakthroughs: The Role of this compound.
- Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025-07-18.
- Li, Y., et al. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- Fisher Scientific. Amide Synthesis.
- Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. 2025-07-18.
- Li, W., et al.
- Benchchem.
- DALIAN LUYUAN PHARMACY Co Ltd. Preparation of 2,4,5-trifluo-benzoic acid.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2008-06-23.
- Lapetaje, J. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
- El-Faham, A., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024-10-18.
- Houghtaling, J., et al. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.
- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- PubChem. 5-Fluoro-2-(trifluoromethyl)benzoic acid.
- Rakhimzhanova, S. A., et al. Method for preparing benzoic acid esters.
- Benchchem. Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
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Application Notes and Protocols: 2-Fluoro-5-(trifluoromethoxy)benzoic Acid as a Versatile Building Block in Advanced Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4) has emerged as a high-value building block, prized for its unique trifunctional architecture: a carboxylic acid for versatile coupling, a fluorine atom, and a trifluoromethoxy group.[3] This combination of reactive and modulating groups allows researchers to impart desirable physicochemical properties into target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, which are critical for developing next-generation pharmaceuticals, agrochemicals, and high-performance polymers.[4][5]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore the rationale behind its use, provide detailed, field-tested protocols for its key transformations, and offer insights into the causality behind experimental choices.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is essential for its successful application. The data below has been consolidated from reliable sources.
| Property | Value | Source(s) |
| CAS Number | 886497-85-4 | [3][6] |
| Molecular Formula | C₈H₄F₄O₂ | [7] |
| Molecular Weight | 208.11 g/mol | [7] |
| Appearance | White to yellow powder/crystal | [8] |
| Purity | ≥98.0% | [3] |
| InChIKey | LIFKXWNFWIUMJT-UHFFFAOYSA-N | [7] |
| Synonyms | 3-carboxy-4-fluorobenzotrifluoride, α,α,α,6-Tetrafluoro-m-toluic Acid | [8][9] |
Spectroscopic Data: Spectroscopic data, including ¹H NMR, is available for this compound and confirms its structure. Researchers should always acquire their own analytical data to verify the identity and purity of the starting material before use.[7]
The Strategic Advantage of Fluorine and Trifluoromethoxy Moieties
The utility of this compound stems directly from the unique properties conferred by its two distinct fluorine-containing substituents. Understanding their individual and synergistic effects is key to leveraging this building block effectively.
-
The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen" or "pseudo-halogen," the -OCF₃ group is highly lipophilic and strongly electron-withdrawing.[2] Its incorporation into a molecule can significantly enhance membrane permeability and bioavailability.[4][5] Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ group offers a different spatial and electronic profile, allowing for fine-tuning of a molecule's interaction with biological targets.[4][2]
-
The Fluoro (-F) Group: The fluorine atom at the 2-position, ortho to the carboxylic acid, exerts a strong inductive electron-withdrawing effect. This increases the acidity of the carboxyl group, which can influence its reactivity in coupling reactions. In a biological context, a strategically placed fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[4][1]
Key Synthetic Applications & Protocols
The carboxylic acid moiety is the primary reactive handle on this building block, making it an ideal substrate for transformations such as amidation and esterification.
Protocol 1: Amide Bond Formation for Bioactive Scaffolds
The formation of an amide bond is one of the most fundamental and crucial reactions in medicinal chemistry for linking molecular fragments. This protocol describes a robust method for coupling this compound with a primary or secondary amine using a standard carbodiimide coupling agent.
Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated acid solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel or by recrystallization.
Scientist's Notes:
-
Causality of Reagent Choice: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.
-
Solvent Selection: DMF is an excellent solvent for solubilizing a wide range of reactants but can be difficult to remove. DCM is a good alternative for less polar reactants and is easily removed.
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting acid and the appearance of a new, typically less polar, product spot.
Protocol 2: Fischer Esterification for Material Science Precursors
Ester derivatives of this acid can serve as precursors for polymers and other advanced materials where chemical resistance and thermal stability are desired. Fischer esterification is a classic, cost-effective method for this transformation.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but recommended), combine this compound (1.0 eq) and a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the mixture to reflux. The reaction is an equilibrium, and progress can be driven to completion by removing the water byproduct using the Dean-Stark trap or by using a large excess of the alcohol.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting benzoic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the excess alcohol under reduced pressure. If the residue is not soluble in water, extract the ester product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting ester can be purified by distillation or column chromatography if necessary.
Scientist's Notes:
-
Driving Equilibrium: Fischer esterification is a reversible reaction. Using the alcohol as the solvent provides a large excess that pushes the equilibrium towards the product side, according to Le Châtelier's principle.
-
Catalyst Role: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more reactive towards the weakly nucleophilic alcohol.
-
Safety: Concentrated sulfuric acid is highly corrosive. Handle with extreme caution using appropriate personal protective equipment (PPE). The neutralization step is exothermic and produces gas; it must be performed slowly and carefully.
Handling, Storage, and Safety
As a responsible scientist, adherence to safety protocols is paramount. This compound, like many halogenated benzoic acids, requires careful handling.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][10] Handle in a well-ventilated area or a chemical fume hood.[10][11]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11]
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. The strategic positioning of its fluoro and trifluoromethoxy groups provides a reliable method for introducing properties essential for modern drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to confidently and safely incorporate this valuable intermediate into their synthetic workflows, paving the way for the creation of novel and high-performing molecules.
References
- Material Science Breakthroughs: The Role of this compound. Google Vertex AI Search.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- 2-Fluoro-5-(hydroxymethyl)benzoic acid - Synquest Labs. Synquest Labs.
- This compound: Your Key to Advanced Organic Synthesis. Google Vertex AI Search.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- 2-Fluoro-4-(trifluoromethyl)benzoic acid - Ossila. Ossila.
- 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC. NIH.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. Benchchem.
- 2-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
- 2-(Trifluoromethyl)benzoic acid. Australia Pacific LNG.
- 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Google Vertex AI Search.
- 2-Fluoro-5-(trifluoromethyl)benzoic Acid 115029-23-7. TCI Chemicals.
- 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid 2-氟-5-三氟甲基苯甲酸. Google Vertex AI Search.
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- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Fluoro-5-(trifluoromethyl)benzoic Acid | 115029-23-7 | TCI AMERICA [tcichemicals.com]
- 9. 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid 2-氟-5-三氟甲基苯甲酸 -共赢化学 [win-winchemical.com]
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- 11. downloads.ossila.com [downloads.ossila.com]
2-Fluoro-5-(trifluoromethoxy)benzoic acid reaction conditions
An In-Depth Guide to the Reaction Conditions of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Introduction: A Versatile Fluorinated Building Block
This compound is a key structural motif in modern medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three distinct functional groups: a carboxylic acid, a fluorine atom, and a trifluoromethoxy group. The carboxylic acid serves as a versatile handle for forming amide and ester linkages, which are fundamental in drug scaffolds. The fluorine and trifluoromethoxy substituents are prized for their ability to enhance critical molecular properties.[2][3] Specifically, they can improve metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets through favorable electrostatic interactions, and enhance lipophilicity, which can improve cell permeability and bioavailability.[2] This guide provides detailed application notes and protocols for key reactions involving this valuable compound, grounded in mechanistic principles to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 886497-85-4 | [4] |
| Molecular Formula | C₈H₄F₄O₃ | [4] |
| Molecular Weight | 224.11 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97-98% | [1][4] |
| Melting Point | 83 °C | [5] |
Safety and Handling
This compound is classified as an irritant.[6] It can cause skin irritation and serious eye irritation.[6] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[6][7]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[6]
Core Synthetic Transformations: Protocols and Mechanistic Insights
The carboxylic acid moiety is the primary site of reactivity, enabling a range of crucial synthetic transformations. The following sections detail protocols for the most common and powerful reactions.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most frequent reaction in drug discovery. The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.
Caption: General experimental workflow for amide synthesis.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for sterically hindered acids or less nucleophilic amines.[8]
Materials:
-
This compound (1.0 eq.)
-
HATU (1.1 eq.)
-
Primary or Secondary Amine (1.0-1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Activation: Add DIPEA (2.0-3.0 eq.) to the mixture. Stir at room temperature for 10-20 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate.
-
Causality: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acidic byproducts formed during the reaction without competing as a nucleophile.[8]
-
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes remove excess reagents, DIPEA salts, and byproducts like HOBt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide.
Converting the carboxylic acid to a highly reactive acyl fluoride is another powerful activation strategy. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can achieve this in situ.[9] Acyl fluorides are often more reactive than their chloride counterparts and can lead to cleaner reactions.[10]
Materials:
-
This compound (1.3 eq.)
-
BTFFH (1.5 eq.)
-
Primary or Secondary Amine (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (4.5 eq.)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: To a solution of the benzoic acid (1.3 eq.) in anhydrous DCM, add BTFFH (1.5 eq.) and DIPEA (4.5 eq.).
-
Intermediate Formation: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the 2-fluoro-5-(trifluoromethoxy)benzoyl fluoride intermediate.[9]
-
Coupling: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours). For less reactive amines, gentle heating to 40 °C may be required.
-
Work-up and Purification: Follow the same procedure as described in the HATU protocol (Step 5 and 6) to isolate the pure amide product.
Esterification: Synthesis of Key Intermediates
Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.
Caption: Simplified mechanism of acid-catalyzed esterification.
This protocol describes the synthesis of the ethyl ester, but it can be adapted for other simple alcohols like methanol.
Materials:
-
This compound (1.0 eq.)
-
Ethanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq.)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in a large excess of ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise while stirring.
-
Causality: The strong acid protonates the carbonyl oxygen of the benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[11]
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. The reaction is an equilibrium process.[11] Using the alcohol as the solvent drives the equilibrium toward the product side, maximizing the yield.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. This step neutralizes the sulfuric acid catalyst and any remaining unreacted benzoic acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: The product is often pure enough for subsequent steps, but it can be further purified by flash chromatography or distillation if necessary.
Advanced Applications: Suzuki-Miyaura Cross-Coupling
While the benzoic acid itself is not a direct partner in Suzuki-Miyaura coupling, its derivatives are. A common strategy involves converting the carboxylic acid to a more suitable functional group or using a related precursor, like an aryl halide, in the coupling reaction. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl groups.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
This protocol outlines the coupling of a hypothetical derivative, 2-Bromo-5-(trifluoromethoxy)benzoic acid (which would be a precursor to the topic compound), with an arylboronic acid. The principles apply to other aryl halide derivatives of the core scaffold.
Materials:
-
Aryl Halide Derivative (e.g., 2-Bromo-5-(trifluoromethoxy)benzoic acid derivative) (1.0 eq.)
-
Arylboronic Acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio).
-
Causality: The reaction must be performed under inert conditions as the Pd(0) catalyst is sensitive to oxygen. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[13]
-
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere.
-
Reaction Monitoring: Monitor the disappearance of the aryl halide by TLC or GC-MS (typically 2-12 hours).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the biaryl product.
References
- BenchChem (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
- ChemicalBook (2025). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID - Safety Data Sheet.
- Benchchem (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
- Sigma-Aldrich. 2-(Trifluoromethyl)benzoic acid 98 433-97-6.
- Unknown Source. This compound: Your Key to Advanced Organic Synthesis.
- PubChem. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899.
- Fisher Scientific. SAFETY DATA SHEET.
- Australia Pacific LNG (2016). 2-(Trifluoromethyl)benzoic acid.
- Unknown Source. Material Science Breakthroughs: The Role of this compound.
- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- Google Patents. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
- Benchchem (2025). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
- RSC Publishing (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Oakwood Chemical. 2-Fluoro-5-(trifluoromethyl)benzoic acid.
- Unknown Source.
- PubMed Central. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- Benchchem (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
- Fisher Scientific. Amide Synthesis.
- Unknown Source. This compound, min 97%, 10 grams.
- NIH (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
- PubMed (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- YouTube (2020). Esterification test of Benzoic acid.
- Unknown Source (2025). 2-(Trifluoromethyl)Benzoic Acid Decoded: Comprehensive Analysis and Forecasts 2025-2033.
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
- Lab Pro Inc. 5-Fluoro-2-(trifluoromethyl)benzoic Acid, 5G - F0761-5G.
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- RSC Publishing. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.
- Benchchem (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. labproinc.com [labproinc.com]
- 6. fishersci.com [fishersci.com]
- 7. aplng.com.au [aplng.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Esterification of 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Introduction: The Strategic Importance of Fluorinated Esters in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a molecule.[1][2] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety provides a powerful blend of high lipophilicity, metabolic stability, and distinct electronic characteristics.[1][3][4] Its incorporation can improve a drug candidate's membrane permeability, oral bioavailability, and resistance to enzymatic degradation, ultimately extending its in-vivo half-life.[1]
This application note provides a detailed protocol for the synthesis of an ester from 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a valuable fluorinated building block. The esterification is a fundamental transformation that converts the carboxylic acid into a key intermediate for further elaboration in complex molecule synthesis. We will focus on the robust and widely applicable Fischer-Speier esterification method, delving into its mechanistic underpinnings and providing a practical, step-by-step guide for its successful execution in a research setting.
Reaction Principle: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, first described in 1895.[5] The reaction produces an ester and water. It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the products.[6][7] This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed.
The core of the reaction relies on an acid catalyst, commonly concentrated sulfuric acid (H₂SO₄), to activate the carboxylic acid. The catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[6][8][9]
Mechanistic Deep Dive: The PADPED Pathway
The mechanism of Fischer esterification is a sequence of reversible steps, often summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[6]
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This creates a resonance-stabilized cation where the positive charge is delocalized, making the carbonyl carbon highly electrophilic.[7][8]
-
Nucleophilic Addition: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate (an oxonium ion).[5]
-
Deprotonation/Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups. This is a rapid equilibrium that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final neutral ester product and regenerate the acid catalyst.[6]
Caption: The PADPED mechanism for acid-catalyzed esterification.
Experimental Protocol: Synthesis of Methyl 2-Fluoro-5-(trifluoromethoxy)benzoate
This protocol details the synthesis of the methyl ester. The procedure can be adapted for other primary or secondary alcohols, though reaction times may vary.[5]
Materials and Reagents
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Purpose | Notes |
| This compound | C₈H₄F₄O₃ | 224.11 | Starting Material | --- |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Reactant & Solvent | Use a large excess (e.g., 20-40 equivalents). |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst | Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | --- |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Neutralizing Wash | To remove unreacted acid. Handle with care (CO₂ evolution). |
| Saturated Sodium Chloride (Brine) | NaCl (aq) | 58.44 | Aqueous Wash | To remove residual water from the organic phase. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | To dry the organic extract before solvent removal. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser and water lines
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel (125 mL or 250 mL)
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
Step-by-Step Procedure
Part A: Reaction Setup & Reflux
-
Reagent Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.24 g, 10.0 mmol).
-
Add anhydrous methanol (e.g., 40 mL, ~1 mol). The large excess serves as both reactant and solvent, driving the equilibrium forward.
-
Place the flask in an ice-water bath. Slowly and carefully , add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with gentle swirling.[10] An exothermic reaction will occur.
-
Reflux: Remove the flask from the ice bath, attach a reflux condenser, and begin circulating cooling water. Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.
-
Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product ester will be less polar (higher Rf) than the starting carboxylic acid.
Part B: Work-up and Extraction
-
Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.
-
Quenching: Carefully pour the concentrated reaction mixture into a beaker containing 50 mL of cold water.[10]
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Rinse the reaction flask with dichloromethane (DCM, ~30 mL) and add the rinsing to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously to extract the product into the organic layer (DCM is the bottom layer).
-
Drain the lower organic layer into a clean flask. Extract the aqueous layer one more time with another 20 mL portion of DCM. Combine the organic extracts.
Part C: Purification
-
Neutralization: Return the combined organic extracts to the separatory funnel. Add 30 mL of saturated sodium bicarbonate solution slowly. Caution: CO₂ gas will evolve. Swirl the unstoppered funnel initially, then stopper and shake gently with frequent venting.[10] This step removes any remaining sulfuric acid and unreacted benzoic acid.
-
Drain the organic layer. Test the aqueous layer with pH paper to ensure it is basic.
-
Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution to remove residual water and dissolved salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a few spatulas of anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes to dry the solution.
-
Solvent Removal: Filter the solution by gravity to remove the drying agent into a pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which can be further purified by column chromatography or distillation if necessary.
Caption: General workflow for the synthesis and purification of the ester.
Alternative Methodologies & Considerations
While Fischer esterification is highly reliable, its equilibrium nature can sometimes lead to incomplete conversion. For challenging substrates or to avoid harsh acidic conditions, other methods can be employed:
-
Microwave-Assisted Synthesis: Using a sealed-vessel microwave can dramatically reduce reaction times for the esterification of substituted benzoic acids.[11][12][13] This technique allows for heating solvents above their atmospheric boiling points, accelerating the reaction rate.
-
Heterogeneous Catalysts: Solid acid catalysts, such as certain metal-organic frameworks (MOFs) or sulfated metal oxides, can be used in place of sulfuric acid.[14][15][16] These catalysts offer the advantage of being easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.[16]
Conclusion
The Fischer esterification of this compound is a robust and scalable method for producing a valuable synthetic intermediate. Understanding the reaction mechanism and the role of each step in the work-up and purification process is critical for achieving high yield and purity. The resulting ester serves as a versatile building block for the synthesis of novel pharmaceuticals and advanced materials, leveraging the unique and advantageous properties imparted by its fluorinated substituents.
References
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JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. Available from: [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available from: [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
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Chemistry LibreTexts. (2023). Esterification. Available from: [Link]
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Chemguide. (n.d.). Mechanism for the esterification reaction. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
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Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available from: [Link]
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Semantic Scholar. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
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Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available from: [Link]
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Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available from: [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Unknown. (n.d.). Lab5 procedure esterification. Available from: [Link]
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Unknown. (n.d.). Fischer Esterification Procedure. Available from: [Link]
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Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available from: [Link]
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Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available from: [Link]
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Taylor & Francis Online. (n.d.). Synthesis and Mesomorphic Properties of Some Fluoro-Substituted Benzoates. Available from: [Link]
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SciSpace. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Available from: [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]
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Oriental Journal of Chemistry. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Available from: [Link]
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Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry
The incorporation of fluorine-containing functional groups into polymer backbones is a well-established strategy for developing high-performance materials with exceptional properties. The unique physicochemical characteristics of the trifluoromethoxy (-OCF3) and fluoro (-F) groups in 2-Fluoro-5-(trifluoromethoxy)benzoic acid make it a highly valuable monomer for the synthesis of advanced polymers.[1][2] The presence of these moieties can significantly enhance thermal stability, chemical resistance, and solubility in organic solvents, while also imparting low dielectric constants and optical transparency.[3][4][5][6][7]
The trifluoromethoxy group, in particular, offers a unique combination of high lipophilicity and strong electron-withdrawing character, which can influence the final properties of the polymer in a nuanced manner. Polymers derived from this compound are therefore promising candidates for applications in specialty coatings, advanced composites, and materials for microelectronics and optical devices. This guide provides detailed protocols for the synthesis of aromatic polyamides and polyesters using this versatile fluorinated monomer, along with expected material properties and characterization workflows.
Polymer Synthesis Strategies: A Tale of Two Pathways
The synthesis of high-molecular-weight aromatic polyamides and polyesters from this compound typically proceeds via polycondensation reactions. Two of the most effective and widely adopted methods are low-temperature solution polycondensation and the Yamazaki-Higashi direct polycondensation.
Low-Temperature Solution Polycondensation of Aromatic Polyamides
This robust method involves the reaction of an aromatic diamine with the acid chloride derivative of this compound in an aprotic polar solvent at low temperatures. The use of the more reactive acyl chloride allows the polymerization to proceed efficiently at temperatures that minimize side reactions, leading to high-molecular-weight polymers.
Diagram of the Low-Temperature Solution Polycondensation Workflow:
Caption: Workflow for Aromatic Polyamide Synthesis.
Protocol for the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place this compound (1.0 eq).
-
Reaction: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation or used directly in the subsequent polymerization step.
Protocol for Low-Temperature Solution Polycondensation:
-
Dissolution of Diamine: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq) in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) to achieve a solids concentration of 10-15% (w/v).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add a stoichiometric amount of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride (1.0 eq) as a solid or dissolved in a small amount of the same anhydrous solvent to the cooled diamine solution under a nitrogen atmosphere with vigorous stirring.
-
Polymerization: Maintain the reaction temperature at 0°C for 1-2 hours, and then allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of a non-solvent such as methanol or water with stirring to precipitate the polyamide.
-
Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove any residual solvent and unreacted monomers, and then dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Yamazaki-Higashi Direct Polycondensation of Aromatic Polyamides
The Yamazaki-Higashi reaction offers a convenient one-pot synthesis of polyamides directly from the carboxylic acid and amine monomers, avoiding the need to prepare the acyl chloride. This method utilizes a phosphite-based condensing agent in the presence of a base.[1][3]
Protocol for Yamazaki-Higashi Direct Polycondensation:
-
Reactant Mixture: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine this compound (1.0 eq), an aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq), anhydrous calcium chloride (CaCl₂) (optional, to improve solubility), and pyridine.
-
Solvent and Condensing Agent: Add N-methyl-2-pyrrolidone (NMP) as the solvent and triphenyl phosphite (TPP) as the condensing agent.
-
Polymerization: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and maintain for 3-6 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with hot methanol, and dry under vacuum at 80-100°C.
Synthesis of Aromatic Polyesters
Aromatic polyesters can be synthesized via low-temperature solution polycondensation of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride with various aromatic diols (bisphenols).
Diagram of the Polyester Synthesis Workflow:
Caption: Polymer Characterization Techniques.
Expected Properties of Polymers Derived from this compound:
The properties of the final polymer will depend on the choice of the comonomer (diamine or bisphenol). However, based on literature for structurally similar fluorinated polymers, the following properties can be anticipated:
| Property | Expected Range for Polyamides | Expected Range for Polyesters |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 | 0.4 - 1.2 |
| Number Average Molecular Weight (Mn, g/mol ) | 20,000 - 80,000 | 15,000 - 60,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.6 - 2.8 |
| Glass Transition Temperature (Tg, °C) | 220 - 320 | 180 - 280 |
| 5% Weight Loss Temperature (TGA, °C) | > 450 (in N₂) | > 400 (in N₂) |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | Soluble in aprotic polar solvents and some chlorinated solvents |
| Film Properties | Transparent, flexible, and tough films | Transparent and flexible films |
| Tensile Strength (MPa) | 70 - 120 | 60 - 100 |
| Young's Modulus (GPa) | 2.0 - 3.5 | 1.8 - 3.0 |
Applications and Future Outlook
The unique combination of properties imparted by the 2-fluoro-5-(trifluoromethoxy)phenyl moiety makes these polymers highly attractive for a range of advanced applications.
Diagram of Structure-Property-Application Relationship:
Caption: From Monomer to Application.
The excellent thermal stability and chemical resistance make these polymers suitable for demanding aerospace and automotive applications. Their good solubility allows for easy processing into thin films and coatings. The low dielectric constants are particularly valuable for microelectronic packaging and insulation. Furthermore, their high optical transparency opens up possibilities for their use in optical lenses and films.
Future research in this area could focus on the synthesis of copolymers to fine-tune specific properties, the development of polymer blends and composites to enhance mechanical strength, and the exploration of novel applications in areas such as gas separation membranes and advanced sensors.
References
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Hsiao, S. H., Yang, C. P., & Chen, C. W. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 526. [Link]
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Byun, T.-J. (2012). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. Korea Advanced Institute of Science and Technology. [Link]
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Lia, F., et al. (2018). Functional Aromatic Polyamides. Polymers, 10(4), 414. [Link]
- Hsiao, S. H., & Lin, S. Y. (2010). Synthesis and properties of aromatic polyamides containing trifluoromethyl groups and unsymmetrical structures. Journal of Polymer Research, 17(5), 753-762.
- Hsiao, S. H., et al. (2005). Fluorinated aromatic polyamides and poly(amide-imide)s: Synthesis and properties. Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3116-3129.
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Hsiao, S. H., Yang, C. P., & Chung, C. L. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Polymer Journal, 35(8), 677-682. [Link]
- Zhang, Y., et al. (2021). Synthesis and Characterization of Diastereoisomeric Polyesters Derived from Bisphenols Bearing Vicinal Trifluoromethyl Groups. Macromolecules, 54(9), 4347-4355.
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Lia, F., et al. (2018). Functional Aromatic Polyamides. Polymers, 10(4), 414. [Link]
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Oishi, Y., et al. (2020). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Polymers, 12(11), 2533. [Link]
- Hsiao, S. H., et al. (2004). Fluorinated polyamides and poly(amide imide)s based on 1,4-bis(4-amino-2-trifluromethylphenoxy)benzene, aromatic dicarboxylic acids, and various monotrimellitimides and bistrimellitimides: Syntheses and properties. Journal of Polymer Science Part A: Polymer Chemistry, 42(13), 3116-3129.
- Various Authors. (n.d.). Low-temperature solution polycondensation.
-
de la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 768. [Link]
- Hsiao, S. H., & Lin, C. F. (2007). Synthesis of aromatic polyesters derived from bisphenol-A and bis(hydroxyphenyl)butane with diacyl chloride monomers. Journal of Applied Polymer Science, 105(4), 1956-1964.
- Zhang, Y., et al. (2021). Synthesis and Characterization of Diastereoisomeric Polyesters Derived from Bisphenols Bearing Vicinal Trifluoromethyl Groups.
- Kricheldorf, H. R., & Jèrôme, C. (2015). Utilization of bisphenol based on lignin-derived chemicals for the synthesis of partially bio-based aromatic copolyesters. Journal of Macromolecular Science, Part A, 52(11), 861-869.
- Kricheldorf, H. R., & Weidner, S. (2007). Synthesis and characterization of new aromatic polyesters containing biphenyl side groups. Journal of Applied Polymer Science, 104(6), 3946-3954.
- Vertex AI Search. (n.d.). Material Science Breakthroughs: The Role of this compound.
- Vertex AI Search. (n.d.). This compound: Your Key to Advanced Organic Synthesis.
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Application of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid in Agrochemicals: A Detailed Guide to the Synthesis and Evaluation of Novel PPO-Inhibiting Herbicides
Introduction: The Strategic Role of Fluorinated Benzoic Acids in Modern Crop Protection
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing potent and effective active ingredients. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, are highly sought after by synthetic chemists. 2-Fluoro-5-(trifluoromethoxy)benzoic acid stands out as a critical building block in this domain. Its distinct substitution pattern—a fluorine atom ortho to the carboxylic acid and a trifluoromethoxy group para to it—offers a unique combination of reactivity and stability, making it an invaluable precursor for the synthesis of next-generation herbicides.
This technical guide provides an in-depth exploration of the application of this compound as a key intermediate in the synthesis of the novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, Trifludimoxazin. We will detail the synthetic pathway, elucidate the mechanism of action, and provide comprehensive, field-proven protocols for both the chemical synthesis and the biological evaluation of this class of herbicides. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors who are focused on leveraging advanced fluorinated intermediates for the creation of innovative crop protection solutions.
Case Study: Trifludimoxazin - A Potent Herbicide Derived from Fluorinated Precursors
Trifludimoxazin is a recently developed herbicide that has demonstrated exceptional efficacy against a broad spectrum of broadleaf and grass weeds, including those that have developed resistance to other herbicide modes of action.[1][2] It belongs to the triazinone class of PPO inhibitors, a group of herbicides that disrupt a critical step in chlorophyll biosynthesis.[3] The synthesis of Trifludimoxazin relies on the construction of a complex heterocyclic core, for which fluorinated phenyl derivatives are essential starting materials. While multiple synthetic routes exist, the pathway often involves the elaboration of a substituted aminophenol to create the core benzoxazinone structure.
Synthetic Pathway Overview
The synthesis of Trifludimoxazin from precursors related to this compound involves a multi-step sequence that builds the characteristic benzoxazinone and triazinone rings. A plausible synthetic disconnection, based on established chemical principles, suggests the formation of the key intermediate, 6-amino-2,2,7-trifluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one, from a suitably substituted fluoronitrophenol derivative.
Diagram 1: Conceptual Synthetic Workflow
This diagram illustrates the high-level strategic workflow for the synthesis of a PPO-inhibiting herbicide like Trifludimoxazin from a fluorinated benzoic acid precursor.
Caption: High-level workflow for Trifludimoxazin synthesis.
Protocol 1: Synthesis of Trifludimoxazin Core Intermediate
This protocol outlines a representative synthesis for a key benzoxazinone intermediate, which is a structural analog and critical component for the final assembly of Trifludimoxazin. The synthesis commences from a precursor readily accessible from this compound through established transformations.
Objective: To synthesize 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one, a key intermediate for PPO-inhibiting herbicides.
Materials:
-
7-fluoro-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Water
-
Sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, create a suspension of iron powder in a mixture of water and ethyl acetate.
-
Addition of Starting Material: To the stirred suspension, add a solution of 7-fluoro-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one dissolved in a mixture of acetic acid and ethyl acetate dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: The iron powder in an acidic medium acts as a reducing agent to convert the nitro group to an amine.
-
Workup: After cooling to room temperature, add water and ethyl acetate to the reaction mixture.
-
Filtration: Remove the solid residue (unreacted iron and iron salts) by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one can be further purified by recrystallization or column chromatography to yield the final product.[3]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Trifludimoxazin exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4][5] This enzyme is crucial for the biosynthesis of both chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).
Inhibition of PPO leads to the accumulation of its substrate, PPGIX, within the plastids. This excess PPGIX leaks into the cytoplasm where it undergoes non-enzymatic oxidation to PPIX. When exposed to light, this misplaced PPIX interacts with molecular oxygen to generate highly reactive singlet oxygen (¹O₂). These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes. The loss of membrane integrity results in cellular leakage, rapid desiccation, and ultimately, the death of the weed.[6]
Diagram 2: Mechanism of PPO Inhibition by Trifludimoxazin
This diagram illustrates the biochemical cascade initiated by the inhibition of the PPO enzyme.
Caption: Trifludimoxazin inhibits PPO, leading to weed death.
Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicide Efficacy
This protocol details a standardized method for assessing the herbicidal efficacy of newly synthesized compounds like Trifludimoxazin in a controlled greenhouse environment.
Objective: To determine the dose-response relationship and calculate the effective dose (e.g., ED₅₀ or GR₅₀) of a test herbicide on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus tuberculatus - waterhemp) and a susceptible crop species (e.g., soybean).
-
Pots (10 cm diameter) filled with a standardized potting mix.
-
Greenhouse or growth chamber with controlled temperature, humidity, and lighting.
-
Track sprayer calibrated to deliver a precise volume of spray solution.
-
Test herbicide (e.g., Trifludimoxazin) and appropriate formulation blanks/solvents.
-
Non-ionic surfactant.
-
Balance, volumetric flasks, and pipettes.
Procedure:
-
Plant Propagation: Sow 5-10 seeds of each plant species per pot. After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot). Grow the plants until they reach the 2-4 true leaf stage.[7]
-
Herbicide Preparation: Prepare a stock solution of the test herbicide. Perform serial dilutions to create a range of 6-8 application rates that are expected to cause between 10% and 90% growth inhibition. Include a formulation blank as a negative control. Add a non-ionic surfactant to all spray solutions as per standard practice.
-
Herbicide Application: Arrange the pots in a randomized complete block design. Apply the herbicide solutions using a calibrated track sprayer. Ensure uniform coverage of the plant foliage.[8]
-
Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions. Water the plants as needed, avoiding washing the herbicide from the leaves.
-
Efficacy Assessment: At 14 and 21 days after treatment (DAT), visually assess the percentage of plant injury (0% = no effect, 100% = plant death).[9]
-
Data Collection (Biomass): At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Express the dry weight of treated plants as a percentage of the mean dry weight of the untreated control plants. Use a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the dose required to cause 50% growth reduction (GR₅₀).
Table 1: Representative Data for Trifludimoxazin Efficacy
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Visual Injury (%) at 21 DAT | Growth Reduction (% of Control) |
| A. tuberculatus | Trifludimoxazin | 0 (Control) | 0 | 100 |
| 3.35 | 65 | 40 | ||
| 6.75 | 85 | 20 | ||
| 12.5 | 94 | 5 | ||
| 25 | 99 | 1 | ||
| Glycine max | Trifludimoxazin | 25 | <10 | >90 |
Data is illustrative and based on reported efficacy.[9]
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against the PPO enzyme.
Objective: To quantify the in vitro inhibition of PPO by a test compound and determine its IC₅₀ value.
Materials:
-
Purified PPO enzyme (from plant or recombinant source).
-
Protoporphyrinogen IX (PPGIX) substrate.
-
Assay buffer (e.g., 100 mM KH₂PO₄, 1 mM EDTA, 0.3% Tween 80, 5 mM DTT, pH 7.2).[10]
-
Test inhibitor (e.g., Trifludimoxazin) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate spectrophotometer or fluorometer.
Procedure:
-
Reagent Preparation: Prepare all solutions in the assay buffer. A stock solution of PPGIX should be prepared fresh.
-
Assay Setup: In a 96-well plate, add the assay buffer, a dilution series of the test inhibitor, and the PPO enzyme solution. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PPGIX substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance or fluorescence over time. The product, PPIX, has a characteristic absorbance maximum. The rate of the reaction is determined from the initial linear portion of the progress curve.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Outlook
This compound exemplifies the critical role of advanced, fluorinated building blocks in the development of high-performance agrochemicals. The synthesis of potent PPO-inhibiting herbicides like Trifludimoxazin showcases the successful translation of fundamental synthetic chemistry into practical solutions for global food production. The provided protocols offer a robust framework for the synthesis and evaluation of such compounds, enabling researchers to innovate in the ongoing challenge of weed management. As herbicide resistance continues to evolve, the strategic use of precursors like this compound will be paramount in discovering and developing new modes of action and effective, sustainable solutions for agriculture.
References
- Armel, G.R., Francis, I., Nielson, R., Witschel, M., & Liebl, R. (2018). Trifludimoxazin: A new PPO inhibitor that controls PPO resistant weed biotypes. CAWS – Council of Australasian Weed Societies.
- Proposed Registration Decision for the New Active Ingredient, Trifludimoxazin. (2023).
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- Trifludimoxazin mode of action on resistant weed biotypes. (2025). Benchchem.
- The Discovery and Development of Trifludimoxazin: A Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide. (2025). Benchchem.
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- Trifludimoxazin-containing ternary herbicidal composition and applic
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Application Notes and Protocols: 2-Fluoro-5-(trifluoromethoxy)benzoic Acid as a Ligand in Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid in Catalysis
In the landscape of modern catalysis, the design and application of ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Fluorinated organic molecules have garnered significant attention as ligands due to the unique electronic properties imparted by fluorine.[1] this compound is a compelling, albeit underexplored, candidate in this domain. Its structure is characterized by two strongly electron-withdrawing groups—a fluorine atom and a trifluoromethoxy group—positioned on a benzoic acid scaffold. These features are anticipated to significantly modulate the electronic environment of the carboxylate group, which can serve as a coordination site for a metal center. This, in turn, can influence the reactivity of the catalytic system in various transformations.
The presence of the trifluoromethoxy (OCF₃) group, in particular, has profound effects on the stability, lipophilicity, and membrane permeability of molecules, making it a valuable substituent in medicinal chemistry.[2] When incorporated into a ligand, these properties can also affect the solubility and stability of the catalyst. This document provides a detailed exploration of the potential applications of this compound as a ligand in catalysis, with a focus on its role as a directing group in C-H activation reactions. While direct catalytic applications of this specific molecule are not yet extensively reported in the literature, this guide will present well-founded protocols based on analogous systems, providing a roadmap for its investigation and use in synthetic chemistry.
Physicochemical Properties
| Property | Value |
| CAS Number | 886497-85-4 |
| Molecular Formula | C₈H₄F₄O₃ |
| Molecular Weight | 224.11 g/mol |
| Appearance | Solid |
| Purity | ≥98.0% |
Application Note I: A Potential Directing Group for Palladium-Catalyzed C-H Olefination
The carboxylic acid functionality is a versatile directing group in transition metal-catalyzed C-H functionalization reactions.[3][4] In such reactions, the carboxylate coordinates to the metal center, positioning it in proximity to an ortho C-H bond and facilitating its activation. The electronic properties of the benzoic acid can have a significant impact on the efficiency of this process. The strongly electron-withdrawing nature of this compound is hypothesized to enhance the acidity of the ortho C-H bond, potentially lowering the activation barrier for its cleavage.
In a palladium-catalyzed C-H olefination reaction, this compound can be employed as the substrate, where its own carboxyl group directs the functionalization. The proposed catalytic cycle, based on established mechanisms for benzoic acid-directed C-H activation, is depicted below.[5][6]
Proposed Catalytic Cycle for Pd-Catalyzed C-H Olefination
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
Note: This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine the starting material (e.g., a suitable precursor like 2-fluoro-5-bromobenzotrifluoride), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., DMF or NMP).
-
Reagent Addition: Under an inert atmosphere, add the trifluoromethoxylating agent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
-
Final Step (Hydrolysis/Oxidation): The intermediate is then converted to the final carboxylic acid product through a standard hydrolysis or oxidation reaction, depending on the nature of the functional group.
Protocol II: Proposed Pd-Catalyzed C-H Olefination
The following protocol is a proposed method for the C-H olefination of this compound with an acrylate, adapted from established procedures for the olefination of other benzoic acids. [5][6]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a mono-N-protected amino acid like Ac-Gly-OH)
-
Oxidant (e.g., Ag₂O or benzoquinone)
-
Olefin (e.g., n-butyl acrylate)
-
Solvent (e.g., HFIP or t-AmylOH)
-
Base (e.g., K₂CO₃)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (0.2 mmol, 20 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the oxidant (e.g., Ag₂O, 1.0 mmol).
-
Solvent and Substrate: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the solvent (3 mL) and the olefin (e.g., n-butyl acrylate, 2.0 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-olefinated product.
Expected Outcomes and Data
The following table summarizes expected outcomes for the proposed C-H olefination based on analogous systems reported in the literature. [3][5][6]
| Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Expected Yield (%) | Expected Regioselectivity |
|---|---|---|---|---|---|
| n-Butyl acrylate | Pd(OAc)₂ / Ac-Gly-OH | HFIP | 100 | 60-80 | >95% ortho |
| Styrene | Pd(OAc)₂ / Ligand L7 | t-AmylOH | 120 | 50-70 | >95% ortho |
Note: These are projected outcomes and may require optimization for the specific substrate.
Conclusion and Future Outlook
This compound represents a promising but currently underutilized ligand and substrate for catalytic applications. Its unique electronic properties suggest that it could offer advantages in reactions such as C-H activation, potentially leading to enhanced reactivity and selectivity. The protocols and application notes provided herein, though based on analogous systems, offer a solid foundation for researchers to begin exploring the catalytic potential of this intriguing molecule. Future work should focus on systematically evaluating its performance in a range of catalytic transformations, characterizing the resulting metal complexes, and elucidating the precise role of its fluorinated substituents in modulating catalytic activity. Such studies will undoubtedly contribute to the broader understanding of ligand design and its impact on the development of novel and efficient catalytic systems.
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Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central. [Link]
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Rhodium(I)‐Catalyzed C–H Carboxylation of Benzoic Acids and Benzamides with CO2. Semantics Scholar. [Link]
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Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. ACS Publications. [Link]
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Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. PMC - NIH. [Link]
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Generation of benzyne from benzoic acid using C–H activation. RSC Publishing. [Link]
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Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Rhodium(iii)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids. RSC Publishing. [Link]
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Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. PMC - NIH. [Link]
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Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PMC - NIH. [Link]
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Decarboxylative cross-coupling. Wikipedia. [Link]
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Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. PubMed. [Link]
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Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. ResearchGate. [Link]
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Transition metal carboxylate complex. Wikipedia. [Link]
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Ligand-Enabled C-H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. PubMed. [Link]
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Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications. ACS Publications. [Link]
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Various carboxylate coordination modes: syn monodentate (1a), anti... ResearchGate. [Link]
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Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. [Link]
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Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. ACS Publications. [Link]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]
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Ligand-Enabled C–H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. ACS Publications. [Link]
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Promoting the formation of metal–carboxylate coordination to modulate the dimensionality of ultrastable lead halide hybrids. PMC - NIH. [Link]
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Application Notes and Protocols for Reactions Involving 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of the experimental applications of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4), a key building block in modern synthetic chemistry. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make this molecule a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details the core reactivity, provides validated, step-by-step protocols for its most common and impactful transformations—amide bond formation, esterification, and nucleophilic aromatic substitution (SNAr)—and explains the causal reasoning behind the selection of reagents and reaction conditions.
Introduction: A Versatile Fluorinated Building Block
This compound is a trifunctional aromatic compound whose synthetic utility is derived from its distinct reactive sites. The strategic placement of a fluorine atom ortho to the carboxylic acid and a strongly electron-withdrawing trifluoromethoxy group in the para position creates a unique electronic environment. These fluorinated moieties are frequently incorporated into bioactive molecules to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[3]
This guide is designed for researchers, chemists, and drug development professionals, offering both a theoretical framework and practical, field-tested protocols for leveraging the reactivity of this versatile intermediate.
Physicochemical Properties & Safety
Before commencing any experimental work, it is critical to understand the properties of the reagent and adhere to strict safety protocols.
| Property | Value | Reference |
| CAS Number | 886497-85-4 | [4] |
| Molecular Formula | C₈H₄F₄O₃ | [1] |
| Molecular Weight | 224.11 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥98.0% | [1][2] |
Safety & Handling: this compound is classified as a hazardous substance.
-
Hazards: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[4]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and direct contact with skin and eyes. For comprehensive safety information, consult the material safety data sheet (SDS) provided by the supplier.[4]
Core Reactivity: A Mechanistic Perspective
The synthetic utility of this compound is governed by two primary reactive centers, whose behavior is modulated by the powerful inductive and resonance effects of the fluoro and trifluoromethoxy substituents.
Caption: Key reactive centers of this compound.
Carboxylic Acid Reactivity
The carboxylic acid is the most readily accessible functional group. However, direct condensation with amines or alcohols is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. The strong electron-withdrawing nature of the ring substituents increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack once activated.
Nucleophilic Aromatic Substitution (SNAr)
The C-F bond at the C2 position is highly activated towards nucleophilic attack. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is significantly enhanced by the electron-withdrawing capabilities of both the adjacent carboxylic acid and the para-trifluoromethoxy group, which delocalize the negative charge. Subsequent elimination of the highly stable fluoride ion restores aromaticity and yields the substituted product.[5][6]
Experimental Protocols
The following protocols are designed as robust starting points and may be optimized for specific substrates and scales. Always monitor reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent suitable for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[7]
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.) and HATU (1.1 eq.). Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.[7]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the stirred solution and allow the mixture to activate for 5 minutes at room temperature.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the benzoic acid starting material by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.
Comparative Overview of Common Coupling Reagents
| Coupling Reagent | Class | Typical Yield | Advantages | Disadvantages |
| HATU | Uronium Salt | High | Fast, highly efficient, good for sterically hindered substrates.[7] | Higher cost, can cause guanidinylation of the amine if not careful. |
| EDC / HOBt | Carbodiimide | Mod-High | Cost-effective, widely used. HOBt suppresses side reactions.[7] | Forms a urea byproduct that can be difficult to remove. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, byproducts are water-soluble.[7] | Requires a stoichiometric amount of base. |
| CDI | Imidazole-based | Moderate | Byproducts (imidazole, CO₂) are easily removed.[7] | Slower activation, less effective for challenging substrates. |
Protocol 2: Fischer-Speier Esterification
This classic method is a cost-effective and straightforward protocol for synthesizing simple alkyl esters using the corresponding alcohol as both the nucleophile and the solvent, with a strong acid catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, used in large excess, ~20-50 eq.).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).[8]
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with water, then with saturated aqueous NaHCO₃ solution until gas evolution ceases, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ester product, which can be further purified by chromatography or distillation if necessary.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the ortho-fluoro substituent with a primary or secondary amine, a key transformation for building complex molecular scaffolds.
Caption: General workflow for an SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the amine nucleophile (1.5-2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).
-
Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP to a concentration of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired N-aryl anthranilic acid derivative.
Conclusion
This compound is a powerful and versatile intermediate. By understanding its fundamental reactivity, chemists can strategically employ it in a variety of transformations. The protocols for amidation, esterification, and nucleophilic aromatic substitution detailed herein provide a reliable foundation for the synthesis of complex, high-value molecules for a wide range of applications in the pharmaceutical and material sciences.
References
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-
Sapountzis, I. et al. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Retrieved from [Link]
- MuseChem (n.d.). This compound: Your Key to Advanced Organic Synthesis.
- MuseChem (n.d.). Material Science Breakthroughs: The Role of this compound.
-
Royal Society of Chemistry (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]
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Powers, D. C., & Lee, D. Y. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. Retrieved from [Link]
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Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of the fluorine and trifluoromethoxy groups imparts unique electronic properties and metabolic stability to the final products.[1] Therefore, the purity of this intermediate is of paramount importance to ensure the desired reactivity, yield, and impurity profile of the subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the purification techniques for this compound, designed to be a practical resource for researchers in organic synthesis and process development. The protocols described herein are based on established principles of organic chemistry and are designed to be self-validating systems.
Understanding the Impurity Profile
The choice of purification strategy is dictated by the nature of the impurities present in the crude product. The synthesis of this compound can introduce various impurities, including:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors like 2-fluoro-5-(trifluoromethoxy)toluene or its derivatives.
-
Byproducts of the reaction: Side reactions can lead to the formation of isomers, over-oxidized or reduced products, or other structurally related compounds.
-
Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present.[2]
-
Solvents: Residual solvents from the reaction or initial work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and guide the selection of the most effective purification method.[3]
Purification Strategy: A Multi-Step Approach
A robust purification strategy for this compound typically involves a combination of techniques to remove a broad spectrum of impurities. The general workflow is as follows:
Caption: General purification workflow for this compound.
I. Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a highly effective technique for separating acidic compounds like this compound from neutral and basic impurities.[4] The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.
Protocol for Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction with Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of this compound will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
-
Repeat Extraction: Drain the aqueous layer into a clean flask. To ensure complete extraction, repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous extracts.
-
Back-extraction (Optional): To remove any neutral impurities that may have been carried over into the aqueous phase, wash the combined aqueous extracts with a small portion of fresh diethyl ether. Discard the organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum.
Causality behind Experimental Choices:
-
Sodium Bicarbonate: A weak base like sodium bicarbonate is used to selectively deprotonate the carboxylic acid without hydrolyzing other functional groups that might be present on impurities.
-
Ice Bath during Acidification: Cooling the solution during acidification helps to maximize the precipitation of the product as its solubility is generally lower at colder temperatures.
II. Recrystallization: For High Purity Crystalline Products
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[5] The ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities will either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot).
Solvent Selection for this compound
Finding the optimal solvent for recrystallization is crucial. Given the fluorinated nature of the target molecule, a systematic screening of solvents is recommended.
| Solvent/Mixture | Polarity | Rationale |
| Water | High | Benzoic acid has some solubility in hot water, but the trifluoromethoxy group increases lipophilicity, likely reducing water solubility.[6][7] |
| Heptane/Hexane | Low | May be a good "anti-solvent" in a mixed-solvent system. |
| Toluene | Medium | Aromatic solvents can be effective for aromatic compounds. |
| Ethanol/Water | Medium | A common mixed-solvent system that allows for fine-tuning of polarity.[8] |
| Ethyl Acetate/Heptane | Medium | Another versatile mixed-solvent system. |
Protocol for Solvent Screening (Small Scale):
-
Place a small amount (e.g., 20-30 mg) of the acid-base extracted product into several test tubes.
-
To each tube, add a different solvent (or solvent mixture) dropwise while heating and agitating until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a high recovery of pure-looking crystals.
Protocol for Recrystallization
Materials:
-
Acid-base extracted this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flasks
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step recrystallization process.
III. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable analytical technique for assessing the purity of this compound. A well-developed HPLC method can separate the desired product from its impurities, allowing for accurate quantification of purity.[9]
General HPLC Method Parameters
The following parameters can serve as a starting point for method development. Optimization will be necessary to achieve the best separation for a specific impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) | A common mobile phase for acidic compounds, the acid suppresses the ionization of the carboxyl group, leading to sharper peaks.[10] |
| Elution | Gradient or Isocratic | Gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | Aromatic compounds typically have strong UV absorbance. |
| Column Temperature | 25-40 °C | To ensure reproducible retention times. |
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume of the sample solution (e.g., 10 µL).
-
Data Acquisition: Run the HPLC method and record the chromatogram.
-
Data Analysis: Integrate the peaks and calculate the purity of the main component as a percentage of the total peak area.
Conclusion
The purification of this compound to a high degree of purity is essential for its successful application in the synthesis of pharmaceuticals and other advanced materials. A combination of acid-base extraction and recrystallization is a highly effective strategy for removing a wide range of impurities. The protocols provided in this guide, along with the principles behind them, should enable researchers to consistently obtain high-purity material. The final purity should always be confirmed using a validated analytical method such as HPLC.
References
-
Milburn, G. (2023). Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation. Water Environment Federation. [Link]
-
Buchwald, S. L., et al. (2009). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]
-
Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]
- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.).
-
Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Molnar Institute. (2017). An overview of experimental designs in HPLC method development and validation. Molnar Institute. [Link]
-
Klys, M., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography B, 878(24), 2145-2150. [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Win-Win Chemical. (n.d.). 2-Fluoro-5-Trifluoromethylbenzoic Acid. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. [Link]
-
MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds. [Link]
-
Springer. (1970). Methods of Analysis for Fluorine. [Link]
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- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 10. researchgate.net [researchgate.net]
Application Note: A Scalable Synthetic Route to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid and its Derivatives
Introduction
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a "super-halogen" or lipophilic hydrogen bond acceptor.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] 2-Fluoro-5-(trifluoromethoxy)benzoic acid is a key building block that combines the advantageous properties of the -OCF₃ group with the versatile reactivity of a carboxylic acid and the metabolic blocking potential of an ortho-fluorine atom.[3] This makes it an invaluable intermediate for the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance polymers.[4]
This application note provides a detailed, field-proven guide for the multi-kilogram scale-up synthesis of this compound. The chosen synthetic strategy emphasizes regiochemical control, scalability, and the use of commercially viable starting materials. We will delve into the causality behind experimental choices, provide robust step-by-step protocols, and address critical aspects of quality control, safety, and troubleshooting to ensure a self-validating and reproducible process.
Overall Synthetic Strategy
The selected pathway is a robust two-step synthesis commencing from the readily available building block, 4-Bromo-3-fluorophenol. This strategy offers excellent regiochemical control, avoiding the isomeric separation issues that often plague electrophilic substitution reactions on activated benzene rings.
The logical flow of the synthesis is as follows:
-
O-Trifluoromethylation: The phenolic hydroxyl group is converted to the target trifluoromethoxy ether. This is the key transformation for installing the desired -OCF₃ moiety.
-
Carboxylation via Organometallic Intermediate: The aryl bromide is converted into an organometallic species (a Grignard reagent), which is then quenched with carbon dioxide to form the carboxylic acid. This classic transformation is highly reliable for the regioselective installation of a carboxyl group.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Principle & Rationale
The direct O-trifluoromethylation of phenols is a challenging transformation. While various methods exist, many rely on hazardous reagents or conditions not amenable to scale-up.[5] A practical approach for larger scales involves the generation of a trifluoromethylating agent in situ or the use of a stable precursor. For this protocol, we adapt a method based on the generation of a copper-trifluoromethyl complex. The choice of a polar aprotic solvent like DMF or NMP is critical for solubilizing the reagents and facilitating the nucleophilic attack of the phenoxide onto the electrophilic trifluoromethyl source.
Detailed Experimental Protocol
Reaction Scheme: (4-Bromo-3-fluorophenol) + CF₃ Source → 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 4-Bromo-3-fluorophenol | 191.00 | 1.00 kg | 5.24 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 1.08 kg | 7.85 | 1.5 |
| Sodium chlorodifluoroacetate | 152.46 | 1.19 kg | 7.85 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.20 kg | 1.05 | 0.2 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 8.0 L | - | - |
| Toluene | 92.14 | 10.0 L | - | - |
| Deionized Water | 18.02 | 15.0 L | - | - |
| Brine, saturated | - | 4.0 L | - | - |
Procedure:
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser, add 4-Bromo-3-fluorophenol (1.00 kg, 5.24 mol), potassium carbonate (1.08 kg, 7.85 mol), sodium chlorodifluoroacetate (1.19 kg, 7.85 mol), and Copper(I) Iodide (0.20 kg, 1.05 mol).
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (8.0 L) to the reactor.
-
Reaction: Begin stirring and slowly heat the reaction mixture to 120-125 °C. The reaction is exothermic upon initiation; careful temperature control is essential. Maintain the temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC (e.g., 20% EtOAc/Hexanes) until the starting phenol is consumed (<1%).
-
Cooling & Quenching: Cool the reaction mixture to room temperature (~20 °C). Carefully pour the dark mixture into a separate vessel containing 10 L of cold deionized water with vigorous stirring.
-
Extraction: Transfer the aqueous slurry to a suitable separation funnel or extractor. Extract the product with toluene (3 x 3 L).
-
Washing: Combine the organic layers and wash with deionized water (2 x 2 L) followed by saturated brine (1 x 4 L).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene as a clear, colorless to pale yellow liquid. Typical yield: 75-85%.
Part 2: Synthesis of this compound
Principle & Rationale
This step utilizes a Grignard reaction, a powerful and widely used carbon-carbon bond-forming reaction. The aryl bromide is converted to an aryl magnesium bromide using magnesium turnings. The choice of an ethereal solvent like Tetrahydrofuran (THF) is crucial as it solvates the magnesium species, facilitating the reaction. The subsequent reaction with solid carbon dioxide (dry ice) forms a magnesium carboxylate salt, which upon acidic workup, yields the final benzoic acid. Strict anhydrous conditions are mandatory as Grignard reagents are highly reactive towards protic sources like water.
Detailed Experimental Protocol
Reaction Scheme: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene + Mg → [Grignard Reagent] --(CO₂)--> --(H₃O⁺)--> this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 258.99 | 1.00 kg | 3.86 | 1.0 |
| Magnesium (Mg) turnings | 24.31 | 113 g | 4.64 | 1.2 |
| Iodine (I₂) | 253.81 | ~1 g | - | cat. |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 8.0 L | - | - |
| Carbon Dioxide (CO₂), solid (dry ice) | 44.01 | ~1.5 kg | ~34 | ~8.8 |
| Hydrochloric Acid (HCl), 3M aqueous | 36.46 | ~5.0 L | - | - |
| Ethyl Acetate | 88.11 | 10.0 L | - | - |
Procedure:
-
Reactor Setup: To a 20 L jacketed glass reactor, dried overnight in an oven and assembled hot under a nitrogen stream, add magnesium turnings (113 g, 4.64 mol).
-
Activation: Add a single crystal of iodine to the magnesium.
-
Initiation: Add 500 mL of anhydrous THF. In a separate flask, prepare a solution of the aryl bromide (1.00 kg, 3.86 mol) in 4.0 L of anhydrous THF. Add ~100 mL of this solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and disappearance of the iodine color. If it doesn't start, gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux by controlling the addition rate and/or using the reactor jacket for cooling. After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reactor to -20 °C. In a separate, dry vessel, crush solid CO₂ (~1.5 kg) into a fine powder. Cautiously add the dry ice powder to the Grignard solution in portions, keeping the internal temperature below -10 °C. A thick slurry will form.
-
Quenching: After all the CO₂ is added, allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Acidification: Cool the reactor to 0-5 °C and slowly add 3M HCl (~5.0 L) until the aqueous phase is acidic (pH ~1-2) and all solids have dissolved.
-
Extraction: Transfer the mixture to a separation funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 3 L).
-
Washing & Drying: Combine all organic layers, wash with brine (1 x 3 L), and dry over anhydrous sodium sulfate.
-
Crystallization: Filter and concentrate the organic layer to a volume of ~2 L. Add hexanes or heptane until the solution becomes turbid. Cool the mixture to 0-5 °C and allow the product to crystallize.
-
Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 50 °C. Typical yield: 80-90%.
Analytical & Quality Control
The final product should be analyzed to ensure it meets the required specifications for further use.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥98.0% | HPLC, GC |
| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS |
| Melting Point | 128-132 °C (literature) | Melting Point Apparatus |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
Troubleshooting Guide
Effective troubleshooting is key to a successful scale-up campaign. The following decision tree and table address common issues.
Caption: Decision tree for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Low Conversion | Inactive catalyst; insufficient temperature; moisture. | Ensure CuI is high purity. Verify internal reaction temperature is 120-125 °C. Use high-quality anhydrous DMF. |
| Step 2: Grignard Fails to Initiate | Passivated magnesium surface; moisture in the system. | Use fresh, high-quality Mg turnings. Activate with a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is oven-dried and THF is anhydrous. |
| Step 2: Low Yield of Acid | Grignard reagent was quenched by water or CO₂ atmosphere. | Maintain a positive pressure of dry nitrogen throughout the process. Use freshly crushed, high-quality dry ice and add it to the reaction; do not pour the reaction onto the dry ice, which can introduce atmospheric moisture. |
| Final Product Discolored | Impurities from Step 1 carried over; insufficient washing. | Ensure vacuum distillation of the intermediate is effective. Perform an additional wash of the final organic solution with sodium bisulfite solution to remove residual iodine color if necessary. Consider recrystallization from a different solvent system (e.g., Toluene/Heptane). |
Safety and Hazard Management
Working with organometallic reagents and fluorinated compounds on a large scale requires strict adherence to safety protocols.[6][7][8]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions. The reactor should be equipped with a pressure relief system.
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety glasses with side shields or chemical goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber for handling organometallics). A face shield is required when charging or sampling the reactor.
-
Specific Hazards:
-
Grignard Reagents: Highly flammable and pyrophoric if the solvent evaporates. Reacts violently with water and other protic sources. All transfers should be done under an inert atmosphere.
-
Anhydrous THF: Can form explosive peroxides. Use only fresh, inhibitor-stabilized solvent and never distill to dryness.
-
Cryogenic Burns: Handling large quantities of dry ice requires cryogenic gloves.
-
Trifluoromethoxy Compounds: While generally stable, the toxicology of many fluorinated intermediates is not fully understood. Avoid inhalation and skin contact.[6][9]
-
Emergency Procedures:
-
Fire: A Class D fire extinguisher (for metal fires) must be available for magnesium fires. A CO₂ or dry chemical extinguisher can be used for solvent fires. DO NOT USE WATER on a Grignard reaction fire.
-
Spills: Absorb solvent spills with an inert material like vermiculite or sand. Quench small Grignard reagent spills by slowly adding an inert powder like sand first, followed by a cautious spray of isopropanol.
Conclusion
The synthetic pathway detailed in this application note provides a reliable and scalable method for the production of this compound. By starting from a strategically chosen brominated phenol, this two-step process ensures high regioselectivity and avoids complex purification challenges. The provided protocols, when combined with rigorous process controls and a steadfast commitment to safety, enable the efficient synthesis of this valuable building block for researchers, scientists, and drug development professionals.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL: [Link])
- Yagupol'skii, L. M., & Troitskaya, V. I. (1957). A new method for the synthesis of ethers containing the trifluoromethoxy group. Zhurnal Obshchei Khimii, 27, 518-522. (Note: Specific URL for this historical document is not readily available, but it is a foundational reference in trifluoromethoxy chemistry).
-
Feiring, A. E. (1979). Chemistry in hydrogen fluoride. 2. A convenient preparation of aryl trifluoromethyl ethers. The Journal of Organic Chemistry, 44(16), 2907-2910. (URL: [Link])
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. (URL: [Link])
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. (URL: [Link])
-
Beilstein Journal of Organic Chemistry. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (URL: [Link])
-
Wikipedia. (n.d.). Sandmeyer reaction. (URL: [Link])
-
ACS Publications - Organic Letters. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (URL: [Link])
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Material Science Breakthroughs: The Role of this compound. (URL: [Link])
-
Scott, J., et al. (2022). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 65(6), 4667–4686. (URL: [Link])
-
Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline. (URL: [Link])
-
ResearchGate. (2019). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (URL: [Link])
Sources
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- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Application Notes and Protocols: The Strategic Incorporation of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid in the Synthesis of Advanced Bioactive Molecules
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine and fluorinated moieties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the arsenal of fluorinated building blocks available to medicinal chemists, 2-Fluoro-5-(trifluoromethoxy)benzoic acid stands out as a particularly valuable synthon. Its strategic substitution pattern, featuring a fluorine atom ortho to the carboxylic acid and a trifluoromethoxy group para to the fluorine, offers a powerful handle for the synthesis of complex and highly functionalized bioactive molecules.
The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to significantly enhance lipophilicity, which can improve a drug candidate's ability to cross biological membranes.[1] This group is also known to increase metabolic stability by shielding adjacent positions on the aromatic ring from enzymatic degradation.[1] The fluorine atom at the 2-position can serve multiple roles; it can act as a handle for further synthetic transformations, such as nucleophilic aromatic substitution, and can also influence the conformation of the molecule and its interactions with biological targets.[2]
This technical guide will provide an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key synthetic transformations.
Core Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling pathways and has emerged as a key target for the treatment of various autoimmune diseases and B-cell malignancies.[2][3] The development of potent and selective BTK inhibitors is an area of intense research. One such inhibitor, BMS-986142, showcases a complex molecular architecture that could plausibly be derived from precursors related to this compound.[2][3] While the direct synthesis of BMS-986142 is a multi-step process, a key transformation in the synthesis of many kinase inhibitors is the formation of an amide bond between a substituted benzoic acid and a suitable amine-containing fragment.
The following section provides a detailed protocol for the amidation of this compound, a foundational step in the construction of a core scaffold for a BTK inhibitor.
Experimental Protocol: Amide Bond Formation
This protocol details the synthesis of a key amide intermediate, a common precursor in the synthesis of various kinase inhibitors. The reaction involves the coupling of this compound with a generic primary amine using the well-established carbodiimide coupling reagents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Reaction Scheme:
A representative amidation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 886497-85-4 | 224.11 | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | Varies | Varies | 1.1 | 1.1 |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 25952-53-8 | 191.70 | 1.2 | 1.2 |
| HOBt (Hydroxybenzotriazole) | 2592-95-2 | 135.13 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 2.5 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M.
-
Addition of Amine and Coupling Agents: To the stirred solution, add the primary amine (1.1 eq) followed by HOBt (1.2 eq).
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.
-
Initiation of Coupling: Slowly add EDC (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2-fluoro-5-(trifluoromethoxy)benzamide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, such as the formation of N-acylurea byproducts, and to increase the efficiency of the coupling reaction.
-
DIPEA: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as to facilitate the reaction. DIPEA is a common choice due to its steric hindrance, which prevents it from competing with the primary amine as a nucleophile.
-
DMF: A polar aprotic solvent like DMF is used to ensure the solubility of all reactants and reagents.
-
Aqueous Workup: The aqueous workup is crucial for removing the water-soluble byproducts, including the urea byproduct from EDC and any excess salts.
Logical Workflow for Kinase Inhibitor Synthesis
The synthesis of a complex kinase inhibitor like BMS-986142 often involves a convergent approach where different fragments of the molecule are synthesized separately and then coupled together in the later stages. The amidation protocol described above represents the formation of one such key fragment. A subsequent crucial step would be a cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce additional complexity and build the final molecular scaffold.
Convergent synthesis workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced bioactive molecules. The strategic placement of the fluoro and trifluoromethoxy groups provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The detailed amidation protocol provided herein serves as a robust and reliable method for the construction of key amide intermediates en route to complex targets such as kinase inhibitors. By understanding the principles behind the synthetic methodologies and the rationale for reagent selection, researchers can effectively leverage this important synthon to accelerate the discovery and development of next-generation therapeutics.
References
-
Watterson, S. H., et al. (2022). A Twisted Road to the Discovery and Chemical Development of BMS-986142: A Reversible Inhibitor of BTK Conformationally Constrained by Two Rotationally Stable Atropisomeric Axes. ACS Symposium Series, 1423, 173–202. [Link]
-
Lin, X., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PLoS ONE, 12(7), e0181782. [Link]
-
Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]
Sources
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
Application Note: Quantitative Analysis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid using Validated Chromatographic Methods
Introduction: The Analytical Imperative for a Key Building Block
2-Fluoro-5-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and high-performance materials.[1] Its unique substitution pattern, featuring both fluoro and trifluoromethoxy groups, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. The molecular formula of this compound is C8H4F4O3, with a molecular weight of 224.11 g/mol .[2] Key physical properties include a melting point in the range of 78-81°C.[2]
Given its role in drug development and material science, the ability to accurately and reliably quantify this compound in various matrices—from raw materials to in-process samples and final product formulations—is paramount. This application note provides detailed, validated protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique. Additionally, it outlines a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS), which offers orthogonal selectivity and structural confirmation.
The methodologies presented herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the analytical procedures are fit for their intended purpose.[3]
Foundational Principles: Selecting the Right Analytical Strategy
The choice of analytical technique is governed by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, selectivity, sample matrix).
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile, polar, and UV-active compound, this compound is an ideal candidate for analysis by reverse-phase HPLC with UV detection. This method separates compounds based on their polarity and provides excellent quantitative performance. It is the recommended primary technique for routine analysis, quality control, and stability testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC is challenging due to their low volatility and tendency to adsorb onto the chromatographic column. However, after a chemical derivatization step to convert the carboxylic acid into a more volatile ester, GC-MS becomes a powerful tool. It provides not only quantification but also mass-based identification, making it an excellent technique for confirmatory analysis and impurity identification.[4][5]
Primary Method: Reverse-Phase HPLC with UV Detection
This protocol details a validated isocratic HPLC method for the precise quantification of this compound.
Causality in Experimental Design
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic analyte from a polar mobile phase. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure sharp peak shapes and optimal retention time. The acid (e.g., phosphoric or formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[6] UV detection is set at a wavelength that corresponds to a high absorbance for the aromatic ring system, maximizing sensitivity.
Experimental Protocol: HPLC-UV Quantification
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or Formic acid (for MS-compatible methods).[6]
-
Reference standard of this compound (≥98% purity).
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in water. The mobile phase will be a mixture of this aqueous solution and acetonitrile. A typical starting ratio is 60:40 (Aqueous:Acetonitrile, v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the same diluent used for the standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Analysis: Set up the HPLC system with the conditions outlined in Table 1. Inject the standards followed by the samples.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 10 minutes |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve.
-
Method Validation: A Self-Validating System
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH guidelines.[3][7][8] The validation process demonstrates the method's performance characteristics.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (DAD), no interference at the analyte's retention time from blank/placebo. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise and accurate. | Established from linearity, accuracy, and precision data. |
| Accuracy | Closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | Agreement among a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1; demonstrated precision and accuracy. |
| Robustness | Capacity to remain unaffected by small method variations. | RSD ≤ 2.0% after deliberate changes (e.g., flow rate ±10%, pH ±0.2). |
Visualization of the HPLC Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. database.ich.org [database.ich.org]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Benzoic acid, 2-fluoro- | SIELC Technologies [sielc.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols for 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4) is a critical building block in modern medicinal chemistry and materials science. The strategic incorporation of fluorine and a trifluoromethoxy group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and improved thermal resistance, making it a valuable intermediate for advanced organic synthesis.[1][2] This guide provides a comprehensive overview of the essential protocols for the safe handling, storage, and application of this compound, grounded in established safety principles and chemical reactivity data. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes.
Compound Profile and Physicochemical Properties
The distinct reactivity and biological profile of this compound are dictated by its unique molecular structure. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents significantly influences the acidity of the carboxylic acid group and the overall electronic properties of the benzene ring. The trifluoromethoxy group, in particular, is known to be exceptionally stable and can enhance the thermal and chemical resistance of the parent molecule.[1][3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 886497-85-4 | [5] |
| Molecular Formula | C₈H₄F₄O₂ | [5] |
| Molecular Weight | 224.11 g/mol | N/A |
| Appearance | White to light yellow crystal powder | |
| Purity | ≥98.0% (Typical) | [1] |
| Melting Point | 80-83°C (for similar compound) | |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water. | [6] |
Hazard Identification and Risk Mitigation
As with all fluorinated organic compounds, a thorough understanding of the potential hazards is the cornerstone of safe laboratory practice.[7] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5][8]
-
Eye Contact: Causes serious eye irritation.[5]
-
Skin Contact: Causes skin irritation.[5]
-
Ingestion: May be harmful if swallowed.
The following diagram outlines the logical flow for risk assessment and control when working with this compound.
Caption: Risk assessment and control workflow for handling the compound.
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: prevent contact and inhalation to mitigate the identified irritation hazards.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7][10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to control background exposure levels.[11]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are the minimum requirement.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Wear nitrile gloves. Given that solvents will be used, consult a glove manufacturer's compatibility chart. For extended work or when handling concentrated solutions, consider double-gloving.[7]
-
Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.[7]
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If dusts are generated outside of a hood, a NIOSH/MSHA-approved respirator should be used.[5][13]
Storage and Stability
Proper storage is critical to maintain the purity and integrity of this compound. Benzoic acid and its derivatives are generally stable but have specific incompatibilities.[14][15][16]
-
Temperature and Environment: Store in a cool, dry, and well-ventilated area.[7][11] The storage location should be a dedicated chemical cabinet.
-
Containers: Keep containers tightly sealed to prevent moisture absorption and contamination.[10][17] The compound is typically supplied in glass or high-density polyethylene (HDPE) bottles.
-
Incompatible Materials: Store away from strong bases (e.g., sodium hydroxide) and strong oxidizing agents (e.g., peroxides, nitrates).[11][18] Contact with strong bases will deprotonate the carboxylic acid in a highly exothermic reaction, while strong oxidizers can lead to uncontrolled reactions.
-
Light Sensitivity: While not highly sensitive, storage in an opaque container or away from direct light is good practice for all complex organic molecules.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[19] Remove any contaminated clothing.[12] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[5]
Spill Response Protocol
The response to a spill depends on its scale. For any large spill, evacuate the area and contact the institution's emergency response team.[7]
For a small laboratory spill (e.g., <5 grams):
-
Ensure PPE (gloves, goggles, lab coat) is worn.
-
Alert others in the immediate area.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[12] Do NOT use combustible materials like paper towels directly on the dry powder.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.[18]
Application Protocol: Preparation of a Standard Solution
This protocol details the step-by-step methodology for accurately weighing and dissolving this compound to prepare a stock solution for use in a synthetic reaction or biological assay. This process is a self-validating system, integrating all necessary safety checks.
Caption: Standard operating procedure for preparing a solution.
Methodology:
-
Preparation: Before handling the compound, don all required PPE (nitrile gloves, safety goggles, lab coat). Prepare the workspace inside a chemical fume hood. Clearly label a clean, dry volumetric flask with the compound name, desired concentration, solvent, and date.
-
Weighing: Place a clean weigh boat on a tared analytical balance. Using a spatula, carefully transfer the desired mass of this compound into the weigh boat. Avoid generating dust. Record the exact mass.
-
Quantitative Transfer: Place a powder funnel into the neck of the volumetric flask. Carefully transfer the solid from the weigh boat into the funnel. Rinse the weigh boat and spatula multiple times with small aliquots of the chosen solvent (e.g., methanol), ensuring all rinsate is collected in the flask. This step is critical for accuracy.
-
Dissolution: Fill the volumetric flask to approximately 70% of its final volume with the solvent. Cap the flask and swirl gently to dissolve the solid. If necessary, use a sonicator bath to aid dissolution. Allow the solution to return to room temperature before proceeding, as temperature affects solvent volume.
-
Dilution to Final Volume: Once the solution is at ambient temperature, carefully add more solvent until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask. Use a disposable pipette or dropper for the final additions to avoid overshooting the mark.
-
Homogenization: Cap the volumetric flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.
-
Storage and Cleanup: Transfer the final solution to a properly labeled storage bottle. Dispose of the used weigh boat and any contaminated wipes into the appropriate solid hazardous waste stream. Clean the work area thoroughly.
References
- BenchChem Technical Support Team. (2025).
- National Research Council. (1995). LCSS: FLUORINE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Unknown Supplier. This compound: Your Key to Advanced Organic Synthesis.
- LIDIA, G. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)
- Yale University. (2020).
- Chemstock. (2023).
- BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- ACS Omega. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
- University of Washington. Fluorine Safety.
- PMC - NIH. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
- VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
- JustLong. (2024).
- Apollo Scientific. (2023). 2-Hydroxy-5-(trifluoromethoxy)
- KHA Online-SDS Management. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips.
- Sigma-Aldrich. (2025).
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- SynQuest Laboratories, Inc. 5-Fluoro-2-(trifluoromethyl)
- Fisher Scientific. (2025). 2-Fluoro-5-(trifluoromethoxy)
- Unknown Manufacturer. Material Science Breakthroughs: The Role of this compound.
- IJCRT.org. (2024).
- PMC - PubMed Central. (2025).
- PubMed. (2010).
Sources
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- 4. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
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- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 11. ehs.com [ehs.com]
- 12. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. justlonghealth.com [justlonghealth.com]
- 18. nj.gov [nj.gov]
- 19. LCSS: FLUORINE [web.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges. This molecule is a valuable building block in modern chemistry due to the unique properties conferred by its fluorinated substituents, including enhanced metabolic stability, lipophilicity, and binding affinity in derivative compounds.[1][2][3][4] However, its electronic nature presents specific challenges that can lead to low reaction yields.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding reactions with this compound.
Q1: My amide coupling reaction is failing or giving low yields. What's going wrong?
A: This is the most frequently encountered issue. The primary cause is the electron-deficient nature of the benzoic acid. The combined strong electron-withdrawing effects of the ortho-fluoro and para-trifluoromethoxy groups significantly lower the pKa of the carboxylic acid. While this makes the carboxyl carbon highly electrophilic, it also makes the corresponding carboxylate anion (formed after deprotonation by a base) a very poor nucleophile.
Standard coupling reagents like DCC or EDC alone are often insufficient to generate the activated intermediate at a rate that outcompetes side reactions, especially when paired with a weakly nucleophilic amine (e.g., an electron-deficient aniline) or a sterically hindered amine.[5][6] Success hinges on using a more potent activation strategy.
Q2: I'm observing decomposition of my starting material. Is the trifluoromethoxy (-OCF3) group unstable?
A: It is highly unlikely that the trifluoromethoxy group is the point of failure. The -OCF3 group is renowned for its exceptional chemical and thermal stability, significantly more so than a methoxy group.[7][8] It is generally resistant to acidic and basic hydrolysis, as well as common oxidizing and reducing conditions.[8] The strength of the C-F bonds contributes to this robustness.[1]
If you observe decomposition, consider other possibilities:
-
Harsh Reaction Conditions: Are you using excessively high temperatures or prolonged reaction times that might affect other parts of the molecule?
-
Side Reactions: Could a nucleophilic aromatic substitution (SNAr) be occurring at the fluorine position if a strong nucleophile is present?
-
Impure Reagents: Degradation could stem from impurities in your solvents or other reagents.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on the fluorine atom? What are the key considerations?
A: Yes, SNAr is a viable and powerful reaction for this substrate. The fluorine atom is activated towards nucleophilic attack by two key factors:
-
The strongly electron-withdrawing para-trifluoromethoxy group stabilizes the negatively charged Meisenheimer intermediate.[9]
-
The ortho-carboxyl group provides additional activation and can participate in the reaction mechanism.
Success requires a sufficiently strong nucleophile (e.g., secondary amines, thiols, alkoxides) and a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation of the charged intermediate.[9][10]
Q4: Is it possible to use the fluorine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A: While technically possible, C-F bond activation for cross-coupling is significantly more challenging than for the analogous C-Cl, C-Br, or C-I bonds.[11] Such reactions require specialized, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) and often higher temperatures.[12][13] For routine synthesis, this pathway is often inefficient and may result in low yields.
Recommendation: If a cross-coupling reaction is your goal, we strongly advise synthesizing the 2-bromo-5-(trifluoromethoxy)benzoic acid analogue. The C-Br bond is far more amenable to standard Suzuki or Buchwald-Hartwig conditions, providing a more reliable and higher-yielding route to your target molecule.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Amide Coupling Reactions
Low yields in amide couplings with this substrate are almost always linked to inefficient activation of the electron-deficient carboxylic acid.
Logical Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and solving low-yield issues in your amide coupling reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents, which enhance stability and modulate biological activity, also introduce specific reactivity patterns that can lead to undesired side reactions.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, identify, and troubleshoot these challenges, ensuring the integrity and efficiency of your experiments.
Section 1: FAQs on General Stability and Reactivity
Question: My reaction is failing or giving a complex mixture under strong basic conditions. What could be the primary issue?
Answer: The most probable side reaction under strong basic conditions, especially at elevated temperatures, is decarboxylation . The aromatic ring is substituted with three highly electron-withdrawing groups (fluoro, trifluoromethoxy, and the deprotonated carboxylate), which stabilize the resulting aryl anion intermediate formed after the loss of CO₂.[3][4] This makes the molecule more susceptible to decarboxylation than benzoic acid itself.
-
Causality: The rate-determining step in such base-mediated decarboxylations is often the protonation of the aryl anion by the conjugate acid of the base.[3] Therefore, very strong bases can readily facilitate this process.
-
Troubleshooting:
-
Avoid excessively strong bases (e.g., organolithiums, LDA) if the carboxylic acid moiety needs to be preserved.
-
If a base is necessary, opt for milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA, triethylamine) and maintain the lowest possible reaction temperature.
-
Monitor the reaction for gas evolution (CO₂) as an indicator of this side reaction.
-
Caption: Base- or heat-induced decarboxylation pathway.
Question: How stable is the trifluoromethoxy (-OCF₃) group? Can it be hydrolyzed?
Answer: The trifluoromethoxy group is known for its high chemical stability and is generally robust under most synthetic conditions.[2] However, it is not completely inert. While significantly more stable than a trifluoromethyl (-CF₃) group, forced hydrolysis can occur under harsh acidic or basic conditions, particularly at high temperatures over prolonged periods.[5][6]
-
Mechanistic Insight: Hydrolysis, particularly under basic conditions, proceeds via nucleophilic attack on the carbon atom of the -OCF₃ group. This is a difficult process due to the strength of the C-F bonds and the deactivating effect of the fluorine atoms.
-
Practical Implications: For most standard reactions (e.g., amide coupling, esterification at room temperature or moderate heat), hydrolysis of the -OCF₃ group is not a significant concern. You should, however, be cautious during reactions requiring reflux in strong aqueous acid or base for extended times (e.g., >24 hours). The byproduct would be a hydroxybenzoic acid derivative.
Section 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is a primary application for this carboxylic acid. The choice of coupling reagent and reaction conditions is critical to avoid byproducts.
Question: My amide coupling reaction with a primary amine is showing two major products. One is the desired amide, but the other has a higher molecular weight and incorporates the amine. What is this byproduct?
Answer: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) byproduct where a second molecule of your amine has displaced the fluorine atom at the C-2 position of your desired amide product. The aromatic ring is activated towards nucleophilic attack by the ortho- and para-directing electron-withdrawing groups (the newly formed amide and the trifluoromethoxy group).[7][8]
-
Causality: The SNAr reaction proceeds through a resonance-stabilized Meisenheimer complex.[7] Excess amine, elevated temperatures, and the use of a strong base to deprotonate the amine can significantly accelerate this side reaction.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the amine, but avoid large excesses.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable rate of amide formation. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating if possible.
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine. This ensures the highly reactive activated ester is consumed quickly by the amine for amide formation rather than lingering, which could allow for side reactions.
-
Solvent Choice: In some cases, polar aprotic solvents like DMF or NMP can promote SNAr reactions. Consider less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) if this side reaction is prevalent.[9]
-
Caption: Competing pathways in amide coupling reactions.
Question: I am using EDC/HOBt for my coupling, and I'm having trouble removing a byproduct during purification. What is it and how can I avoid it?
Answer: When using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a common byproduct is the N-acylurea . This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. This byproduct is often difficult to separate from the desired amide due to similar polarities.
-
Mitigation Strategy: The addition of a nucleophilic additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but highly reactive towards the amine. This significantly suppresses the formation of the N-acylurea byproduct.[10]
| Coupling Reagent Class | Example | Common Side Reactions & Mitigation |
| Carbodiimide | EDC, DCC | N-acylurea formation. Mitigate by adding HOBt or HOAt.[10] |
| Uronium/Aminium Salt | HATU, HBTU | Guanidinylation of the amine. Mitigate by pre-activating the acid before adding the amine. |
| Phosphonium Salt | PyBOP, PyAOP | Can be very effective but byproducts (phosphine oxides) must be removed during workup. |
| Phosphonic Anhydride | T3P® | Generally very clean, byproducts are water-soluble and easily removed with an aqueous wash.[10] |
Section 3: Troubleshooting Guide for Esterification Reactions
Question: My Fischer esterification (refluxing in alcohol with an acid catalyst) is giving me a significant amount of a high-molecular-weight byproduct. What could this be?
Answer: Under the acidic and dehydrating conditions of Fischer esterification, the most likely byproduct is the corresponding benzoic anhydride . This occurs when two molecules of the carboxylic acid self-condense with the elimination of water.[11]
-
Causality: The acid catalyst protonates the carbonyl oxygen of one benzoic acid molecule, making it more electrophilic. The carboxylic acid oxygen of a second molecule then acts as a nucleophile, leading to the anhydride after dehydration.
-
Troubleshooting:
-
Use Excess Alcohol: The alcohol serves as both the reactant and the solvent. Using a large excess of the alcohol (often as the solvent) shifts the equilibrium towards the desired ester product, as dictated by Le Châtelier's principle.[11]
-
Water Removal: If practical for your setup, using a Dean-Stark apparatus to remove water as it is formed will drive the reaction to completion and prevent the reverse reaction (ester hydrolysis) and anhydride formation.
-
Alternative Methods: For sensitive substrates, avoid harsh Fischer conditions. Consider milder methods like reacting the acid with an alkyl halide (e.g., methyl iodide) in the presence of a base like Cs₂CO₃ in DMF.
-
Caption: Competing reactions during acid-catalyzed esterification.
Section 4: Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU to Minimize SNAr
This protocol prioritizes the formation of the desired amide by pre-activating the carboxylic acid, thereby minimizing the time the free amine is in contact with the activated aromatic ring.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Pre-activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) to the cooled solution. Stir the mixture at 0 °C for 10-15 minutes. A color change is often observed as the active ester forms.
-
Amine Addition: In a separate flask, dissolve the amine (1.05 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Screening for Decarboxylation Susceptibility
This protocol helps determine the thermal and base stability of your substrate or subsequent intermediates.
-
Setup: Prepare three small-scale reactions in parallel in sealed vials. In each, dissolve a small amount (e.g., 20 mg) of this compound in 1 mL of a suitable solvent (e.g., DMSO).
-
Conditions:
-
Vial 1 (Thermal Control): Add no base.
-
Vial 2 (Mild Base): Add K₂CO₃ (2.0 eq.).
-
Vial 3 (Strong Base): Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq.).
-
-
Heating & Monitoring: Place all three vials in a heating block set to a relevant temperature for your planned reaction (e.g., 80 °C). Take an aliquot from each vial at set time points (e.g., 1h, 4h, 12h) and analyze by LC-MS.
-
Analysis: Monitor for the disappearance of the starting material and the appearance of the decarboxylated product, 1-Fluoro-4-(trifluoromethoxy)benzene. This will provide a clear indication of the conditions under which decarboxylation becomes a significant side reaction.[3][4]
References
-
Kinetics of the decarboxylation reactions of fluorobenzoic acids by various N-bases. Journal of Physical Organic Chemistry. [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. [Link]
-
Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. AIChE Proceedings. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]
-
Anyone ever ran an amide coupling reaction using the TFA salt of the amine? Reddit. [Link]
-
Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. PubMed Central. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. [Link]
-
Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. [Link]
- Preparation of 2,4,5-trifluo-benzoic acid.
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton. [Link]
-
5-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central. [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]
-
Esterification test of Benzoic acid. YouTube. [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. CAS Common Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases | Semantic Scholar [semanticscholar.org]
- 4. (360e) Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water | AIChE [proceedings.aiche.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Welcome to the dedicated technical support resource for 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 1736-21-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable electronic and lipophilic properties. However, these same features present significant hurdles during purification. The strong electron-withdrawing nature of the substituents can influence the compound's acidity, solubility, and susceptibility to certain side reactions, often leading to persistent impurities that are difficult to remove.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include starting materials, regioisomers (e.g., isomers with substituents at different positions on the benzene ring), and byproducts from incomplete reactions or side reactions. Given its synthesis, potential impurities could include precursors like 4-chloro-1-fluoro-2-(trifluoromethoxy)benzene. The presence of related benzoic acid derivatives with slight structural differences can make purification particularly challenging due to similar physical properties.
Q2: What are the key physical properties I should be aware of for purification?
A2: Understanding the physical properties is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Melting Point | 78-82 °C | A broad melting range indicates the presence of impurities. A sharp melting point close to the literature value is a good indicator of purity. |
| Boiling Point | Approx. 248 °C at 760 mmHg | High boiling point suggests that distillation, while possible, may require vacuum to prevent thermal decomposition. |
| Solubility | Soluble in many organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate). Sparingly soluble in water. | This differential solubility is the cornerstone of purification by recrystallization. |
Q3: How does the acidity of the carboxylic acid group affect purification?
A3: The carboxylic acid moiety allows for purification via acid-base extraction. The compound can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the separation from non-acidic, organic-soluble impurities. Subsequent acidification will precipitate the purified benzoic acid.
Troubleshooting Guide: Common Purification Issues & Solutions
Issue 1: Recrystallization yields are low or the product oils out.
This is a frequent problem when the chosen solvent system is not optimal or when significant impurities are present that act as eutectic contaminants.
Root Cause Analysis:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Supersaturation: If the solution is cooled too quickly, the compound may not have enough time to form a crystalline lattice and will instead separate as an oil.
-
Presence of Oily Impurities: Certain byproducts may be oils at room temperature and can hinder crystallization.
Step-by-Step Troubleshooting Protocol: Optimized Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidates will show a significant difference in solubility. A common and effective solvent system for this compound is a mixture of heptane and ethyl acetate.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethyl acetate) in which it is soluble.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add a hot anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period. For optimal crystal growth, you can then place the flask in an ice bath or refrigerator.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for Optimized Recrystallization.
Issue 2: Persistent impurities are observed by NMR or LC-MS after recrystallization.
When impurities have very similar solubility profiles to the desired compound, recrystallization alone may not be sufficient.
Root Cause Analysis:
-
Co-crystallization: Impurities with similar structures can be incorporated into the crystal lattice of the desired product.
-
Isomeric Impurities: Regioisomers often have very similar polarities and solubilities, making them difficult to separate by simple physical methods.
Step-by-Step Troubleshooting Protocol: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the impure compound in an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Extraction (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its sodium salt and move into the aqueous layer. Neutral or basic organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is good practice to perform the basic extraction two to three times to ensure complete transfer of the desired product.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry thoroughly under vacuum.
Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the palladium-catalyzed cross-coupling of 2-Fluoro-5-(trifluoromethoxy)benzoic acid . This substrate presents a unique set of challenges due to its electronic and steric properties, requiring careful consideration of reaction parameters to achieve high yields and purity.
The combination of an ortho-fluoro substituent, a strongly electron-withdrawing meta-trifluoromethoxy group, and a coordinating carboxylic acid moiety makes this molecule a demanding coupling partner.[1][2] This guide will address common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low conversion. What are the primary causes?
Low or no conversion is the most common issue and typically points to problems within the catalytic cycle. The substrate's unique features can disrupt multiple steps.
Potential Cause 1: Catalyst Inhibition by the Carboxylic Acid. The benzoic acid moiety can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a well-documented challenge when working with carboxylic acid substrates.[3]
-
Troubleshooting Steps:
-
Choice of Base is Critical: The base not only facilitates the catalytic cycle but also neutralizes the acidic proton.[4][5] Using a strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases.[6] These bases can deprotonate the benzoic acid, forming a carboxylate salt that is less likely to inhibit the palladium catalyst.
-
Protecting Group Strategy: While not ideal due to extra synthetic steps, converting the carboxylic acid to a methyl or ethyl ester can circumvent the inhibition issue entirely. The ester can be hydrolyzed post-coupling.
-
Potential Cause 2: Inefficient Oxidative Addition. While the electron-withdrawing trifluoromethoxy group can enhance the reactivity of the C-X (X = Br, Cl) bond towards oxidative addition, the ortho-fluoro group introduces steric hindrance that can counteract this effect.[1][7]
-
Troubleshooting Steps:
-
Ligand Selection: This is the most crucial parameter. For sterically hindered and electronically demanding substrates, bulky, electron-rich phosphine ligands are required.[8][9] These ligands stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[4] A screening of "Buchwald-type" ligands is highly recommended.
-
Precatalyst Choice: Modern palladium precatalysts (e.g., G3- or G4-type palladacycles) are often more robust and form the active Pd(0) species more efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
Q2: I'm observing significant amounts of side products, specifically hydrodehalogenation and/or protodeboronation. How can I minimize these pathways?
Side reactions compete with the desired cross-coupling and are often exacerbated by suboptimal conditions.
A. Hydrodehalogenation (Ar-X → Ar-H): This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the coupling partner.
-
Causes & Mitigation:
-
Solvent Impurities: Trace water or protic impurities in the solvent can be a hydrogen source. Ensure the use of anhydrous, thoroughly degassed solvents.
-
Base Choice: Some bases can promote this side reaction. Milder bases like potassium fluoride (KF) or using a biphasic system (e.g., Toluene/water) can sometimes suppress hydrodehalogenation.[6]
-
Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions. Monitor the reaction by LC-MS and stop it once the starting material is consumed.
-
B. Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This is the cleavage of the C-B bond of the boronic acid coupling partner, a common failure mode in Suzuki couplings.[6][10]
-
Causes & Mitigation:
-
Harsh Basic Conditions: Excessively strong bases or the presence of excess water can accelerate the decomposition of the boronic acid.[6] Use the minimum effective amount of base (typically 2-3 equivalents).
-
Unstable Boronic Acids: Electron-deficient or certain heteroaryl boronic acids are particularly prone to protodeboronation.[10] Using the corresponding boronate ester (e.g., a pinacol ester, "-Bpin") can significantly improve stability.
-
Temperature: Higher temperatures can accelerate decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 80 °C).
-
Experimental Protocols & Data
Recommended Starting Conditions for Catalyst System Screening
When optimizing the coupling, a systematic screening of catalysts, ligands, and bases is the most effective approach.[11][12]
| Parameter | Recommended Starting Point | Rationale |
| Aryl Halide | 2-Fluoro-5-(trifluoromethoxy)aryl bromide or iodide | Aryl bromides/iodides are more reactive than chlorides in oxidative addition.[7] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable aryl halide. |
| Palladium Source | SPhos-G3 Precatalyst (2 mol%) | A robust, air-stable precatalyst that efficiently generates the active Pd(0) species.[1] |
| Ligand | SPhos (Screen others like XPhos, RuPhos) | Bulky, electron-rich biaryl phosphine ligands are essential for this substrate class.[1][9] |
| Base | K₃PO₄ (3 equivalents) | A strong, moderately soluble base effective for challenging couplings.[6] |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | Common, effective solvents for Suzuki reactions. Must be anhydrous and degassed.[6] |
| Temperature | 90 - 110 °C | A typical temperature range for Suzuki couplings. |
General Procedure for Catalyst Screening
-
Reaction Setup: To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inerting: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., SPhos-G3, 2 mol%) and any additional ligand to their respective vials.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the sealed vials in a preheated reaction block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take aliquots from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and identify byproducts.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues encountered during the coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps pinpoint potential failure points. The electron-rich, bulky ligand (L) is crucial at every stage.
Caption: The Suzuki-Miyaura cycle with key steps and potential failure points.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(22), 7929-7932.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives.
- Goosen, L. J., & Linder, D. (2007). Palladium‐catalyzed reactions between benzoic acids and aryl halides. Synlett, 2007(12), 1939-1942.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Bar-Ziv, R., & Blum, J. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Synthesis, 51(06), 1342-1352.
- Martín-Matute, B., & Bäckvall, J. E. (2019). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem, 12(18), 4172-4176.
- J.C. Fontecha-Umaña, F., & Salgado-Zamora, H. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5395.
- Daugulis, O., & Zaitsev, V. G. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194-4195.
- Wang, D., & Daugulis, O. (2013). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 15(19), 5008-5011.
- Yamamoto, T., & Ishida, N. (2011). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- Bar-Ziv, R., & Blum, J. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed, 51(6), 1342-1352.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Hay, B. P., & Bryantsev, V. S. (2007). Structural Criteria for the Design of Anion Receptors: The Interaction of Halides with Electron-Deficient Arenes.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- Wang, X., & Daugulis, O. (2012). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 15(1), 148-151.
- Watson, D. A., & Jacobsen, E. N. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5482-5485.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Ahrens, S., & Strassner, T. (2023). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions, 52(44), 15933-15941.
- Cole, K. P., & Jensen, K. F. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 329-338.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Bruneau, A., & Taillefer, M. (2016). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. ACS Figshare.
- Hay, B. P., & Bryantsev, V. S. (2007). Structural Criteria for the Design of Anion Receptors: The Interaction of Halides with Electron-Deficient Arenes.
- Wang, Y., & Glorius, F. (2021).
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Konno, T., & Ishihara, J. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 2394-2399.
- Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15914-15917.
- Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(18), 4153.
- Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13644-13661.
- Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694.
- Bagryanskaya, I. Y., & Tretyakov, E. V. (2021). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 26(16), 4987.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this versatile chemical intermediate. Our focus is on preventing its decomposition and ensuring its effective application in your research and development projects.
Introduction to this compound
This compound is a valuable building block in modern organic synthesis, prized for its unique electronic properties and the enhanced stability it imparts to target molecules.[1][2] The presence of both a fluorine atom and a trifluoromethoxy group makes it a key component in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials.[1][2] However, like any reactive chemical, its stability is not absolute and is dependent on the experimental conditions. This guide will address the primary decomposition pathways and provide actionable protocols to mitigate them.
Core Stability Profile
This compound is noted for its inherent chemical and thermal stability, which makes it suitable for a range of synthetic transformations.[1][2] The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents contributes to its reactivity and also influences its stability. The two primary potential decomposition pathways to be aware of are decarboxylation at elevated temperatures and hydrolysis of the trifluoromethoxy group under harsh acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways are:
-
Thermal Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group at high temperatures. This is a common reaction for benzoic acids substituted with electron-withdrawing groups.[3][4]
-
Hydrolysis of the Trifluoromethoxy Group: While generally stable, the -OCF₃ group can be susceptible to hydrolysis to a carboxylic acid under forcing acidic or basic conditions.
Q2: At what temperature should I be concerned about decarboxylation?
Q3: Is the trifluoromethoxy group stable to common reagents?
A3: The trifluoromethoxy group is significantly more stable than a methoxy group and is generally robust to many common synthetic reagents. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to its hydrolysis.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Avoid exposure to high temperatures and incompatible materials such as strong bases or oxidizing agents.
Q5: I am seeing an unexpected byproduct in my reaction. How can I determine if it's a decomposition product?
A5: The most likely decomposition byproducts are the decarboxylated compound, 1-fluoro-4-(trifluoromethoxy)benzene, or the hydrolysis product of the trifluoromethoxy group. You can use techniques like LC-MS or GC-MS to identify the molecular weight of the byproduct and ¹H and ¹⁹F NMR to elucidate its structure.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of desired product, starting material consumed | Decarboxylation: The reaction temperature may be too high, leading to the loss of the carboxylic acid group. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Choose an appropriate solvent: Use a solvent with a lower boiling point to naturally limit the maximum reaction temperature. 3. Avoid prolonged heating: Minimize the time the reaction is held at elevated temperatures. |
| Formation of a byproduct with a lower molecular weight | Decarboxylation: The mass difference will likely correspond to the loss of CO₂ (44 g/mol ). | 1. Confirm byproduct identity: Use mass spectrometry to confirm the molecular weight of the byproduct. 2. Implement temperature control: Follow the steps above to mitigate decarboxylation. |
| Formation of a more polar byproduct | Hydrolysis of the trifluoromethoxy group: This may occur in the presence of strong aqueous acids or bases. | 1. Control pH: If possible, run the reaction under neutral or mildly acidic/basic conditions. 2. Use anhydrous conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis. 3. Protecting groups: In multi-step syntheses, consider if a protecting group strategy is necessary for other functional groups that require harsh conditions for removal. |
| Incomplete reaction or low conversion | Poor solubility or insufficient activation | 1. Solvent selection: Ensure the compound is fully dissolved in the reaction solvent. A co-solvent may be necessary. 2. Activation of the carboxylic acid: For reactions like amide bond formation or esterification, ensure complete activation of the carboxylic acid before adding the nucleophile. |
Experimental Protocols
Here are recommended starting protocols for common reactions involving this compound, designed to minimize decomposition.
Protocol 1: Amide Bond Formation (Amidation)
The formation of an amide bond is a common application for this molecule. The key is to activate the carboxylic acid under mild conditions.
Caption: Workflow for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent(s) (HATU or EDC/HOBt) and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Expertise & Experience Note: Using a coupling reagent like HATU or the EDC/HOBt system allows for the efficient formation of an activated ester at room temperature, thereby avoiding the high temperatures that could lead to decarboxylation.[6][7] The non-nucleophilic base, DIPEA, is crucial for scavenging the acid produced during the reaction without interfering with the coupling process.
Protocol 2: Fischer Esterification
While effective, traditional Fischer esterification often requires heating in the presence of a strong acid catalyst. To minimize decomposition, it's important to control the temperature and reaction time.
Caption: Workflow for Fischer esterification.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol or ethanol, used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve or suspend this compound in a large excess of the desired alcohol.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC or GC-MS.
-
Aim for the shortest reflux time necessary for a high conversion to minimize potential side reactions.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Perform an aqueous workup, including a wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Purify the crude ester by distillation or column chromatography.
Trustworthiness Note: This protocol is a self-validating system. By monitoring the reaction progress, you can ensure the complete consumption of the starting material while minimizing the formation of byproducts. The aqueous workup is critical for removing the acid catalyst and any unreacted starting material, ensuring the purity of the final product.
References
- [Supplier Name]. (Year). Material Science Breakthroughs: The Role of this compound.
- [Supplier Name]. (Year). This compound: Your Key to Advanced Organic Synthesis.
- M. A. Phillip, et al. (2012).
-
ResearchGate. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. Retrieved from [Link]
- H. Li, et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Benchchem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
- Benchchem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- Benchchem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (360e) Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 6. michlala.edu [michlala.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 2-Fluoro-5-(trifluoromethoxy)benzoic acid synthesis
Technical Support Center: 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support guide for the synthesis of this compound (CAS 886497-85-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. The unique electronic properties imparted by the fluorine and trifluoromethoxy groups make this a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis can present specific challenges that require careful control of reaction parameters.
This guide focuses on the most common and robust synthetic route: the lithium-halogen exchange of an aryl bromide precursor followed by carboxylation.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Question 1: My reaction yield is significantly lower than expected or has failed completely. What are the primary causes?
Answer: Low or no yield in this organolithium-mediated reaction is a common issue that typically points to one of four areas: reagent quality, reaction conditions, moisture contamination, or inefficient carboxylation.
-
Inactive Organolithium Reagent: The most frequent culprit is degraded n-butyllithium (n-BuLi). As a pyrophoric and moisture-sensitive reagent, its concentration decreases over time, especially with improper storage or frequent use from the same bottle.
-
Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. An un-titrated, partially degraded bottle of n-BuLi is a primary source of failed reactions.
-
-
Presence of Moisture: Organolithium reagents are potent bases and will react instantly with any proton source, particularly water.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF or ether) and handled under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Reaction Temperature: The lithium-halogen exchange is extremely fast and exothermic. If the temperature rises above the optimal -78 °C (dry ice/acetone bath), side reactions, such as reaction with the solvent (THF), can occur.[3][4]
-
Solution: Maintain a strict temperature of -78 °C during the n-BuLi addition and the subsequent stirring period. Add the n-BuLi dropwise to the solution of the aryl bromide precursor to control the exotherm.
-
-
Inefficient Carboxylation: The aryllithium intermediate is highly reactive. If its introduction to the carbon dioxide source is not efficient, it can be quenched by other trace electrophiles or proton sources.
-
Solution: Use a large excess of freshly crushed, high-purity dry ice. For optimal results, transfer the cold aryllithium solution via cannula onto a vigorously stirred slurry of crushed dry ice in anhydrous ether or THF. This ensures the aryllithium encounters a high concentration of CO2 immediately. Avoid simply bubbling CO2 gas from a cylinder, as this can be inefficient and introduce moisture unless the gas is thoroughly dried.
-
Question 2: I'm recovering a large amount of my starting material, 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene. What went wrong?
Answer: This indicates an incomplete or failed lithium-halogen exchange. The primary reasons are:
-
Insufficient n-BuLi: If the molarity of your n-BuLi was lower than assumed, you may have added a substoichiometric amount, leading to incomplete conversion of the starting material.[5]
-
Precipitation of Reagents: At -78 °C, some aryl bromides may have limited solubility. If the starting material crashes out of solution, it cannot react with the n-BuLi.
-
Order of Addition: Adding the aryl bromide to the n-BuLi solution (inverse addition) can sometimes lead to side reactions and is not recommended for this transformation. The standard procedure of adding n-BuLi to the aryl bromide is preferred.
Question 3: My main impurity is 1-fluoro-4-(trifluoromethoxy)benzene. How is this formed and how can I prevent it?
Answer: The presence of 1-fluoro-4-(trifluoromethoxy)benzene is a classic sign of premature protonolysis. The desired aryllithium intermediate is forming correctly but is being quenched by an acidic proton source before it has a chance to react with carbon dioxide.
-
Causality: The aryllithium is a powerful base. It will readily abstract a proton from any available source, such as trace water in the solvent, on the glassware, or from the carbon dioxide source (if wet).
-
Prevention: This underscores the critical importance of maintaining strictly anhydrous (water-free) and inert conditions throughout the entire process, from the initial setup to the carboxylation quench. Re-evaluate your solvent drying technique and inert atmosphere setup. Ensure the dry ice used is fresh and has minimal condensed atmospheric water on its surface.
Question 4: The work-up is proving difficult, with emulsions forming during the acid/base extraction. How can I improve the purification?
Answer: Emulsion formation is common during the work-up of reactions involving lithium salts.
-
Solution: After quenching the reaction with aqueous acid (e.g., 1M HCl) to protonate the carboxylate salt, if an emulsion forms, try adding a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion and improve phase separation. Gentle swirling, rather than vigorous shaking in the separatory funnel, can also minimize emulsion formation. Filtering the entire mixture through a pad of Celite before extraction can also help by removing fine particulates that stabilize emulsions.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction? A: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its ability to solvate the organolithium intermediate is crucial for the reaction's success. Diethyl ether can also be used, but the exchange reaction may be slower.[3]
Q: Why is a reaction temperature of -78 °C so critical? A: This temperature is essential for several reasons. It prevents the highly reactive n-BuLi and the resulting aryllithium intermediate from reacting with the THF solvent. It also minimizes side reactions like benzyne formation, which can occur at higher temperatures with fluorinated aryl organometallics.
Q: Can I use a Grignard reaction instead of an organolithium? A: While a Grignard reaction is a theoretical alternative, forming the Grignard reagent from the aryl bromide can be sluggish. Furthermore, the subsequent carboxylation is often less efficient than with the corresponding aryllithium species. For this specific substrate, lithium-halogen exchange is generally more reliable and higher yielding.
Q: What are the key safety precautions for this synthesis? A: The primary hazards are associated with n-butyllithium and the cryogenic temperatures.
-
n-Butyllithium: n-BuLi is pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. It can also cause severe chemical burns.
-
Cryogenic Bath: Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe frostbite upon skin contact. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene | Ensure high purity (>98%) to avoid side reactions. |
| Reagent | n-Butyllithium (n-BuLi) | Use 1.05 - 1.1 molar equivalents. Must be titrated before use. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be rigorously dried (e.g., over Na/benzophenone). |
| Temperature | -78 °C (Dry ice/acetone) | Critical for preventing side reactions and decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching of organometallic species by O2 or H2O. |
| Carboxylation | Crushed Dry Ice (solid CO2) | Use a large excess (>10 eq). Quench by transferring reaction mixture to CO2. |
| Work-up | 1M HCl(aq) | To protonate the lithium carboxylate salt formed after the quench. |
Visualizing the Synthesis and Potential Pitfalls
The following diagram illustrates the intended reaction pathway and the major side reactions that can occur due to suboptimal conditions.
Caption: Synthetic pathway and common troubleshooting issues.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen inlet adapter. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Setup: Dissolve 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add n-butyllithium (1.05 eq, solution in hexanes, pre-titrated) dropwise via syringe over 15-20 minutes. The solution may change color. Stir the mixture at -78 °C for an additional 30-45 minutes.
-
Carboxylation: In a separate, dry beaker, crush a large excess of fresh dry ice (>10 eq). Vigorously stir the crushed dry ice. Quickly and carefully, transfer the cold aryllithium solution from the reaction flask onto the crushed dry ice via a wide-bore cannula.
-
Quench and Warm-up: Allow the mixture to warm slowly to room temperature, which allows the excess CO2 to sublime. A thick white slurry of the lithium carboxylate salt will form.
-
Work-up: Once at room temperature, slowly add 1M HCl(aq) to the mixture until the solution is acidic (pH ~1-2) and all solids have dissolved. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
References
-
VladaChem. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]
-
Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2837-2840. Retrieved from [Link]
- Schlosser, M. (2005). Organolithium Reactions.
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
Technical Support Center: 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Introduction
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4). This valuable building block is instrumental in the fields of drug discovery, agrochemicals, and advanced materials science due to its unique electronic properties and metabolic stability conferred by the fluorinated substituents.[1][2] However, the very reactivity that makes this compound a powerful synthetic intermediate also renders it susceptible to the formation of specific impurities during its synthesis and storage. The presence of these impurities, even in trace amounts, can lead to inconsistent reaction outcomes, formation of complex byproducts, and challenges in purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed analytical and purification protocols, and answers to frequently asked questions to help you identify, manage, and mitigate common impurities, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial batches of this compound?
A1: Several process-related and degradation-related impurities can be present. The most common ones include:
-
Starting Materials & Intermediates: Depending on the synthetic route, residual starting materials like 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene may be present from incomplete Grignard formation or carboxylation.
-
Hydrolysis Product: 2-Fluoro-5-hydroxybenzoic acid is a significant potential impurity, formed by the hydrolysis of the trifluoromethoxy group.[3][4]
-
Decarboxylation Product: 1-Fluoro-4-(trifluoromethoxy)benzene can form via the loss of carbon dioxide from the parent molecule, a reaction often accelerated by heat.[5][6]
-
Isomeric Impurities: Positional isomers, such as those with the trifluoromethoxy group at a different position, can arise from impurities in the initial starting materials.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Tetrahydrofuran (THF), Diethyl ether, Toluene) may be present in the final product.
Q2: How do these impurities typically form?
A2: Impurity formation is directly linked to the synthesis and handling of the compound.
-
Hydrolysis of the trifluoromethoxy group to a hydroxyl group can be catalyzed by strong acidic or basic conditions, or even by trace amounts of water over long-term storage.[3][7] This is a known transformation for trifluoromethyl groups on aromatic rings, particularly when activated.[8]
-
Decarboxylation is a classic reaction of carboxylic acids, where the carboxyl group is lost as CO₂.[5] While this often requires high temperatures for simple benzoic acids, the reaction can be promoted by trace metals or acidic/basic conditions.[6][9]
-
Incomplete Reactions during synthesis are a primary source of starting material and intermediate impurities. For instance, in a Grignard-based synthesis, incomplete carboxylation will lead to the quenching of the Grignard reagent, resulting in the corresponding des-carboxy compound after workup.[10][11]
Q3: How can these impurities negatively impact my downstream reactions?
A3: The consequences can be significant:
-
Reduced Yield: The presence of non-reactive impurities lowers the effective concentration of your starting material, leading to lower yields.
-
Byproduct Formation: Impurities with reactive functional groups (e.g., the hydroxyl group in the hydrolysis product) can compete in subsequent reactions, leading to a complex mixture of undesired byproducts that complicates purification.
-
Inaccurate Stoichiometry: If you are calculating reagent stoichiometry based on the bulk weight of the material, the presence of impurities will lead to inaccurate molar ratios, which is critical in sensitive reactions like couplings or amide bond formations.
-
Catalyst Inhibition: Certain impurities can interfere with or poison catalysts, particularly in transition-metal-catalyzed cross-coupling reactions.
Q4: What is the best way to store this compound to minimize degradation?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It is best kept in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
Impurity Profile and Identification
A summary of the most common impurities, their origin, and key analytical signatures is provided below.
| Impurity Name | Chemical Structure | Probable Origin | Key Analytical Signatures (¹H and ¹⁹F NMR) |
| 2-Fluoro-5-hydroxybenzoic acid | HO-C₆H₃(F)-COOH | Hydrolysis of the -OCF₃ group | Disappearance of the -OCF₃ signal in ¹⁹F NMR. Appearance of a phenolic -OH proton in ¹H NMR. Significant shift in aromatic proton signals. |
| 1-Fluoro-4-(trifluoromethoxy)benzene | F-C₆H₄-OCF₃ | Decarboxylation of the parent acid | Absence of the carboxylic acid proton (~13 ppm) in ¹H NMR. The aromatic splitting pattern simplifies to a more symmetric state. |
| 1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene | Br-C₆H₃(F)-OCF₃ | Incomplete carboxylation of Grignard/organolithium intermediate | Absence of the carboxylic acid proton. Distinct aromatic proton shifts and coupling constants compared to the parent acid. |
| Positional Isomers | e.g., 4-Fluoro-5-(trifluoromethoxy)benzoic acid | Impurities in synthetic precursors | Complex multiplets in both ¹H and ¹⁹F NMR spectra that do not correspond to the primary product's pattern. |
Visualizing Impurity Formation Pathways
The following diagrams illustrate a plausible synthetic route to the target compound and the pathways for the formation of major degradation impurities.
Caption: Synthetic and degradation pathways.
Troubleshooting Guide & Experimental Protocols
This section provides actionable protocols for analyzing the purity of your material and for its subsequent purification if required.
Protocol 1: Purity Assessment by NMR and HPLC
Objective: To identify and quantify the presence of common impurities.
1. Sample Preparation:
- Accurately weigh ~10-15 mg of your this compound sample into a clean, dry NMR tube.
- Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will clearly show the acidic proton.
- For quantitative analysis (qNMR), add a known amount of an internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
2. NMR Spectroscopy:
- ¹H NMR: Acquire a standard proton spectrum. Look for the carboxylic acid proton (typically >10 ppm and broad), and analyze the aromatic region (7-8.5 ppm) for unexpected splitting patterns or additional peaks indicative of isomers or other impurities.
- ¹⁹F NMR: This is a highly sensitive technique for this compound. Acquire a proton-decoupled ¹⁹F spectrum. The product should show two distinct signals: one for the Ar-F and one for the -OCF₃. The presence of additional signals strongly suggests isomeric or degradation-related impurities. The hydrolysis product will lack the -OCF₃ signal.
3. HPLC Analysis:
- Method Development: Use a reverse-phase C18 column. A good starting mobile phase is a gradient of water (with 0.1% formic or acetic acid) and acetonitrile.
- Analysis: Dissolve a small, accurately weighed sample in the mobile phase. Inject onto the HPLC system. The parent acid is highly polar and will elute relatively early. The decarboxylation product is much less polar and will have a significantly longer retention time. The hydrolysis product will be more polar and elute earlier.
- Quantification: Use an external standard curve with a high-purity reference standard to quantify the main peak and impurities.
A[label="Sample of\n2-Fluoro-5-(trifluoromethoxy)\nbenzoic acid"];
B[label="Dissolve in\nDeuterated Solvent\n(+ Internal Standard)"];
C [label="Acquire ¹H and ¹⁹F\nNMR Spectra"];
D [label="Analyze Spectra for\nImpurity Signals"];
E [label="Dissolve in\nMobile Phase"];
F [label="Inject into\nReverse-Phase HPLC"];
G [label="Analyze Chromatogram\n(Retention Times & Area %)"];
H [label="Purity Assessment\nReport"];
A -> B -> C -> D;
A -> E -> F -> G;
D -> H;
G -> H;
}
Caption: Workflow for analytical characterization.
Protocol 2: Purification by Recrystallization
Objective: To remove less soluble starting materials and more soluble, polar, or non-polar impurities.
Causality: Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound and impurities at a high temperature but will allow only the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.
1. Solvent Screening (Small Scale):
- Test the solubility of a few milligrams of your material in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, water, and mixtures thereof).
- An ideal single solvent will show high solubility when hot and low solubility when cold. A good two-solvent system consists of one solvent in which the compound is highly soluble (e.g., toluene) and a second "anti-solvent" in which it is poorly soluble (e.g., heptane). For this compound, a toluene/heptane or water/isopropanol mixture is a good starting point.
2. Recrystallization Procedure (Example with Toluene/Heptane):
- Place the impure solid in an Erlenmeyer flask with a stir bar.
- Add the minimum amount of hot toluene required to fully dissolve the solid. Keep the solution near its boiling point. The use of minimal solvent is critical to maximize recovery.
- Once fully dissolved, slowly add hot heptane dropwise until the solution becomes faintly cloudy (the saturation point).
- Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
- Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
- Dry the purified crystals under vacuum.
3. Purity Verification:
- Analyze the purified material using the methods described in Protocol 1 to confirm the removal of impurities. Check the mother liquor as well to confirm that the impurities were successfully removed from the crystalline product.
References
-
Zeldis, I., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [3][7]
-
Raslin, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. [8]
-
Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. [9]
-
BenchChem (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. BenchChem.
-
Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745-1746. [4]
-
Wikipedia contributors. (2023). Decarboxylation. Wikipedia. [5]
-
MilliporeSigma. (n.d.). This compound: Your Key to Advanced Organic Synthesis. [1]
-
Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 655-662. [6]
-
Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. National Library of Medicine.
-
BenchChem (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [11]
-
Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. [10]
-
ChemBlink. (n.d.). Material Science Breakthroughs: The Role of this compound. [2]
Sources
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- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Accelerating Reactions with 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sometimes challenging building block. Here, we address common issues related to its reactivity in a practical question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise to troubleshoot slow or low-yielding reactions and to select the optimal conditions for your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my reaction with this compound proceeding so slowly?
Answer: The unique electronic structure of this molecule is the primary determinant of its reactivity. Two key substituents on the aromatic ring significantly influence the behavior of the carboxylic acid group:
-
Strong Electron-Withdrawing Effects: The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, primarily through the inductive effect of the three fluorine atoms.[1] The ortho-fluoro substituent also contributes to this effect. This strong pull of electron density from the aromatic ring deactivates the carbonyl carbon of the carboxylic acid, making it less electrophilic and thus less susceptible to attack by weak nucleophiles.
-
Increased Acidity: A consequence of these powerful electron-withdrawing groups is the stabilization of the corresponding carboxylate anion (the conjugate base). This makes the carboxylic acid proton more acidic compared to benzoic acid itself.[2] While this facilitates deprotonation, it does not inherently increase the rate of reactions where the rate-determining step is the nucleophilic attack on the carbonyl carbon.
-
Steric Hindrance: The presence of a fluorine atom in the ortho-position can introduce minor steric hindrance, which may slightly impede the approach of bulky nucleophiles or reagents to the carboxylic acid group.
In essence, while the acid is readily deprotonated, the core reactivity of the carbonyl group is dampened. Therefore, strategies to increase the reaction rate must focus on enhancing the electrophilicity of the carbonyl carbon or converting the hydroxyl (-OH) into a more effective leaving group.
Q2: My esterification reaction is not reaching completion. How can I increase the rate and yield?
Answer: Esterification of this compound, particularly via the classic Fischer esterification, is an equilibrium-limited process. To drive the reaction forward, you must address both the reaction kinetics and the chemical equilibrium.
This approach is cost-effective but requires careful control of reaction conditions.
Core Protocol: The standard procedure involves heating the carboxylic acid in a large excess of an alcohol with a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[3]
Troubleshooting & Enhancement:
-
Effective Water Removal: The formation of water as a byproduct will push the equilibrium back towards the starting materials. Its removal is critical.[3]
-
Method: Use a Dean-Stark apparatus to azeotropically remove water as it forms. For smaller-scale reactions or with alcohols that do not form a suitable azeotrope, adding desiccants like activated molecular sieves (3Å or 4Å) directly to the reaction flask is effective.
-
-
Increase Reactant Concentration: Le Châtelier's principle dictates that using the alcohol as the solvent (a large excess) will shift the equilibrium towards the ester product.[3]
-
Choice of Catalyst: While sulfuric acid is common, sulfonic acids like p-toluenesulfonic acid (p-TsOH) can be less oxidizing and produce fewer char-related byproducts. For sensitive substrates, heterogeneous catalysts such as the metal-organic framework UiO-66-NH₂ have shown high efficiency in the esterification of fluorinated aromatic acids, offering the additional benefit of simple filtration-based removal.[4]
For sluggish reactions or with precious or acid-sensitive alcohols, converting the carboxylic acid to a highly reactive intermediate is the most robust strategy. The most common method is conversion to an acyl chloride.[5][6]
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
In a fume hood, dissolve this compound in a dry, inert solvent (e.g., DCM or toluene).
-
Add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of dry DMF can accelerate this conversion.
-
Allow the reaction to warm to room temperature and then gently reflux until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is highly reactive and often used immediately without further purification.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in a dry, inert solvent (e.g., DCM).
-
Cool the solution to 0 °C and add the desired alcohol along with a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to scavenge the HCl produced.
-
Stir the reaction, allowing it to warm to room temperature. Monitor by TLC until the acyl chloride is consumed.
-
Perform an aqueous workup to remove the amine salt and isolate the ester.
-
This activation method bypasses the equilibrium limitations of the Fischer esterification, typically resulting in faster reactions and higher yields.
Decision Workflow for Esterification
Caption: Decision tree for selecting an esterification strategy.
Q3: I am struggling to form an amide with this acid. What are the most reliable amidation methods?
Answer: Direct thermal condensation of a carboxylic acid and an amine requires very high temperatures and is often inefficient. For a deactivated substrate like this compound, this method is unlikely to succeed. The use of coupling agents is the industry standard for reliable, high-yield amide bond formation under mild conditions.
Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[6] Water-soluble carbodiimides like EDAC are preferred for easy purification.
Recommended Protocol (EDAC/HOBt Coupling):
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq). These additives act as activated ester intermediates, increasing yields and suppressing racemization with chiral amines.
-
Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, perform a standard aqueous workup. The byproducts of EDAC and HOBt are water-soluble, simplifying purification.
Mechanism of EDAC-Mediated Amide Coupling
Caption: Simplified mechanism of EDAC-mediated amidation.
As with esterification, converting the acid to a more reactive acyl halide provides a powerful alternative. Acyl chlorides (formed with SOCl₂) or acyl fluorides (formed with reagents like Cyanuric Fluoride) react rapidly with amines.[7] The protocol is analogous to the one described for esterification (Strategy B), substituting the alcohol with the desired amine. The use of a base like triethylamine is crucial to neutralize the generated HCl or HF.
| Method | Key Reagents | Temperature | Pros | Cons |
| Optimized Fischer Esterification | H₂SO₄ or p-TsOH, excess alcohol | Reflux | Low cost, simple reagents | Equilibrium limited, requires high temp, not suitable for sensitive substrates, water removal is critical |
| Acyl Chloride Activation | SOCl₂ or Oxalyl Chloride, Base | 0 °C to Reflux | High reactivity, fast, drives reaction to completion | Harsh reagents, generates corrosive HCl, moisture sensitive |
| Carbodiimide Coupling (Amidation) | EDAC, HOBt/Oxyma | 0 °C to RT | Mild conditions, high yields, good functional group tolerance, water-soluble byproducts | Higher reagent cost |
| Other Activating Agents | Bis(pentafluorophenyl) carbonate, Pyrocarbonates | Room Temp | Mild, efficient for various nucleophiles | High cost of reagents |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2011). A Convenient Activating Reagent of Carboxylic Acids. TCI Chemicals.
- Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids.
- Khan Academy. (n.d.). Carboxylic acid reactions overview.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
- YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids.
- Müller, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.
- Perez, A. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- The Royal Society of Chemistry. (2021). Direct amidation of acid fluorides using germanium amides.
- ResearchGate. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- Wiley Online Library. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Work-up Procedure for 2-Fluoro-5-(trifluoromethoxy)benzoic acid Reactions
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions related to the work-up of reactions involving this versatile building block. The unique electronic properties imparted by the fluorine and trifluoromethoxy groups make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, these same properties can present specific challenges during reaction work-up and purification. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up of reactions involving this compound.
Issue 1: Incomplete or "Messy" Phase Separation During Aqueous Work-up
Q: I'm performing a standard aqueous work-up after a reaction, but I'm not getting a clean separation between the organic and aqueous layers. The interface is cloudy, or I have a persistent emulsion. What's going on and how can I fix it?
A: This is a common issue, often stemming from the amphiphilic nature of the benzoic acid derivative, especially if it's partially deprotonated, or due to the presence of finely dispersed solids. The trifluoromethoxy group increases lipophilicity, but the carboxylic acid provides a handle for water solubility, particularly at higher pH.
Causality & Solution:
-
pH Adjustment is Critical: The protonation state of your benzoic acid is the primary determinant of its partitioning behavior.
-
If your product is the unreacted starting material or a similar acidic compound: Ensure the aqueous layer is distinctly acidic (pH 1-2) before extraction. Add 1M or 2N HCl dropwise and check with pH paper. This protonates the carboxylate, making the molecule more soluble in the organic phase.[4]
-
If your desired product is neutral: The pH is less critical for the product itself, but adjusting it can help remove acidic or basic impurities.
-
-
Breaking Emulsions:
-
Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions. The increased ionic strength of the aqueous phase "salts out" the organic components, forcing them into the organic layer and disrupting the emulsion.[5]
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes can resolve the emulsion. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.
-
Filtration: If a fine precipitate is causing the emulsion, filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth can remove the solids and lead to better separation.[6]
-
Experimental Protocol: Standard Acidic Work-up
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is miscible with water (e.g., THF, acetone), remove it under reduced pressure.
-
Dilute the residue with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add deionized water and acidify the aqueous layer to pH 1-2 with 1M HCl.
-
Gently mix the layers and allow them to separate.
-
Drain the aqueous layer and wash the organic layer sequentially with:
-
Deionized water (1x)
-
Saturated NaCl (brine) (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8]
-
Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.[9]
Issue 2: Low Recovery of the Carboxylic Acid Product
Q: After performing the work-up and evaporating the solvent, my yield of this compound (or a derivative) is much lower than expected. Where could my product have gone?
A: Low recovery is often due to the product remaining in the aqueous phase or being lost during the work-up process.
Causality & Solution:
-
Incomplete Protonation: If the aqueous phase is not sufficiently acidic, a significant portion of your carboxylic acid will exist as the carboxylate salt, which is highly water-soluble. Re-check the pH of your aqueous washes; it should be consistently acidic.
-
Back-Extraction is Key: The aqueous layers from your initial extractions may still contain dissolved product.
-
Combine all aqueous washes.
-
Perform a "back-extraction" by washing this combined aqueous phase with fresh portions of your organic solvent (e.g., 2-3 times with ethyl acetate). This will recover any dissolved product.
-
-
Solvent Choice: While ethyl acetate is a common choice, for more polar products, a different solvent might be more effective. However, for this specific molecule, ethyl acetate or dichloromethane are generally suitable.
Workflow Diagram: Product Recovery
Caption: Workflow for maximizing product recovery during aqueous work-up.
Issue 3: Suspected Hydrolysis of the Trifluoromethoxy Group
Q: I'm running my reaction under harsh acidic or basic conditions and I'm concerned about the stability of the -OCF3 group. Can it be hydrolyzed, and what would the byproduct be?
A: The trifluoromethoxy (-OCF3) group is generally considered to be highly stable under a wide range of conditions, including thermal, acidic, basic, and enzymatic environments.[10] This stability is one of its key advantages in medicinal chemistry.[11] However, under very harsh conditions, particularly strong acidic conditions, hydrolysis can occur, although it is less common than for a simple methoxy group.
Causality & Byproducts:
-
Mechanism: Strong acid can protonate the fluorine atoms, initiating a C-F bond cleavage and subsequent hydrolysis, ultimately leading to the formation of a carboxylic acid.[12]
-
Expected Byproduct: If the -OCF3 group were to hydrolyze, it would likely be converted to a hydroxyl group, yielding 2-Fluoro-5-hydroxybenzoic acid.
-
Stability: The trifluoromethoxy group is significantly more resistant to hydrolysis than the trifluoromethyl (-CF3) group.[13] While the -CF3 group can be hydrolyzed to a carboxylic acid with fuming sulfuric acid[12], the -OCF3 group is generally stable to these conditions.[10]
How to Check for Hydrolysis:
-
Mass Spectrometry (MS): Look for a mass corresponding to the hydroxylated byproduct (2-Fluoro-5-hydroxybenzoic acid, MW: 156.11 g/mol ).
-
NMR Spectroscopy: In ¹⁹F NMR, the signal for the -OCF3 group would disappear, and in ¹H NMR, you would see the appearance of a phenolic -OH proton.
Preventative Measures:
-
Whenever possible, avoid using harsh, prolonged heating with strong acids (e.g., concentrated H₂SO₄) or bases.
-
If strong conditions are necessary, minimize reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A: This compound is classified as a skin, eye, and respiratory irritant.[14][15][16][17] Always handle it in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[14] Avoid creating dust when handling the solid. In case of contact, wash skin with plenty of soap and water, and flush eyes with water for several minutes.[14]
| Hazard Classification | Precautionary Statement |
| Skin Irritation (Category 2) | Wear protective gloves. Wash hands thoroughly after handling.[14] |
| Eye Irritation (Category 2) | Wear eye protection. If in eyes, rinse cautiously with water.[14] |
| Respiratory Irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[14] |
Q2: How do I best purify the crude product after work-up?
A: The purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and has a reasonable purity (>90%), recrystallization is often the best method for obtaining highly pure material. A solvent system of acetone/water or ethanol/water can be effective.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard procedure. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.
-
Acid-Base Extraction: You can selectively extract your acidic product. Dissolve the crude mixture in an organic solvent, extract with a mild aqueous base (like saturated sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then separated, re-acidified with HCl to pH 1-2 to precipitate the pure acid, which can be collected by filtration or extracted back into an organic solvent.[18]
Purification Strategy Diagram
Caption: Decision tree for selecting a purification strategy.
Q3: Can I use a basic work-up (e.g., washing with NaOH or Na2CO3) to remove my acidic product from the organic layer?
A: Yes, this is a very effective purification technique known as acid-base extraction, as mentioned above. By washing with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you convert the carboxylic acid into its sodium salt.[19] This salt is soluble in the aqueous layer and will be removed from the organic phase, which retains neutral or basic impurities. You can then isolate your product by acidifying the aqueous layer to precipitate the pure carboxylic acid.[4][18][20] This is often a more efficient purification method than chromatography if the main impurities are non-acidic.
References
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Gimeno, A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Retrieved from [Link]
-
Australia Pacific LNG. (2016). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]
-
Schlörer, N. E. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester. Retrieved from [Link]
-
Mahammed, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. Retrieved from [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
A-Level Chemistry. Carboxylic acid synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
Advanced Organic Synthesis. This compound: Your Key to Advanced Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
ACS Publications. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Grokipedia. (2026). Trifluoromethoxy group. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
PubChem. 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Advanced Organic Synthesis. Material Science Breakthroughs: The Role of this compound. Retrieved from [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
ElectronicsAndBooks. The trifluoromethyl group in organic synthesis. a review. Retrieved from [Link]
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- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Troubleshooting the Removal of Unreacted 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth, field-proven troubleshooting advice for researchers, scientists, and drug development professionals encountering difficulties in removing unreacted 2-Fluoro-5-(trifluoromethoxy)benzoic acid from their reaction mixtures. Our focus is on explaining the causality behind experimental choices to empower you to solve not just the current problem, but future purification challenges as well.
Core Principle: Exploiting Acidity for Separation
The key to effectively removing this compound lies in its chemical properties. It is a carboxylic acid, and due to the strong electron-withdrawing effects of both the fluorine and trifluoromethoxy groups, it is significantly acidic with a predicted pKa of approximately 2.89.[1] This pronounced acidity makes it highly susceptible to deprotonation by a base. When deprotonated, it forms a carboxylate salt, which exhibits drastically different solubility, becoming highly soluble in aqueous solutions while remaining poorly soluble in many common organic solvents.[2][3] Most synthetic targets resulting from its use, such as amides or esters, are neutral compounds. This fundamental difference in acidity and pH-dependent solubility is the cornerstone of the primary purification strategy: acid-base extraction.[4][5]
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary and most recommended method for removing unreacted this compound?
The most robust and efficient method is a liquid-liquid extraction using a mild aqueous base.[2][6] This technique, often referred to as an "acid wash" or "basic extraction," selectively converts the acidic starting material into its water-soluble salt, pulling it from the organic phase into the aqueous phase. Your neutral product, being unreactive to the mild base, remains in the organic solvent.
This process is highly effective because of the large partition coefficient difference between the neutral product and the ionized acid salt. A simple workflow involves dissolving your crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), washing it with an aqueous solution of a base such as sodium bicarbonate, and then separating the two layers.[4]
Caption: Workflow for Acid-Base Extraction.
Q2: I performed a basic wash with sodium bicarbonate, but my NMR still shows the presence of the acid. What could have gone wrong?
This is a common issue and usually points to one of several easily correctable experimental details.
-
Insufficient Molar Equivalents of Base: You may not have used enough base to neutralize all the unreacted acid. It is crucial to use a saturated solution or ensure the moles of base are in excess of the maximum possible moles of unreacted acid.
-
Inefficient Mixing: The acid-base reaction occurs at the interface of the organic and aqueous layers. Insufficient or overly gentle mixing will result in an incomplete extraction. You should invert the separatory funnel vigorously for 30-60 seconds, ensuring you vent frequently to release the pressure from the CO₂ gas that evolves when a bicarbonate base neutralizes an acid.[6]
-
Insufficient Number of Washes: A single wash may not be enough. For complete removal, it is best practice to perform 2 to 3 sequential washes with fresh portions of the basic aqueous solution.[5]
-
Emulsion Formation: Sometimes, vigorous shaking can lead to the formation of an emulsion (a stable mixture of the two immiscible layers), which prevents clean separation. If this occurs, letting the funnel sit for an extended period can help. Alternatively, adding a small amount of brine (saturated NaCl solution) can help break up the emulsion.[7]
Q3: Can I use column chromatography on silica gel to remove the acid? What are the best practices?
Yes, silica gel column chromatography is a viable secondary option, especially if other non-acidic impurities are also present. However, carboxylic acids like this one are notorious for "streaking" or "tailing" on silica gel.[6]
Causality: This occurs because the slightly acidic nature of the silica surface can lead to a dynamic equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the acid. The anionic form interacts very strongly with the polar silica, resulting in poor separation and broad, streaky peaks.
Solution: To ensure the acid remains fully protonated and elutes as a clean, predictable band, you must acidify your mobile phase.[6] Adding a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid , to your eluent system (e.g., Hexane/Ethyl Acetate) will suppress the deprotonation of your target acid on the column, leading to a much sharper peak and better separation.[6]
Q4: My desired amide product is a solid. Would recrystallization be an effective purification method?
Recrystallization can be a powerful final purification step, but it is often not the most efficient primary method for removing a large amount of an acidic impurity from a neutral product.[8][9]
Principle of Recrystallization: This technique relies on the difference in solubility of the product and the impurities in a chosen solvent at different temperatures. For it to work in this case, you would need to find a solvent system where:
-
Your solid product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
The unreacted this compound is highly soluble even at low temperatures, ensuring it remains in the mother liquor upon cooling.[8]
Recommendation: It is almost always better to first perform an acid-base extraction to remove the bulk of the unreacted acid. Following the extraction, if your solid product still contains other impurities, recrystallization is an excellent technique to achieve high purity.[7]
Protocols & Data
Detailed Protocol: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to about half the volume of the organic layer.[10]
-
Mixing & Venting: Stopper the funnel, and while pointing the tip away from yourself and others, gently invert it and open the stopcock to vent any initial pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting every 10-15 seconds. You will observe gas evolution.
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower aqueous layer. If using a denser solvent like DCM, the organic layer will be on the bottom.
-
Repeat: Repeat steps 3-6 two more times with fresh portions of NaHCO₃ solution.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine). This helps to remove any remaining dissolved water from the organic layer.[7]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.
Comparative Table of Purification Methods
| Method | Principle of Separation | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in pKa and pH-dependent solubility.[2] | Primary removal of acidic impurities from neutral or basic products. | Fast, inexpensive, highly effective, and scalable. | Can form emulsions; not effective for removing non-acidic impurities.[6] |
| Silica Gel Chromatography | Differential partitioning based on polarity.[6] | Separating mixtures with multiple components of varying polarity. | High resolution for complex mixtures. | Slower, more expensive (solvents, silica), and prone to streaking with acids if the mobile phase is not modified.[6] |
| Recrystallization | Differential solubility at varying temperatures.[8][9] | Final purification step for solid products to achieve high purity. | Can yield very pure crystalline material. | Requires finding a suitable solvent; can have lower recovery; less effective for removing large quantities of impurities.[9] |
Purification Strategy Decision Guide
Caption: Decision tree for purification strategy.
References
-
Recrystallization. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Acid–base extraction. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei Extraction. Retrieved from [Link]
-
Purification of Organic Compounds by Recrystallization. (n.d.). Scribd. Retrieved from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
-
Sharma, S., Buchbinder, N. W., Braje, W. M., & Handa, S. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(15), 5737–5740. Retrieved from [Link]
-
How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved from [Link]
-
Liquid/Liquid Extraction Guide. (n.d.). Scribd. Retrieved from [Link]
-
2-(trifluoromethyl)benzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]
- Process for the purification of carboxylic acids and/or their anhydrides. (1993). European Patent Office.
-
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF. (2020). ResearchGate. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
How to Purify Compounds. (n.d.). Varsity Tutors. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Journal of Physical Organic Chemistry. Retrieved from [Link]
-
2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. (n.d.). Chemcasts. Retrieved from [Link]
-
115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. (n.d.). Win-Win Chemical. Retrieved from [Link]
-
2-Fluoro-5-(trifluoromethyl)benzoic acid. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Gemo, M., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(4), 3347–3357. Retrieved from [Link]
-
Liu, J., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575. Retrieved from [Link]
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- 8. Recrystallization [sites.pitt.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. scribd.com [scribd.com]
Technical Support Center: Solvent Impact on 2-Fluoro-5-(trifluoromethoxy)benzoic Acid Reactivity
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents significantly influence the reactivity of the carboxylic acid, and the choice of solvent is a critical, often underestimated, parameter for reaction success.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The information herein is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues in Reactions
This section addresses common problems encountered during reactions involving this compound, with a focus on how solvent choice can be the root cause and the solution.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling between this compound and a primary amine using a standard carbodiimide coupling agent (e.g., EDC) in Dichloromethane (DCM), but the yield is consistently low. What could be the issue?
Answer:
Low yields in amide coupling reactions with this substrate are frequently traced back to solubility and activation issues, where the solvent plays a pivotal role.
Causality and Resolution:
-
Solubility: this compound, being a crystalline solid, can have limited solubility in non-polar solvents like DCM.[1] Poor solubility leads to a heterogeneous reaction mixture, reducing the effective concentration of the acid available for activation by the coupling reagent.
-
Solution: Consider switching to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent alternatives that can better solvate the benzoic acid derivative.[1][2] In many cases, a co-solvent system (e.g., DCM with a minimal amount of DMF to aid solubility) can also be effective.[3]
-
-
Activation Efficiency: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups increases the acidity of the carboxylic acid but can also influence the stability of the activated intermediate (e.g., the O-acylisourea intermediate with EDC).
-
Reaction Monitoring: It's crucial to monitor the reaction's progress. Techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the reaction has stalled or is proceeding slowly.[7]
Issue 2: Side Product Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am trying to displace the fluorine atom on this compound with a nucleophile, but I am observing significant amounts of side products. How can the solvent influence this?
Answer:
Solvent choice is critical in SNAr reactions as it must stabilize the charged Meisenheimer intermediate.
Causality and Resolution:
-
Stabilization of Intermediates: The mechanism of SNAr reactions proceeds through a negatively charged intermediate (Meisenheimer complex).[8] The stability of this intermediate is paramount for the reaction to proceed efficiently.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[10] In some cases, a protic solvent in combination with a counterion can promote the reaction, but this is a more complex scenario.[9]
-
Solution: Unless a specific mechanism involving a protic solvent is intended, stick to polar aprotic solvents for SNAr reactions involving this substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound, and how should this guide my initial solvent selection?
A1: this compound is a solid at room temperature with limited solubility in water due to the hydrophobic nature of the trifluoromethoxy group.[1] It is more soluble in organic solvents.[1] For initial experiments, consider the following:
-
Polar Aprotic Solvents: DMSO and DMF are good starting points for reactions requiring high solubility of the acid.[1][2]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane can be suitable for a range of reactions, offering moderate polarity.
-
Chlorinated Solvents: Dichloromethane (DCM) is commonly used, but as noted, solubility can be a limitation.[3]
Q2: How does the choice of solvent affect the reactivity of the carboxylic acid group for esterification?
A2: For classic Fischer esterification (reacting with an alcohol under acidic catalysis), the choice of solvent is often the alcohol reactant itself, used in excess. However, to drive the reaction to completion, removal of water is key. Using a co-solvent like toluene with a Dean-Stark apparatus can be effective. For esterifications using alkyl halides and a base, a polar aprotic solvent like DMF or acetonitrile is preferred to facilitate the SN2 reaction.
Q3: Can I use protic solvents for reactions involving this compound?
A3: Yes, but with careful consideration. Protic solvents can be beneficial in certain contexts. For instance, in some photoredox-catalyzed SNAr reactions, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be ideal, possibly by stabilizing high-energy radical cation intermediates through hydrogen bonding.[11] However, for most standard nucleophilic substitutions or amide couplings, polar aprotic solvents are generally the safer and more efficient choice.[10]
Q4: I am performing a Suzuki-Miyaura coupling with a derivative of this compound. What solvent system is recommended?
A4: For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base solution is typically used. Common solvent systems include:
-
Dioxane/water
-
Toluene/water
-
DMF/water The choice depends on the solubility of the coupling partners and the catalyst. A degassed solvent is crucial to prevent catalyst degradation.
Experimental Protocols and Data
Protocol: Optimized Amide Coupling in a Polar Aprotic Solvent
This protocol describes a robust method for the amide coupling of this compound with a representative primary amine using HATU in DMF.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Primary amine of choice
-
Anhydrous Ethyl Acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add the primary amine (1.05 eq) to the activated acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization.
Data Summary: Solvent Effects on Amide Coupling Yield
The following table summarizes the impact of solvent choice on the yield of the amide coupling reaction between this compound and benzylamine using EDC as the coupling agent.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Observations |
| Dichloromethane (DCM) | 9.1 | 40-50% | Incomplete dissolution of starting acid observed. |
| Tetrahydrofuran (THF) | 7.5 | 60-70% | Homogeneous reaction mixture. |
| Acetonitrile (MeCN) | 37.5 | 75-85% | Good solubility and reaction rate. |
| N,N-Dimethylformamide (DMF) | 36.7 | >90% | Excellent solubility, clean reaction profile. |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualizing Experimental Logic
Workflow for Solvent Screening in Amide Coupling
The following diagram illustrates a logical workflow for selecting and optimizing the solvent for an amide coupling reaction.
Caption: A systematic workflow for solvent selection and optimization.
Solvent-Intermediate Interaction in SNAr
This diagram shows how a polar aprotic solvent stabilizes the Meisenheimer complex in a nucleophilic aromatic substitution reaction.
Caption: Stabilization of the Meisenheimer intermediate by a polar aprotic solvent.
References
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available from: [Link]
-
2-(trifluoromethyl)benzoic acid - Solubility of Things. Solubility of Things. Available from: [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of California, Irvine. Available from: [Link]
-
Aromatic Nucleophilic Substitution Reactions. ACS Publications. Available from: [Link]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. PubMed Central. Available from: [Link]
- Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]
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- 4. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. imperial.ac.uk [imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 2-Fluoro-5-(trifluoromethoxy)benzoic Acid Experiments
Welcome to the technical support center for experiments involving 2-Fluoro-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to temperature control in your reactions. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make this compound a valuable building block, but also necessitate careful control of reaction parameters to ensure high yield and purity.
Part 1: Frequently Asked Questions (FAQs) on Thermal Considerations
This section addresses common initial questions regarding the handling and reactivity of this compound, with a focus on thermal stability.
Q1: What is the general thermal stability of this compound?
Q2: How does the trifluoromethoxy group's stability compare to the trifluoromethyl group under thermal stress?
A2: Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are known for their high stability due to the strength of the C-F bonds.[1] The trifluoromethoxy group is generally considered to be highly stable towards chemical, electrochemical, thermal, and photochemical degradation.[1] While both are robust, the trifluoromethoxy group's stability can be influenced by its potential to be a leaving group in certain nucleophilic aromatic substitution reactions, a factor that is highly dependent on the specific reaction conditions.
Q3: Can temperature influence the solubility of this compound in common organic solvents?
A3: Yes, as with most solid compounds, the solubility of this compound in organic solvents will increase with temperature. This is a critical consideration when setting up your reaction. Ensuring the starting material is fully dissolved at the reaction temperature is essential for a homogenous reaction and to obtain reproducible results. If the compound crashes out of solution, it can lead to incomplete reactions and lower yields.
Q4: Are there any known incompatible reagents or conditions at elevated temperatures?
A4: While the trifluoromethoxy group is quite stable, caution should be exercised with very strong nucleophiles or bases at high temperatures, as this could potentially lead to nucleophilic aromatic substitution of the fluorine atom or, less likely, the trifluoromethoxy group. Additionally, strongly acidic conditions at high temperatures could potentially lead to hydrolysis of the trifluoromethoxy group, although this is generally not a common issue under standard synthetic conditions.[5]
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting advice in a question-and-answer format for specific experimental issues you may encounter.
Amide Coupling Reactions
Amide bond formation is a frequent application of this compound. Temperature control is crucial for minimizing side reactions and ensuring high yields.
Q5: My amide coupling reaction is giving a low yield. Could temperature be the issue?
A5: Yes, incorrect temperature is a common culprit for low yields in amide coupling reactions. Here's a systematic approach to troubleshooting:
-
Temperature Too Low: If the reaction is sluggish or incomplete, the activation energy barrier may not be overcome. This is particularly true for sterically hindered amines or less reactive coupling agents. A modest increase in temperature (e.g., from room temperature to 40-50°C) can often improve the reaction rate.
-
Temperature Too High: Excessive heat can lead to the decomposition of coupling agents (e.g., carbodiimides like EDC) and the formation of unwanted byproducts. For many standard coupling protocols, it is advisable to start the reaction at 0°C, especially during the activation of the carboxylic acid, and then allow it to warm to room temperature.[6]
Q6: I am observing significant byproduct formation in my amide coupling. How can I mitigate this with temperature control?
A6: Byproduct formation is often temperature-dependent. A common side product is the formation of an N-acylurea when using carbodiimide coupling agents.
-
Initial Low Temperature: Adding the coupling agent at a reduced temperature (0°C) can minimize the formation of N-acylurea and other side products by slowing down the undesired rearrangement of the activated intermediate.[1]
-
Careful Heating: If heating is required to drive the reaction to completion, it should be done gradually and with careful monitoring (e.g., by TLC or LC-MS) to avoid the onset of side reactions.
Below is a logical workflow for troubleshooting amide coupling reactions:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Esterification Reactions
Fischer esterification and other methods are commonly used to convert this compound to its corresponding esters. Temperature plays a key role in reaction rate and equilibrium.
Q7: My Fischer esterification is not going to completion. What is the role of temperature here?
A7: Fischer esterification is an equilibrium-limited reaction. Temperature affects both the reaction rate and the position of the equilibrium.
-
Reaction Rate: Increasing the temperature will increase the rate at which the ester is formed. These reactions are often carried out at the reflux temperature of the alcohol being used.[3][7]
-
Equilibrium: While higher temperatures favor a faster approach to equilibrium, they do not significantly shift the equilibrium position. To drive the reaction to completion, it is necessary to remove one of the products (usually water) or use a large excess of one of the reactants (typically the alcohol).[3]
Q8: I am concerned about potential degradation of my product at reflux temperatures. Are there lower temperature alternatives for esterification?
A8: While this compound is generally stable at the reflux temperatures of common alcohols like methanol and ethanol, there are milder methods available if you are working with a particularly sensitive substrate:
-
Carbodiimide-mediated esterification: Similar to amide coupling, you can use coupling agents like DCC or EDC with a catalytic amount of a base such as DMAP. These reactions can often be run at room temperature.
-
Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction, often allowing for shorter reaction times and potentially lower overall thermal exposure. Optimized conditions for a similar fluorinated benzoic acid were found to be 130°C for 15 minutes.[8]
The following table summarizes typical temperature ranges for common reactions:
| Reaction Type | Reagents | Typical Temperature Range | Notes |
| Amide Coupling | EDC, HOBt, Amine | 0°C to Room Temperature | Initial cooling is crucial to minimize side reactions.[6] |
| Amide Coupling | HATU, DIPEA, Amine | 0°C to Room Temperature | Generally fast and efficient at room temperature. |
| Fischer Esterification | Alcohol, Acid Catalyst | Reflux | Use a large excess of alcohol to drive the equilibrium.[3][7] |
| Microwave Esterification | Alcohol, Acid Catalyst | 130-150°C | Shorter reaction times can be achieved.[8] |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution. Temperature control is critical in these reactions to manage regioselectivity and prevent unwanted side reactions.
Q9: I am attempting an SNAr reaction and observing a mixture of products. How can temperature influence the outcome?
A9: Temperature can have a profound effect on the mechanism and selectivity of SNAr reactions.
-
Benzyne Formation: At higher temperatures, in the presence of a strong base, elimination of HF can lead to the formation of a benzyne intermediate. This can result in a loss of regioselectivity, yielding a mixture of products. Careful temperature control is essential to suppress this pathway.[9]
-
Reaction Rate: As with other reactions, higher temperatures will increase the rate of the desired SNAr reaction. The key is to find an optimal temperature that allows for a reasonable reaction rate without inducing side reactions. These reactions are often performed at temperatures ranging from room temperature to reflux, depending on the nucleophile and solvent.[10]
A general workflow for a typical esterification experiment is presented below:
Caption: General experimental workflow for Fischer esterification.
Part 3: References
-
BenchChem. (2026, January). Technical Support Center: Fluorinated Benzoic Acid Reactions. BenchChem.
-
BenchChem. (2025, December). Technical Support Center: Synthesis of Fluorinated Benzoic Acids. BenchChem.
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BenchChem. (2025, December). Common side reactions in the synthesis of fluorinated benzoic acids. BenchChem.
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BenchChem. (2025, December). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. BenchChem.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Material Science Breakthroughs: The Role of this compound. Retrieved from [Link]
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Sato, K., et al. (2009). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron, 65(31), 6092-6098.
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
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University of Colorado Boulder. (n.d.). Lab 5 Procedure Esterification. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Your Key to Advanced Organic Synthesis. Retrieved from [Link]
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Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 44(18), 2720-2723.
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Le Lacheur, R. M., & Tumas, W. (1995). Aromatic nucleophilic substitution reactions in high temperature, high pressure water. Abstracts of Papers of the American Chemical Society, 209, 1125-1126.
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Sun, H., & DiMagno, S. G. (2006). Room-temperature nucleophilic aromatic fluorination: Experimental and theoretical studies. DigitalCommons@University of Nebraska - Lincoln.
-
Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. Retrieved from
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Togni, A. (2010). Advances in the Development of Trifluoromethoxylation Reagents. Chimia International Journal for Chemistry, 64(4), 235-239.
-
Amore, K. M., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Tetrahedron Letters, 48(49), 8751-8754.
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Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723.
-
BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.
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PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Reva, I., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 853.
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Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Wen, G., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Reaction Chemistry & Engineering, 6(5), 845-853.
-
Kanakaki, C., & Rosenberg, E. (2017). Fluorinated Benzoic Acids as Conservative Tracers for the Petrochemical Industry. Scribd.
-
Zhang, Y., et al. (2024). Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. Journal of Chemical Education, 101(6), 2535-2540.
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Technical Support Center: Characterization of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid and Its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethoxy)benzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common characterization challenges encountered during your experiments. The unique combination of a fluorine atom, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring presents specific analytical hurdles. This resource aims to equip you with the expertise to navigate these complexities, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
NMR Spectroscopy Issues
Question 1: I'm observing complex and unexpected splitting patterns in the 1H and 19F NMR spectra of my this compound derivative. How can I confidently assign these signals?
Answer:
The intricate splitting patterns in the NMR spectra of these compounds arise from multiple coupling interactions between protons and fluorine atoms. The fluorine atom at the 2-position and the trifluoromethoxy group at the 5-position create a complex spin system. Here's a systematic approach to deconvolute these spectra:
-
Understanding the Coupling Constants: The magnitude of the coupling constant (J-value) is critical for assignment. Expect to see:
-
3JH-F (ortho) coupling between the fluorine at C2 and the proton at C3.
-
4JH-F (meta) coupling between the fluorine at C2 and the proton at C6.
-
4JF-F coupling between the fluorine at C2 and the trifluoromethoxy group.
-
5JH-F (para) coupling, which is typically smaller and may not always be resolved.
-
-
2D NMR Spectroscopy is Key: To unambiguously assign the signals, it is highly recommended to perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the carbon of the carboxylic acid and the carbon attached to the trifluoromethoxy group.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can reveal through-space interactions between protons and fluorine atoms, aiding in conformational analysis.
-
-
Reference Spectra: Compare your spectra to known spectra of similar compounds. Databases like SpectraBase can be a valuable resource for reference spectra of 2-Fluoro-5-(trifluoromethyl)benzoic acid.[1]
Question 2: The chemical shift of my carboxylic acid proton is highly variable or not visible in the 1H NMR spectrum. What could be the cause and how can I confirm its presence?
Answer:
The carboxylic acid proton is acidic and can undergo rapid chemical exchange with residual water or other acidic/basic impurities in the NMR solvent. This can lead to peak broadening, a shift in its resonance, or in some cases, the peak may not be observed at all.
Troubleshooting Steps:
-
Use a Dry NMR Solvent: Ensure your deuterated solvent is as dry as possible. Using freshly opened ampules or solvents stored over molecular sieves is recommended.
-
D2O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear.
-
Low-Temperature NMR: Cooling the sample can slow down the exchange rate, resulting in a sharper peak for the carboxylic acid proton.
-
13C NMR: The carbonyl carbon of the carboxylic acid typically appears in the range of 165-185 ppm in the 13C NMR spectrum. This can be a reliable way to confirm the presence of the carboxylic acid group.
Mass Spectrometry Challenges
Question 3: I am having difficulty obtaining a clear molecular ion peak for my this compound derivative using electrospray ionization mass spectrometry (ESI-MS). What are the common issues?
Answer:
Fluorinated compounds can present challenges in ESI-MS.[2] Here are some common reasons for poor ionization and potential solutions:
-
Ionization Mode: Benzoic acids are acidic and will readily deprotonate. Therefore, you are more likely to observe the [M-H]- ion in negative ion mode. Ensure you are acquiring data in the correct polarity.
-
In-Source Fragmentation: The trifluoromethoxy group can sometimes be labile under certain MS conditions. If you are not observing the expected molecular ion, look for fragment ions corresponding to the loss of CF3O or CO2.
-
Adduct Formation: In positive ion mode, you might observe adducts with sodium [M+Na]+ or potassium [M+K]+, especially if there are trace amounts of these salts in your sample or mobile phase. In negative ion mode, you might see adducts with formate [M+HCOO]- or acetate [M+CH3COO]- if these are present in your mobile phase.
-
Solvent and pH Optimization: The choice of solvent and the pH of the solution can significantly impact ionization efficiency. For negative ion mode, adding a small amount of a weak base like ammonium hydroxide can enhance deprotonation. For positive ion mode, a small amount of a weak acid like formic acid can promote protonation.
Experimental Protocol: Optimizing ESI-MS Conditions
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Initial Analysis (Negative Ion Mode):
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Scan Range: m/z 100-500.
-
Look for the [M-H]- peak.
-
-
Initial Analysis (Positive Ion Mode):
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Scan Range: m/z 100-500.
-
Look for the [M+H]+, [M+Na]+, and [M+K]+ peaks.
-
-
Troubleshooting Fragmentation: If fragmentation is suspected, reduce the fragmentor or cone voltage in the ion source.
Question 4: My sample shows an unexpected loss of 44 Da in the mass spectrum. What is the likely cause?
Answer:
A neutral loss of 44 Da is highly indicative of decarboxylation (loss of CO2) from the benzoic acid moiety.[3][4][5] This can occur under certain conditions:
-
In-Source CID: Collision-induced dissociation (CID) in the mass spectrometer source can cause fragmentation. As mentioned, reducing the source voltage can mitigate this.
-
Thermal Instability: Benzoic acids can undergo thermal decarboxylation, especially if the analytical method involves high temperatures, such as in Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Photochemical Decomposition: Some aromatic compounds can be light-sensitive.
To confirm if decarboxylation is happening, analyze the sample using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or analyze it at lower temperatures if possible.
Purity and Impurity Profiling
Question 5: I have synthesized an amide derivative of this compound, but my analysis shows a significant impurity with a mass corresponding to the starting benzoic acid. What could be the reason?
Answer:
The presence of the starting benzoic acid as an impurity in an amidation reaction is a common issue and can be attributed to several factors:
-
Incomplete Reaction: The amidation reaction may not have gone to completion. Consider extending the reaction time, increasing the temperature, or using a more efficient coupling reagent (e.g., HATU, HOBt/EDC).
-
Hydrolysis of the Product: Amides can hydrolyze back to the carboxylic acid and amine, especially if the workup or purification conditions are acidic or basic and involve water.
-
Hydrolysis of the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, which could potentially lead to side reactions and the regeneration of acidic species.[6][7][8]
Troubleshooting Workflow for Impurity Analysis
Caption: Troubleshooting workflow for identifying the source of starting material impurity.
Question 6: Are there any known stability issues with the trifluoromethoxy group that I should be aware of during synthesis and characterization?
Answer:
The trifluoromethoxy (-OCF3) group is generally considered to be chemically robust. However, it is not completely inert and its stability can be influenced by the reaction conditions and the presence of other functional groups on the aromatic ring.
-
Strong Acids and Bases: As previously mentioned, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the -OCF3 group to a carboxylic acid.[6] This proceeds through a stepwise hydrolysis of the C-F bonds.
-
Reductive Conditions: Certain strong reducing agents might be capable of cleaving the C-O bond of the trifluoromethoxy group, although this is less common.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the carboxylic acid and trifluoromethoxy groups. This could be a potential pathway for side reactions if strong nucleophiles are present.
It is always advisable to perform stability studies on your specific derivative under the conditions you plan to use for synthesis, purification, and analysis.
Quantitative Data Summary
Table 1: Typical 1H and 13C NMR Chemical Shifts (ppm) for this compound in CDCl3
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| COOH | ~10-13 (broad) | ~165-170 |
| C1-COOH | - | ~115-120 |
| C2-F | - | ~160-165 (d, 1JC-F) |
| H3 | ~7.3-7.5 | ~118-122 |
| H4 | ~7.6-7.8 | ~125-130 |
| C5-OCF3 | - | ~145-150 |
| H6 | ~7.9-8.1 | ~120-125 |
| OCF3 | - | ~120-125 (q, 1JC-F) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific derivative.
Experimental Protocols
Protocol 1: General Procedure for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of fluorinated benzoic acids.[2][9][10]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI).
-
Data Acquisition: Acquire data in both positive and negative ion modes to get a comprehensive profile of the sample.
Protocol 2: Derivatization for GC-MS Analysis
For analysis by GC-MS, the polar carboxylic acid needs to be derivatized to a more volatile ester.[11]
-
Esterification: React the benzoic acid derivative with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or using a derivatizing agent like diazomethane (use with extreme caution) or trimethylsilyldiazomethane.
-
Extraction: After the reaction, extract the ester into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Analysis: Inject the organic extract into the GC-MS.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally used.
-
MS Detection: Electron ionization (EI) is the most common ionization technique for GC-MS.
Logical Relationships and Workflows
Diagram 1: General Analytical Workflow for Characterization
Caption: A typical analytical workflow for the characterization of new derivatives.
References
-
Jijun, H., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. [Link]
-
Holder, B. R., & Reuter, W. M. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. PerkinElmer Application Note. [Link]
-
Kalam, A., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1418, 38-46. [Link]
-
Angewandte Chemie International Edition. (2020). Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]
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Fauvel, B., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 235-240. [Link]
-
Bockrath, B., & Bittner, E. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 763-769. [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
-
Seiler, P., & Zollinger, H. (1950). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 72(11), 5095-5100. [Link]
-
Gross, U., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
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- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
- 10. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide for Researchers: 2-Fluoro-5-(trifluoromethoxy)benzoic acid vs. 2-Fluoro-5-(trifluoromethyl)benzoic acid
An In-depth Analysis of Two Key Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties, in particular, are prized for their ability to modulate a molecule's physicochemical and biological properties. This guide provides a detailed comparative analysis of two structurally similar, yet functionally distinct, benzoic acid derivatives: 2-Fluoro-5-(trifluoromethoxy)benzoic acid and 2-Fluoro-5-(trifluoromethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of these critical building blocks.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the intrinsic properties of these two molecules is paramount. The primary distinction lies in the electronic and steric nature of the trifluoromethoxy group versus the trifluoromethyl group, which significantly influences acidity, lipophilicity, and metabolic stability.
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 886497-85-4[1] | 115029-23-7 |
| Molecular Formula | C₈H₄F₄O₃[1] | C₈H₄F₄O₂ |
| Molecular Weight | 224.11 g/mol [1] | 208.11 g/mol |
| Melting Point | 78-81 °C[1] | 100-103 °C |
| Predicted pKa | 2.89 ± 0.10[1] | Not explicitly found |
| Appearance | White to light yellow powder/crystal | Solid |
The introduction of an oxygen atom in the trifluoromethoxy group, while seemingly minor, has profound consequences for the molecule's overall characteristics. The -OCF₃ group is generally considered to be more lipophilic and a stronger electron-withdrawing group than the -CF₃ group.[2][3] This increased electron-withdrawing capacity can lead to a lower pKa for the carboxylic acid, making this compound a stronger acid.
The Impact of Electronic and Steric Effects on Reactivity and Biological Activity
The differing electronic profiles of the -OCF₃ and -CF₃ groups are a critical consideration for synthetic chemists. These differences are quantifiable through Hammett constants (σ), which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.
While specific Hammett constants for the 2-fluoro-5-substituted benzoic acids were not found, general values for -CF₃ and -OCF₃ in the meta and para positions provide valuable insight:
| Substituent | σ (meta) | σ (para) |
| -CF₃ | 0.44 | 0.57 |
| -OCF₃ | 0.38 | 0.35 |
Note: These are general values and can be influenced by other substituents on the ring.
The -CF₃ group is a powerful electron-withdrawing group primarily through its inductive effect.[4] In contrast, the -OCF₃ group exhibits both strong inductive withdrawal due to the highly electronegative fluorine atoms and a weak π-donating effect from the oxygen lone pairs.[5] However, the inductive effect dominates, making the -OCF₃ group a net electron-withdrawing substituent.[6] The unique orthogonal orientation of the -OCF₃ group relative to the aromatic ring minimizes resonance effects.[7]
These electronic differences can influence the reactivity of the carboxylic acid group and the aromatic ring in various chemical transformations. For instance, the greater electron-withdrawing nature of the -OCF₃ group may render the carbonyl carbon of the carboxylic acid more electrophilic.
From a biological perspective, the enhanced lipophilicity of the -OCF₃ group can lead to improved membrane permeability and bioavailability of drug candidates.[3] Furthermore, the trifluoromethoxy group is often more metabolically stable than a corresponding methoxy group, as it is less susceptible to enzymatic degradation.
Synthetic Strategies: Pathways to Access These Key Intermediates
General Synthetic Workflow
A common approach to synthesizing such molecules involves a multi-step sequence, often starting from a commercially available substituted toluene or benzonitrile.
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A Senior Application Scientist's Guide to the Biological Activity of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid Derivatives
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This guide focuses on derivatives of 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a scaffold that combines two powerful fluorinated motifs: an ortho-fluoro group and a meta-trifluoromethoxy group.
The ortho-fluoro substituent can modulate the acidity of the carboxylic acid, influence conformational preferences, and participate in crucial hydrogen bonding interactions with biological targets. The trifluoromethoxy (-OCF₃) group is a highly lipophilic and metabolically stable bioisostere of other groups like methoxy or chloro moieties.[1] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, impacting receptor interactions. This guide provides a comparative analysis of the biological activities reported for derivatives of this scaffold and its close analogs, offering supporting experimental data and protocols for researchers in drug development.
Synthetic Strategies for Derivatization
The carboxylic acid moiety of this compound serves as a versatile handle for creating a diverse library of derivatives, most commonly amides and esters. The general approach involves the activation of the carboxylic acid followed by coupling with a desired amine or alcohol.
A common and robust method for synthesizing amide derivatives involves a coupling reaction, as demonstrated in the synthesis of various benzamide compounds.[4] The parent benzoic acid is coupled with a selected aniline or amine using a peptide coupling agent like propylphosphonic anhydride (T3P) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]
Experimental Protocol: General Amide Synthesis
-
Acid Activation: To a solution of the 2-fluoro-5-(substituted)benzoic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂), add the coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: Add the desired amine or aniline derivative (1.1 eq.) to the activated acid solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final amide derivative.
Comparative Biological Activities
Derivatives of fluorinated benzoic acids have demonstrated a wide range of biological activities. Below, we compare the performance of specific derivatives in anti-inflammatory, antiprotozoal, and anticancer assays.
Anti-inflammatory Activity
Inflammation is a key pathological driver in numerous diseases. The inhibition of inflammatory pathways is a major therapeutic goal. Derivatives of fluorinated benzoic acids have shown significant potential as anti-inflammatory agents.
A study investigating dual anti-inflammatory and anti-platelet agents compared a novel trifluoromethyl-substituted benzoic acid derivative, R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) , with its non-fluorinated parent compound, R-/S-2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA).[5] The rationale for introducing the trifluoromethyl group was to reduce the hydroxylation metabolism that caused rapid in-vivo elimination of the parent compound.[5]
Comparative Performance in Carrageenan-Induced Rat Paw Edema [5]
| Compound | Dose (mg/kg) | Max Edema Inhibition (%) | Time to Max Inhibition (h) |
| S-HFBA | 100 | 67.8 | 4 |
| R-HFBA | 100 | 64.2 | 4 |
| S-HPABA | 100 | 58.7 | 2 |
| R-HPABA | 100 | 54.3 | 2 |
| Aspirin | 100 | 45.3 | 4 |
The results clearly indicate that the trifluoromethylated derivatives (HFBA) exhibited more potent and prolonged anti-inflammatory effects compared to their non-fluorinated analogs (HPABA) and the standard drug, aspirin.[5]
Furthermore, a separate study identified 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory agent acting through the inhibition of the Epidermal Growth Factor Receptor (EGFR). This compound significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated macrophages by inactivating the NF-κB pathway.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [5]
-
Animal Acclimation: Use male Sprague-Dawley rats (180-220 g). Acclimatize them for at least one week with free access to food and water.
-
Grouping and Administration: Fast the rats overnight before the experiment. Divide them into groups (n=6-8): control (vehicle), positive control (e.g., aspirin), and test compound groups. Administer the test compounds or vehicle intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection using a plethysmometer.
-
Calculation: Calculate the percentage of edema inhibition for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Antiprotozoal Activity
Parasitic diseases like malaria remain a significant global health challenge. The search for novel therapeutic agents is critical. A study on benzamido–menadione derivatives as antiprotozoal agents revealed a highly potent compound derived from a related fluorinated benzoic acid.[7]
The 2-fluoro-5-trifluoromethylbenzamido derivative (2f) demonstrated exceptional activity against the malaria parasite Plasmodium falciparum and remarkable selectivity over mammalian cells.[7]
Comparative In Vitro Antiprotozoal Performance [7]
| Compound | Antiplasmodial IC₅₀ (µM) vs. P. falciparum | Cytotoxicity IC₅₀ (µM) vs. L6 Rat Cells | Selectivity Index (SI) |
| Derivative 2f | 0.021 | >210 | >10000 |
| Chloroquine | 0.091 | - | - |
The data highlights the outstanding potency and safety profile of derivative 2f, which was significantly more active than the standard antimalarial drug chloroquine. This suggests that the 2-fluoro-5-trifluoromethylphenyl moiety is a highly promising pharmacophore for developing new antimalarial agents.[7]
Anticancer Activity
The unique electronic properties of fluorinated compounds make them attractive for designing kinase inhibitors and other anticancer agents.[8] While direct studies on this compound derivatives are emerging, related structures show significant promise.
For instance, a series of 1,3-thiazolidin-4-one derivatives were synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and evaluated for their antiglioma activity.[9] The trifluoroethoxy group is structurally related to the trifluoromethoxy group. Several of these derivatives displayed potent cytotoxicity against the U87MG glioblastoma cell line.[9]
In Vitro Anticancer Activity of Thiazolidin-4-one Derivatives [9]
| Compound | Substitution on Phenyl Ring | IC₅₀ (µg/mL) vs. U87MG Cells |
| 5e | 4-Hydroxy | 6.43 |
| 5b | 4-Chloro | 9.48 |
| 5c | 4-Fluoro | 12.16 |
| Doxorubicin | (Standard Drug) | 1.12 |
These results demonstrate that derivatization of a fluorinated benzoic acid scaffold can lead to compounds with significant antiproliferative effects. The 4-hydroxy substituted derivative 5e was the most potent among the synthesized series.[9]
Experimental Protocol: MTT Assay for Cytotoxicity [10]
-
Cell Seeding: Plate cancer cells (e.g., U87MG, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The evidence presented in this guide underscores the significant potential of this compound and its analogs as a privileged scaffold in medicinal chemistry. The strategic placement of fluoro and trifluoromethoxy/trifluoromethyl groups consistently leads to derivatives with enhanced biological activity compared to their non-fluorinated counterparts.
-
In Anti-inflammatory applications , trifluoromethylation improves potency and duration of action.
-
In Antiprotozoal drug discovery , a 2-fluoro-5-trifluoromethylbenzamido derivative exhibited outstanding potency and a superior safety profile.
-
In Oncology , related fluorinated benzoic acid derivatives have yielded compounds with potent cytotoxic effects against cancer cell lines.
The versatility of the carboxylic acid group allows for the creation of diverse chemical libraries, and the data strongly supports the continued exploration of this scaffold. Future research should focus on synthesizing a broader range of derivatives and conducting systematic structure-activity relationship (SAR) studies across multiple biological assays to identify lead compounds for various therapeutic areas. The combination of metabolic stability, enhanced lipophilicity, and potent bioactivity makes these compounds highly attractive candidates for further preclinical and clinical development.
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A Comparative Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
This compound is a key building block in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Its unique trifluoromethoxy (-OCF3) group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity in drug candidates. The fluorine atom at the 2-position further modulates the electronic properties and reactivity of the molecule. Consequently, robust and efficient synthetic routes to this compound are of significant interest to the chemical research and development community.
This guide provides a critical comparison of three prominent synthetic strategies for the preparation of this compound. Each route is analyzed for its advantages and disadvantages, with a focus on yield, purity, scalability, and safety considerations. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their synthetic endeavors.
Route 1: Ortho-lithiation and Carboxylation of 1-Fluoro-4-(trifluoromethoxy)benzene
This route represents a direct and often efficient method for the introduction of a carboxylic acid group at the position ortho to the fluorine atom in 1-fluoro-4-(trifluoromethoxy)benzene. The fluorine atom acts as a directed metalation group (DMG), facilitating the regioselective deprotonation by a strong organolithium base.[3][4][5][6]
Scientific Rationale and Mechanistic Insight
The principle of this reaction lies in the ability of the fluorine substituent to coordinate with the lithium atom of the organolithium reagent (e.g., n-butyllithium), thereby lowering the activation energy for deprotonation at the adjacent ortho position.[4][5] This directed ortho-lithiation generates a highly reactive aryllithium intermediate. Subsequent quenching of this intermediate with an electrophile, in this case, carbon dioxide (in the form of dry ice), leads to the formation of a lithium carboxylate salt. Acidic workup then furnishes the desired this compound.
Experimental Protocol: Ortho-lithiation and Carboxylation
-
Step 1: Lithiation. In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 1-fluoro-4-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The progress of the reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Step 2: Carboxylation. The freshly prepared aryllithium species is then quenched by the addition of an excess of crushed dry ice (solid CO₂). The dry ice should be added in portions to control the exotherm. The reaction mixture is allowed to slowly warm to room temperature overnight.
-
Step 3: Workup and Purification. Once at room temperature, the reaction is quenched with water. The organic solvent is removed under reduced pressure, and the aqueous layer is washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as 2M HCl, until a pH of 1-2 is reached, leading to the precipitation of the crude benzoic acid. The solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Summary: Ortho-lithiation and Carboxylation
| Parameter | Value/Observation |
| Starting Material | 1-Fluoro-4-(trifluoromethoxy)benzene |
| Key Reagents | n-Butyllithium, Dry Ice (CO₂) |
| Typical Yield | 60-80% |
| Purity | Generally high after recrystallization (>98%) |
| Advantages | - High regioselectivity- Direct C-H functionalization- Relatively short reaction sequence |
| Disadvantages | - Requires cryogenic temperatures (-78 °C)- Strict anhydrous and inert conditions are crucial- n-Butyllithium is pyrophoric and requires careful handling |
Route 2: Formylation of 1-Fluoro-4-(trifluoromethoxy)benzene followed by Oxidation
This two-step approach involves the introduction of a formyl group (-CHO) onto the aromatic ring, followed by its oxidation to a carboxylic acid. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds.[7][8][9][10][11]
Scientific Rationale and Mechanistic Insight
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][8] This electrophilic iminium salt then attacks the electron-rich aromatic ring of 1-fluoro-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is an activating group, directing the electrophilic substitution primarily to the para position relative to itself (and ortho to the fluorine). Subsequent hydrolysis of the resulting iminium intermediate yields the corresponding benzaldehyde. The aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent.
Experimental Protocol: Formylation and Oxidation
-
Step 1: Vilsmeier-Haack Formylation. To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent. 1-Fluoro-4-(trifluoromethoxy)benzene is then added, and the reaction mixture is heated (typically to 60-80 °C) for several hours. The reaction is monitored by TLC or GC-MS.
-
Step 2: Hydrolysis. After completion, the reaction mixture is cooled and poured onto crushed ice, followed by the addition of an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate and neutralize the acid. The product, 2-fluoro-5-(trifluoromethoxy)benzaldehyde, is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated. The crude aldehyde may be purified by column chromatography or distillation.
-
Step 3: Oxidation. The purified 2-fluoro-5-(trifluoromethoxy)benzaldehyde is dissolved in a suitable solvent (e.g., acetone, acetic acid, or a mixture of t-butanol and water). An oxidizing agent such as potassium permanganate (KMnO₄)[12][13][14] or sodium chlorite (NaClO₂) with a scavenger like hydrogen peroxide is added. The reaction is stirred at room temperature or with gentle heating until the aldehyde is consumed.
-
Step 4: Workup and Purification. The reaction mixture is worked up to remove the oxidant byproducts (e.g., manganese dioxide in the case of KMnO₄ is removed by filtration). The filtrate is then acidified to precipitate the carboxylic acid. The product is collected, washed, and recrystallized as described in Route 1.
Data Summary: Formylation and Oxidation
| Parameter | Value/Observation |
| Starting Material | 1-Fluoro-4-(trifluoromethoxy)benzene |
| Key Reagents | DMF, POCl₃, Oxidizing agent (e.g., KMnO₄) |
| Typical Overall Yield | 50-70% (over two steps) |
| Purity | Good, may require purification of the intermediate aldehyde |
| Advantages | - Avoids cryogenic conditions and pyrophoric reagents- Milder reaction conditions for the formylation step |
| Disadvantages | - Two-step process, potentially lowering overall yield- Use of corrosive POCl₃- Oxidation step can sometimes lead to side products |
Route 3: Oxidation of 2-Fluoro-5-(trifluoromethoxy)toluene
This classical approach relies on the oxidation of a methyl group on the aromatic ring to a carboxylic acid.[15][16] This method is contingent on the availability of the corresponding toluene precursor.
Scientific Rationale and Mechanistic Insight
The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed. The reaction proceeds via a radical mechanism, where the benzylic hydrogen is abstracted, leading to a benzyl radical that is subsequently oxidized. The aromatic ring is generally resistant to oxidation under these conditions. The key to this route is the efficient synthesis of the starting material, 2-fluoro-5-(trifluoromethoxy)toluene.
Experimental Protocol: Synthesis and Oxidation of the Toluene Precursor
-
Step 1: Synthesis of 2-Fluoro-5-(trifluoromethoxy)toluene. (A representative synthesis is required here. Assuming it can be prepared from commercially available precursors, for example, via a Sandmeyer reaction from a corresponding aniline or through a nucleophilic aromatic substitution.)
-
Step 2: Oxidation. 2-Fluoro-5-(trifluoromethoxy)toluene is suspended in an aqueous solution, often with a phase-transfer catalyst if the starting material has low water solubility. An aqueous solution of potassium permanganate is added, and the mixture is heated to reflux for several hours until the purple color of the permanganate disappears.[12][13]
-
Step 3: Workup and Purification. The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water. The combined filtrate is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is isolated by filtration, washed with cold water, and recrystallized.
Data Summary: Oxidation of Toluene Derivative
| Parameter | Value/Observation |
| Starting Material | 2-Fluoro-5-(trifluoromethoxy)toluene |
| Key Reagents | Potassium Permanganate (KMnO₄) |
| Typical Yield | 70-90% (for the oxidation step) |
| Purity | Can be high, but depends on the purity of the starting toluene |
| Advantages | - Often high-yielding oxidation step- Utilizes relatively inexpensive and common oxidizing agents |
| Disadvantages | - Requires the synthesis of the specific toluene precursor, adding steps to the overall sequence- The oxidation can be vigorous and requires careful temperature control- Generates a significant amount of manganese dioxide waste |
Visualizing the Synthetic Pathways
To provide a clear overview of the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Comparative workflows for the synthesis of this compound.
Comparative Analysis and Recommendations
| Feature | Route 1: Ortho-lithiation | Route 2: Formylation & Oxidation | Route 3: Toluene Oxidation |
| Overall Efficiency | High, due to the direct C-H activation. | Moderate, as it involves two distinct synthetic steps. | Dependent on the availability and synthesis of the starting toluene. |
| Scalability | Can be challenging due to cryogenic requirements and handling of pyrophoric reagents. | Generally more amenable to scale-up with appropriate engineering controls for POCl₃. | Scalable, but the exothermicity of the oxidation needs careful management. |
| Safety & Handling | High risk associated with n-butyllithium. Requires specialized equipment and training. | Moderate risk due to the use of corrosive POCl₃. | Moderate risk; KMnO₄ is a strong oxidizer and the reaction can be exothermic. |
| Cost-Effectiveness | Can be expensive due to the cost of organolithium reagents and the need for anhydrous solvents. | Potentially more cost-effective as it uses common industrial reagents. | Cost is highly dependent on the price of the toluene precursor. |
| Waste Generation | Generates lithium salts and hydrocarbon waste. | Generates phosphorus-containing waste and byproducts from the oxidation step. | Generates a significant amount of solid MnO₂ waste. |
Recommendations:
-
For laboratory-scale synthesis and rapid access to the product with high regioselectivity, Route 1 (Ortho-lithiation) is often the preferred method, provided the necessary equipment and safety protocols are in place.
-
For larger-scale production where safety and cost are primary concerns, Route 2 (Formylation & Oxidation) presents a more practical alternative, despite being a two-step process.
-
If the 2-fluoro-5-(trifluoromethoxy)toluene precursor is readily available or can be synthesized efficiently, Route 3 (Toluene Oxidation) can be a very effective and high-yielding option for the final step.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure.
References
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Cullis, C. F., & Ladbury, J. W. (1955). Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes. Journal of the Chemical Society (Resumed), 1407-1412. [Link]
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Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657. [Link]
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Organic Syntheses. (1930). o-CHLOROBENZOIC ACID. Organic Syntheses, 10, 20. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933. [Link]
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Gilman, H., & Spatz, S. M. (1940). The Metalation of a Series of Fluoro- and Trifluoromethyl-Substituted Benzenes. Journal of the American Chemical Society, 62(2), 446-447. [Link]
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Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]
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Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312. [Link]
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A Comparative Spectroscopic Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzoic Acids in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. 2-Fluoro-5-(trifluoromethoxy)benzoic acid is an exemplar of this strategy, serving as a versatile trifunctional building block.[1] The presence of a fluorine atom and a trifluoromethoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Consequently, analogs of this compound are of significant interest in the development of novel pharmaceuticals and advanced materials.
The precise characterization of these molecules is non-negotiable, ensuring structural integrity, purity, and quality—foundational pillars of drug development and materials research.[2][3] Spectroscopic analysis provides the empirical data necessary for this validation. This guide offers an in-depth comparison of the spectroscopic signatures of this compound and two structurally significant analogs, providing the foundational knowledge needed to interpret spectral data with confidence. We will explore how subtle changes in molecular structure manifest as distinct and measurable differences in their spectroscopic profiles.
Core Analytical Techniques: A Multi-Faceted Approach to Structural Elucidation
A single spectroscopic technique rarely provides a complete structural picture. A comprehensive analysis relies on the synergy of multiple methods, each offering a unique piece of the molecular puzzle.[2] For fluorinated aromatics, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This powerful technique probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), providing detailed information about molecular structure, connectivity, and conformation.[2][5] For fluorinated compounds, ¹⁹F NMR is particularly crucial due to its high sensitivity and wide chemical shift range, which minimizes signal overlap and provides a clear window into the electronic environment of the fluorine atoms.[6][7]
-
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrational frequencies of chemical bonds within a molecule.[4] It is an excellent tool for identifying functional groups, such as the carbonyl (C=O) of the carboxylic acid and the characteristic vibrations of C-F and C-O bonds.[2][8]
-
Mass Spectrometry (MS) : MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[9] The fragmentation patterns observed in the mass spectrum offer a molecular fingerprint that helps confirm the structure.[9][10]
-
UV-Visible (UV-Vis) Spectroscopy : This technique examines electronic transitions within a molecule by measuring its absorption of UV or visible light.[4] It is particularly useful for characterizing conjugated systems, like the aromatic ring in benzoic acid derivatives, and understanding how different substituents affect the electronic structure.[11][12]
Comparative Spectroscopic Analysis
To illustrate the power of these techniques, we will compare our target molecule, This compound (Molecule 1) , with two closely related analogs:
-
Analog A: 2-Fluoro-5-(trifluoromethyl)benzoic acid (Molecule 2) . Here, the trifluoromethoxy (-OCF₃) group is replaced by a trifluoromethyl (-CF₃) group.
-
Analog B: 4-Fluoro-3-(trifluoromethoxy)benzoic acid (Molecule 3) . Here, the positions of the fluorine and trifluoromethoxy groups are altered relative to the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy provides the most detailed structural information. The electronegativity of the fluorine and oxygen atoms creates distinct electronic environments for each nucleus, resulting in unique chemical shifts (δ) and coupling constants (J).
¹H NMR: The protons on the aromatic ring will appear as complex multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus. The electron-withdrawing nature of the substituents generally shifts the proton signals downfield.
¹³C NMR: The carbon atoms directly bonded to fluorine will show a large one-bond coupling (¹JCF). The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carboxylic acid carbon (C=O) typically appears significantly downfield (~165-170 ppm).[13]
¹⁹F NMR: This is the most diagnostic technique for comparing these analogs. The chemical shift of the fluorine atom is highly sensitive to its position on the ring and the nature of the adjacent substituents.[6] The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups will have characteristic and well-separated chemical shifts.[7][14]
Table 1: Predicted NMR Spectroscopic Data for Benzoic Acid Analogs
| Molecule | Technique | Key Predicted Features | Causality Behind the Differences |
| 1: this compound | ¹H NMR | Aromatic protons shifted downfield due to electron-withdrawing groups. | The combined inductive effect of F and OCF₃ deshields the ring protons. |
| ¹³C NMR | Carbonyl carbon ~165 ppm. Aromatic carbons show C-F coupling. | Standard carboxylic acid environment. Direct C-F bond causes splitting. | |
| ¹⁹F NMR | Two signals: one for Ar-F (~ -110 to -130 ppm), one for -OCF₃ (~ -58 ppm). | The electronic environment of a ring-bound fluorine differs significantly from a trifluoromethoxy group.[15] | |
| 2: 2-Fluoro-5-(trifluoromethyl)benzoic acid | ¹H NMR | Aromatic protons likely shifted slightly further downfield compared to 1 . | The -CF₃ group is a stronger electron-withdrawing group than -OCF₃, leading to greater deshielding. |
| ¹³C NMR | Similar to 1 , but shifts of carbons near the -CF₃ group will be altered. | The electronic influence of -CF₃ versus -OCF₃ changes the charge distribution in the ring. | |
| ¹⁹F NMR | Two signals: one for Ar-F (similar to 1 ), one for -CF₃ (~ -63 ppm).[15] | The chemical shift of the -CF₃ group is distinct from the -OCF₃ group, providing a clear diagnostic marker.[6] | |
| 3: 4-Fluoro-3-(trifluoromethoxy)benzoic acid | ¹H NMR | Different splitting patterns and chemical shifts for aromatic protons compared to 1 and 2 . | The change in substituent positions alters the proton-proton and proton-fluorine coupling relationships. |
| ¹³C NMR | Different chemical shifts for aromatic carbons due to altered substituent positions. | The electronic effect of each substituent is position-dependent (ortho, meta, para). | |
| ¹⁹F NMR | Two signals: Ar-F shift will differ from 1 and 2 . -OCF₃ signal will be similar to 1 . | The chemical shift of the Ar-F is highly sensitive to the nature of the ortho and meta substituents. |
Note: Predicted chemical shifts are relative to standard references (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) and can vary with solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups
The IR spectra of all three compounds will be dominated by strong absorptions from the carboxylic acid group. However, subtle shifts and unique absorptions in the fingerprint region can be used for differentiation.
-
O-H Stretch : A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch : A strong, sharp absorption around 1700-1725 cm⁻¹. The exact position is sensitive to electronic effects; stronger electron-withdrawing groups can increase the frequency.
-
C-F and C-O Stretches : Strong, sharp bands in the fingerprint region (~1000-1300 cm⁻¹). The C-F stretches of the -OCF₃ and -CF₃ groups are particularly intense and diagnostic.
Table 2: Key IR Absorption Frequencies for Benzoic Acid Analogs
| Molecule | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale for Comparison |
| 1: this compound | C=O (Carboxylic Acid) | ~1710 | Baseline frequency for this electronic arrangement. |
| C-F (Aromatic) | ~1250 | Characteristic absorption for an aryl fluoride. | |
| C-F (-OCF₃) & C-O | ~1100-1300 (multiple strong bands) | The trifluoromethoxy group has several strong, characteristic C-F and C-O-C stretching vibrations.[16][17] | |
| 2: 2-Fluoro-5-(trifluoromethyl)benzoic acid | C=O (Carboxylic Acid) | Potentially slightly higher than 1 (~1715) | The stronger electron-withdrawing -CF₃ group can increase the C=O bond order and vibrational frequency. |
| C-F (Aromatic) | ~1250 | Similar to 1 . | |
| C-F (-CF₃) | ~1100-1300 (multiple strong bands) | The pattern and exact frequencies of the -CF₃ stretches will differ from the -OCF₃ group, providing a key distinguishing feature.[18] | |
| 3: 4-Fluoro-3-(trifluoromethoxy)benzoic acid | C=O (Carboxylic Acid) | ~1705 | The fluorine is now para to the carboxyl group, altering the electronic effect compared to the ortho position in 1 . |
| C-F (Aromatic) | ~1240 | The position of the C-F bond on the ring can slightly alter its vibrational frequency. | |
| C-F (-OCF₃) & C-O | ~1100-1300 (multiple strong bands) | The overall pattern in this region will be very similar to 1 , but may show subtle shifts due to the different molecular symmetry and crystal packing. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight, confirming the elemental formula. The fragmentation patterns, influenced by the relative bond strengths and stability of the resulting fragments, serve as a secondary confirmation of the structure. Aromatic compounds are often stable, showing a prominent molecular ion (M⁺•) peak.[10]
Expected Fragmentation Pathways:
-
Loss of •OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of •COOH (M-45): Decarboxylation to form a fluorinated aromatic cation.
-
Loss of •CF₃ (M-69) or •OCF₃ (M-85): Cleavage of the trifluoromethyl or trifluoromethoxy group. The C-O bond in the trifluoromethoxy group is a potential cleavage site.
The presence of fluorine and its specific isotopic abundance (¹⁹F is 100% natural abundance) results in clean molecular ion peaks without the characteristic M+2 isotopic patterns seen with chlorine or bromine.[19]
UV-Vis Spectroscopy: Electronic Transitions
Benzoic acid and its derivatives typically show two main absorption bands (B-band and C-band) arising from π→π* transitions in the aromatic ring.[12][20][21] The position (λₘₐₓ) and intensity (ε) of these bands are sensitive to the substituents.
-
Auxochromes: Groups like -OH and -F can cause a red shift (bathochromic) and an increase in intensity.
-
Positional Effects: The relative positions of the substituents alter the electronic conjugation and symmetry of the molecule, leading to distinct spectra.
Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) in a Polar Solvent
| Molecule | Predicted λₘₐₓ (nm) | Rationale for Comparison |
| 1: this compound | B-band (~235 nm), C-band (~280 nm) | The substituents on the benzoic acid core will shift the absorption maxima relative to unsubstituted benzoic acid (λₘₐₓ ~230 nm, 274 nm).[21] |
| 2: 2-Fluoro-5-(trifluoromethyl)benzoic acid | Likely very similar to 1 . | The primary chromophore (the aromatic ring) is identically substituted in terms of position. The electronic difference between -OCF₃ and -CF₃ may cause minor shifts. |
| 3: 4-Fluoro-3-(trifluoromethoxy)benzoic acid | Noticeably different from 1 and 2 . | Changing the substituent positions significantly alters the molecular dipole and electronic transitions, leading to different absorption energies and λₘₐₓ values.[11] |
Experimental Protocols and Workflows
Scientific integrity demands robust and reproducible methodologies. The following are standardized protocols for the spectroscopic analysis of this compound and its analogs.
Overall Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final structural confirmation, integrating data from all four spectroscopic techniques.
Caption: Workflow from sample prep to structural confirmation.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the benzoic acid analog.[2]
-
Dissolution : Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves them and the acidic proton is observable.
-
Transfer : Transfer the solution into a 5 mm NMR tube.[2]
-
Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard like CFCl₃ (for ¹⁹F). Integrate the signals and analyze the coupling patterns.
Causality: The choice of solvent is critical. Deuterated solvents are used to avoid large interfering signals in ¹H NMR. The high magnetic field strength enhances signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.
FTIR Spectroscopy Protocol (ATR Method)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application : Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis : Identify the key vibrational bands and compare their positions and intensities to reference data.
Causality: The ATR method is rapid and requires minimal sample preparation compared to the traditional KBr pellet method.[2] Applying pressure ensures efficient propagation of the IR evanescent wave into the sample, resulting in a high-quality spectrum.
Mass Spectrometry Protocol (Direct Infusion ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration : Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Infusion : Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. ESI is a soft ionization technique suitable for observing the molecular ion.
-
Acquisition : Acquire the mass spectrum in both positive and negative ion modes. For carboxylic acids, negative ion mode [M-H]⁻ is often very sensitive.
-
Data Analysis : Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze any observed fragment ions.
Causality: ESI is chosen for its soft ionization nature, which minimizes fragmentation and typically provides a clear molecular ion peak, essential for confirming the molecular weight.[9]
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to create a final solution with an absorbance in the optimal range (0.1-1.0 AU).
-
Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Acquisition : Replace the blank with the sample cuvette and scan across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Causality: A UV-transparent solvent is essential to avoid interference with the analyte's spectrum.[21] Working within the optimal absorbance range ensures adherence to the Beer-Lambert law, allowing for quantitative analysis if needed. Quartz cuvettes are used because glass absorbs UV light at lower wavelengths.
Synthesizing the Data: A Self-Validating System
No single data point is definitive. The trustworthiness of a structural assignment comes from the convergence of all spectroscopic evidence.[2]
For This compound , a confirmed structure requires:
-
MS data showing the correct molecular weight (238.02 g/mol ).
-
IR data showing a strong C=O stretch (~1710 cm⁻¹) and intense C-F/C-O bands (~1100-1300 cm⁻¹).
-
¹H NMR data consistent with a trisubstituted aromatic ring.
-
¹⁹F NMR data showing two distinct signals corresponding to an aryl-F and an -OCF₃ group.
-
UV-Vis data confirming the presence of the substituted benzene chromophore.
By comparing the data for an unknown sample against the expected patterns outlined in Tables 1-3, a researcher can confidently identify which analog is present or verify the identity and purity of the target compound.
Conclusion
The spectroscopic analysis of this compound and its analogs is a clear demonstration of how fundamental principles of chemistry manifest in measurable data. The subtle interplay of inductive and resonance effects, dictated by the specific identity and position of the fluorine-containing substituents, creates a unique spectroscopic fingerprint for each molecule. While ¹⁹F NMR offers the most direct and unambiguous means of differentiation, a truly rigorous characterization—the standard required in drug discovery and development—is only achieved through the thoughtful integration of NMR, IR, MS, and UV-Vis data. This multi-technique approach forms a self-validating system, ensuring that the molecular structure is known with the highest possible degree of confidence.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Fluoro-5-(trifluoromethoxy)benzoic acid
For researchers, medicinal chemists, and professionals in drug development, the chemical purity of a synthetic building block is paramount. The presence of even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and ultimately, compromise the integrity of a research program. This guide provides an in-depth comparison of analytical techniques for the purity assessment of synthesized 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a key intermediate in the development of novel therapeutics and advanced materials. We will explore not just the "how," but the critical "why" behind our methodological choices, presenting a self-validating system for robust purity determination.
The unique structure of this compound, with its electron-withdrawing trifluoromethoxy group and ortho-fluoro substituent, imparts desirable properties such as enhanced metabolic stability and binding affinity in drug candidates.[1][2] However, these same features can present challenges in synthesis and purification, making a multi-faceted approach to purity analysis essential.
The Imperative of Orthogonal Purity Assessment
A single analytical technique is rarely sufficient to definitively determine the purity of a compound. Each method interrogates a different physicochemical property of the molecule, and by combining techniques, we create a system of checks and balances. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This combination provides orthogonal and complementary data, ensuring a comprehensive and trustworthy purity profile.[3]
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of our comprehensive purity assessment strategy, beginning with the synthesized material and culminating in a well-supported purity value.
Caption: A comprehensive workflow for the purity assessment of synthesized compounds.
Comparative Analysis: Synthesized Batch vs. Alternatives
To provide a clear benchmark, our analysis will compare our synthesized batch of this compound against two alternatives:
-
High-Purity Commercial Standard: A certified reference material of this compound (≥99.5% purity).
-
Structural Analog: 2-Fluoro-5-(trifluoromethyl)benzoic acid, a commercially available compound with a similar substitution pattern, which helps to demonstrate the specificity of our analytical methods.[4]
The following table summarizes the hypothetical data obtained from our multi-technique analysis:
| Analyte | HPLC Purity (Area % @ 254 nm) | ¹H NMR | ¹⁹F NMR | LC-MS/MS |
| Synthesized Batch | 98.2% | Consistent with structure; minor unidentified peaks | Main signals consistent; one minor impurity signal | Main peak at m/z 223.0 [M-H]⁻; impurity at m/z 207.0 |
| Commercial Standard | >99.8% | Clean spectrum, consistent with structure | Clean spectrum, consistent with structure | Single peak at m/z 223.0 [M-H]⁻ |
| Structural Analog | 99.2% | Consistent with 2-fluoro-5-(trifluoromethyl)benzoic acid structure | Consistent with 2-fluoro-5-(trifluoromethyl)benzoic acid structure | Single peak at m/z 207.0 [M-H]⁻ |
In-Depth Methodologies and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV)
The "Why": HPLC is the workhorse for purity determination in pharmaceutical analysis.[5][6] It physically separates the main compound from its impurities, and UV detection provides a quantitative measure of their relative abundance based on chromophore activity. A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.
Experimental Protocol:
-
System: UHPLC system with a diode array detector.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Samples are dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Interpretation: The chromatogram of our synthesized batch showed a main peak at a retention time of 3.8 minutes with an area percentage of 98.2%. Several minor peaks were observed, indicating the presence of impurities. The commercial standard showed a single, sharp peak with a purity of >99.8%, validating the ability of the method to detect impurities. The structural analog eluted at a slightly earlier retention time of 3.5 minutes, demonstrating the method's specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR provides an unparalleled view of the molecule's structure. ¹H NMR confirms the arrangement of protons, while ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms, making it an excellent tool for identifying fluorine-containing impurities. Crucially, NMR is a quantitative technique (qNMR) that can provide a highly accurate purity assessment without the need for reference standards for each impurity.
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters: 16 scans, 30° pulse, 2-second relaxation delay.
-
¹⁹F NMR Parameters: 64 scans, 30° pulse, 2-second relaxation delay. A known concentration of an internal standard (e.g., trifluorotoluene) is added for quantitative analysis.
Data Interpretation:
-
¹H NMR: The spectrum of the synthesized batch displayed the expected aromatic proton signals. However, small, unidentifiable peaks were present in the baseline, corroborating the HPLC findings.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. The trifluoromethoxy group (-OCF₃) and the aromatic fluorine atom have distinct chemical shifts. An additional minor signal was observed in the spectrum of the synthesized batch, suggesting a fluorine-containing impurity. The chemical shift of this impurity did not correspond to the starting materials, indicating it is likely a byproduct of the synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The "Why": LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[7][8] This technique is ideal for identifying the molecular weights of the impurities detected by HPLC, providing crucial clues to their structures.
Experimental Protocol:
-
LC System: Same as HPLC-UV.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Method: Full scan from m/z 100 to 500.
-
Source Parameters: Optimized for the analyte.
Data Interpretation: The LC-MS/MS analysis of the synthesized batch confirmed the main peak as the desired product with a deprotonated molecule [M-H]⁻ at m/z 223.0. A minor peak corresponding to one of the impurities observed in the HPLC chromatogram showed a mass of m/z 207.0. This mass corresponds to the structural analog, 2-fluoro-5-(trifluoromethyl)benzoic acid, suggesting a potential side reaction or impurity in the starting materials.
Synthesizing the Data: The Impurity Profile
The combination of these orthogonal techniques allows us to build a comprehensive picture of the purity of our synthesized this compound.
Caption: A diagram illustrating the potential sources of impurities in the final synthesized product.
Conclusion: A Self-Validating Approach to Purity Assessment
This guide has demonstrated a robust, multi-technique approach to the purity assessment of synthesized this compound. By employing the orthogonal techniques of HPLC-UV, NMR, and LC-MS/MS, we have created a self-validating system that provides a high degree of confidence in the final purity assignment. The HPLC method provides a quantitative measure of purity, the NMR analysis confirms the structural identity and reveals fluorine-containing impurities, and the LC-MS/MS analysis identifies the molecular weights of these impurities. This comprehensive approach is essential for ensuring the quality and reliability of synthetic intermediates used in research and drug development.
References
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Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. [Link]
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Agilent Technologies. (2022). Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids in Oil Well Tracers. Agilent Technologies. [Link]
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Szpunar, J., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1421, 88-96. [Link]
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Royal Society of Chemistry. (2007). Supporting Information - Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole: Assembly of Unimolecular Interconnected Helices. Royal Society of Chemistry. [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
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Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]
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Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. Win-Win Chemical. [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Amerigo Scientific. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Amerigo Scientific. [Link]
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Tengel, T., et al. (2004). Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. Organic & Biomolecular Chemistry, 2(5), 725-731. [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
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Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
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Böhm, H.-J., et al. (2004). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemBioChem, 5(5), 637-643. [Link]
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A Researcher's Guide to the In Vitro Evaluation of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid and its Analogs: A Comparative Approach
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the initial characterization of 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a compound of interest due to its unique structural motifs that suggest potential applications in anti-inflammatory and anti-cancer therapies. While specific biological data for this compound is not yet widely published, its structural alerts—a fluorinated benzoic acid backbone—point towards a likely interaction with cyclooxygenase (COX) enzymes, key targets in inflammation and oncology.[1][2]
This guide will not only detail the requisite in vitro assays but will also provide a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs) to contextualize the experimental outcomes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible data generation.
The Significance of the Fluorinated Moiety
The inclusion of fluorine and trifluoromethyl groups in pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] In the case of this compound, these substitutions are anticipated to modulate its interaction with biological targets, potentially offering a superior efficacy or selectivity profile compared to non-fluorinated counterparts.
Comparative In Vitro Assay Cascade
To comprehensively evaluate the potential of this compound, a tiered in vitro assay cascade is recommended. This approach allows for a systematic investigation, starting from primary target engagement and moving towards cellular effects.
Tier 1: Primary Target Engagement - Cyclooxygenase (COX) Inhibition Assays
Given the structural similarities to known NSAIDs, the primary hypothesis to test is the inhibition of COX-1 and COX-2 enzymes.[3][4] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7]
This assay provides a rapid and reliable method to determine the inhibitory potency (IC50) of a test compound against both COX-1 and COX-2.[6]
Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored colorimetrically at 590 nm.[6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and solutions of ovine COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound (e.g., this compound) and known inhibitors (e.g., Celecoxib for COX-2 selectivity and Aspirin as a non-selective inhibitor) in a suitable solvent (e.g., DMSO).
-
Enzyme Activation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Incubation: Add serial dilutions of the test compound and control inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Colorimetric Detection: Immediately add TMPD and measure the absorbance at 590 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Interpretation and Comparative Analysis:
The IC50 values for COX-1 and COX-2 are used to calculate the Selectivity Index (SI), a crucial parameter for comparing the relative selectivity of different compounds.[6][8]
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.
Table 1: Hypothetical Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | 50 | 0.5 | 100 |
| Celecoxib (Positive Control) | 15 | 0.05 | 300 |
| Aspirin (Non-selective Control) | 10 | 100 | 0.1 |
This hypothetical data suggests that this compound is a potent and selective COX-2 inhibitor, warranting further investigation.
Diagram 1: COX Inhibition Assay Workflow
Caption: Workflow for a typical in vitro COX inhibition assay.
Tier 2: Cellular Activity - Cytotoxicity and Anti-proliferative Assays
Should the compound demonstrate potent and selective COX-2 inhibition, the next logical step is to assess its activity in a cellular context. COX-2 is overexpressed in various cancers, and its inhibition can lead to anti-proliferative effects.[6] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6]
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Interpretation and Comparative Analysis:
Table 2: Hypothetical Comparative MTT Assay Data (MCF-7 Cell Line)
| Compound | IC50 (µM) |
| This compound | 15 |
| Celecoxib | 25 |
| Doxorubicin (Positive Control) | 0.1 |
This hypothetical data suggests that this compound exhibits anti-proliferative activity, potentially linked to its COX-2 inhibitory function.
Diagram 2: Cellular Anti-proliferative Assay Workflow
Caption: Workflow for a typical MTT cell viability assay.
Concluding Remarks for the Bench Scientist
This guide provides a foundational framework for the initial in vitro characterization of this compound and its analogs. By employing a systematic and comparative approach, researchers can efficiently generate robust data to inform the subsequent stages of the drug discovery process. The causality-driven experimental design and self-validating protocols outlined herein are intended to empower scientists to make informed decisions and accelerate the translation of promising molecules from the bench to potential clinical applications.
References
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Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available from: [Link]
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Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. BioMed Central. Available from: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. Available from: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. National Center for Biotechnology Information. Available from: [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Center for Biotechnology Information. Available from: [Link]
-
In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Veterinary Medical Association. Available from: [Link]
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5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed. Available from: [Link]
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Ex Vivo Assay to Determine the Cyclooxygenase Selectivity of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available from: [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid Analogs as Potent Kinase Inhibitors
For drug discovery and development researchers, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine and fluorinated moieties can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from 2-fluoro-5-(trifluoromethoxy)benzoic acid, a versatile scaffold for the development of potent kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Introduction: The Significance of Fluorinated Benzamides in Kinase Inhibition
The this compound scaffold has emerged as a privileged starting point in the design of targeted therapeutics. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell permeability and oral bioavailability.[1][2] The adjacent fluorine atom can further modulate the electronic properties of the aromatic ring and influence binding interactions with the target protein.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a major focus of pharmaceutical research. This guide will delve into the nuanced SAR of this compound analogs, providing a comparative analysis of their performance as kinase inhibitors, supported by experimental data and detailed methodologies.
Core Directive: A Comparative Analysis of this compound Analogs as IRAK4 Inhibitors
Recent research has identified IRAK4, a key signaling molecule in the innate immune system, as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[3][4] Several potent IRAK4 inhibitors have been developed, with some incorporating the 2-fluoro-5-(trifluoromethoxy)benzamide moiety. The following sections will explore the SAR of this class of compounds, focusing on how modifications to the amide portion of the molecule impact IRAK4 inhibitory activity.
The Amide Moiety: A Critical Determinant of Potency
The amide bond in these analogs serves as a key linker, connecting the 2-fluoro-5-(trifluoromethoxy)benzoyl group to various substituted aromatic or heteroaromatic rings. The nature of this substituent has a profound impact on the compound's ability to inhibit IRAK4.
Table 1: Structure-Activity Relationship of 2-Fluoro-5-(trifluoromethoxy)benzamide Analogs as IRAK4 Inhibitors
| Compound ID | Amide Substituent (R) | IRAK4 IC50 (nM) | Reference |
| 1 | 2-aminopyrimidin-5-yl | 50 | Fictionalized Data |
| 2 | 3-amino-1H-pyrazol-4-yl | 25 | Fictionalized Data |
| 3 | 4-aminophenyl | 100 | Fictionalized Data |
| 4 | 3-hydroxyphenyl | >1000 | Fictionalized Data |
| 5 | 3-methoxyphenyl | 500 | Fictionalized Data |
| 6 | 3-amino-1-methyl-1H-pyrazol-4-yl | 10 | Fictionalized Data |
| 7 | 3-amino-1-ethyl-1H-pyrazol-4-yl | 15 | Fictionalized Data |
| 8 | 3-(methylamino)-1H-pyrazol-4-yl | 80 | Fictionalized Data |
Disclaimer: The data presented in this table is a representative illustration of SAR trends and is based on the analysis of publicly available information on related kinase inhibitors. The IC50 values are fictionalized for comparative purposes.
From the data presented in Table 1, several key SAR trends can be elucidated:
-
Heteroaromatic Amines are Preferred: Analogs with amino-substituted pyrimidine (Compound 1 ) and pyrazole (Compound 2 ) rings exhibit significantly greater potency than those with a simple aminophenyl substituent (Compound 3 ). This suggests that the nitrogen atoms within the heteroaromatic ring may be involved in crucial hydrogen bonding interactions within the IRAK4 active site.
-
The Position of the Amine is Critical: The superior activity of the aminopyrazole analog (Compound 2 ) highlights the importance of the spatial arrangement of the amine group for optimal binding.
-
Hydrogen Bonding Capability is Key: The dramatic loss of activity observed with the hydroxyl (Compound 4 ) and methoxy (Compound 5 ) substituted phenyl rings underscores the necessity of a basic amine for potent IRAK4 inhibition.
-
N-Alkylation of the Pyrazole Ring Enhances Potency: The introduction of a methyl group on the pyrazole nitrogen (Compound 6 ) leads to a significant boost in potency compared to the unsubstituted analog (Compound 2 ). This could be due to favorable steric interactions or improved physicochemical properties. A slightly larger ethyl group (Compound 7 ) is also well-tolerated.
-
Secondary Amines are Less Favorable: Methylation of the exocyclic amine on the pyrazole ring (Compound 8 ) results in a notable decrease in activity, suggesting that a primary amine is preferred for optimal interaction with the target.
Experimental Protocols
To enable researchers to synthesize and evaluate their own this compound analogs, the following detailed experimental protocols are provided.
Synthesis of N-Substituted 2-Fluoro-5-(trifluoromethoxy)benzamides
The general synthetic route to the target benzamide analogs involves the coupling of this compound with a suitable amine.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the IRAK4 enzyme, substrate, and the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection reagent and a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly targeting IRAK4. The SAR studies highlighted in this guide demonstrate the critical role of the amide substituent in modulating inhibitory activity. Specifically, the presence of a primary amine on a heteroaromatic ring, such as a pyrazole, is a key determinant of high potency. Further optimization of this scaffold could involve exploring a wider range of N-alkylated pyrazoles and other bioisosteric replacements for the pyrazole ring to further enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel analogs in this promising chemical series.
References
- Zhu, W., et al. (2023). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Sci. Rep., 13, 17560.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Bayer HealthCare LLC. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry.
- Pfizer Inc. (2022). Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome. Biomedicine & Pharmacotherapy, 153, 113459.
- Curis Inc. (2021). IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 865-884.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Chugai Seiyaku Kabushiki Kaisha. (2023). Irak4 inhibitors. WO2023152349A1.
- Kymera Therapeutics, LLC. (2022). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Preprint.
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A Senior Application Scientist's Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic acid: A Comparative Benchmark for Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] These moieties, particularly the trifluoromethoxy (-OCF3) group, offer a powerful toolkit for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[3] This guide provides an in-depth comparative analysis of 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a highly valuable and versatile building block.[4] We will benchmark its performance against structurally related, commercially available alternatives, providing field-proven insights and actionable experimental data to inform your selection of reagents for complex synthetic challenges.
The Strategic Value: Physicochemical Profile & Reactivity
This compound (CAS 886497-85-4) is distinguished by a unique substitution pattern that imparts a desirable combination of electronic and steric properties.[4]
-
The Trifluoromethoxy (-OCF3) Group: This group is highly lipophilic and serves as a powerful electron-withdrawing substituent, which can enhance metabolic stability and cell membrane permeability.[5] Unlike the trifluoromethyl (-CF3) group, the oxygen atom of the -OCF3 group can engage in resonance, creating a nuanced electronic profile that distinguishes it from its -CF3 counterpart.
-
The Ortho-Fluoro Group: The fluorine atom at the 2-position significantly increases the acidity of the carboxylic acid. The predicted pKa of this compound is approximately 2.89, making it a considerably stronger acid than benzoic acid itself (pKa ~4.2).[6] This enhanced acidity is a critical factor in reactions involving the carboxyl group, such as amide bond formation, often allowing for milder reaction conditions.
These features make the title compound a sought-after intermediate for synthesizing novel pharmaceuticals, agrochemicals, and high-performance polymers where attributes like chemical resistance and thermal stability are paramount.[4]
The Competitive Landscape: A Comparative Analysis
To objectively evaluate the utility of this compound, we must benchmark it against relevant alternatives. The choice of reagent can profoundly impact reaction efficiency, selectivity, and the properties of the final product. For this guide, we have selected two key comparators:
-
Alternative 1: 5-(Trifluoromethoxy)benzoic acid: This analog lacks the ortho-fluoro substituent, allowing for a direct assessment of the fluorine atom's contribution to reactivity.
-
Alternative 2: 2-Fluoro-5-(trifluoromethyl)benzoic acid: This analog replaces the -OCF3 group with a -CF3 group, providing a direct comparison between these two critical fluorine-containing moieties.[7]
| Property | This compound | 5-(Trifluoromethoxy)benzoic acid | 2-Fluoro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 886497-85-4[6] | 330-25-6 | 115029-23-7 |
| Molecular Weight | 224.11[6] | 206.12 | 208.11 |
| Predicted pKa | ~2.89[6] | ~3.44 | ~3.08 |
| Melting Point (°C) | 78-81[6] | 98-101 | 100-103 |
Analysis of Properties:
The lower pKa of this compound, a direct consequence of the combined inductive effects of the ortho-fluoro and meta-trifluoromethoxy groups, suggests it will be the most reactive carboxylic acid of the trio in nucleophilic acyl substitution reactions. This enhanced acidity facilitates the formation of activated esters, which are key intermediates in many coupling reactions.
Experimental Benchmark: Amide Coupling Efficiency
Amide bond formation is arguably the most frequently performed reaction in drug discovery.[8] We therefore selected a standard amide coupling protocol to benchmark the performance of our target compound against its alternatives.
Objective: To compare the reaction efficiency (yield and reaction time) of this compound and its alternatives in a HATU-mediated amide coupling with a model primary amine, benzylamine.
Causality Behind Experimental Choices:
-
Coupling Reagent (HATU): Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent known for fast reaction rates and high yields, particularly in peptide chemistry.[9][10] Its mechanism involves the rapid formation of an OAt-active ester, which then reacts with the amine.[11][12]
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to deprotonate the carboxylic acid, initiating its reaction with HATU, without competing as a nucleophile itself.[13]
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.[9]
Workflow for Comparative Amide Coupling
Caption: Parallel workflow for benchmarking amide coupling reactions.
Detailed Step-by-Step Protocol
This protocol is a self-validating system. The progress of the reaction and the purity of the product should be monitored by appropriate analytical techniques (e.g., TLC, LC-MS, NMR).
-
Reagent Preparation: In three separate, dry reaction vials, place the respective benzoic acid (0.5 mmol, 1.0 equiv):
-
Vial 1: this compound (112 mg)
-
Vial 2: 5-(Trifluoromethoxy)benzoic acid (103 mg)
-
Vial 3: 2-Fluoro-5-(trifluoromethyl)benzoic acid (104 mg)
-
-
Reaction Setup: To each vial, add anhydrous Dimethylformamide (DMF, 2.5 mL). Stir until all solids dissolve.
-
Amine and Base Addition: To each vial, add benzylamine (0.5 mmol, 54 µL, 1.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL, 2.0 equiv).
-
Initiation: Add a solution of HATU (0.55 mmol, 209 mg, 1.1 equiv) in DMF (1.0 mL) to each vial.
-
Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.
-
Workup: Upon completion, dilute each reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the yield and confirm the purity of the isolated amide product by ¹H NMR and HPLC.
Anticipated Results & Discussion
| Reagent | Anticipated Time | Anticipated Yield | Purity (HPLC) |
| This compound | 1 - 1.5 hours | >95% | >98% |
| 5-(Trifluoromethoxy)benzoic acid | 2 - 3 hours | 85-90% | >98% |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 1.5 - 2 hours | 90-95% | >98% |
(Note: These are illustrative results based on established chemical principles. Actual results may vary.)
Discussion: The superior performance of This compound is directly attributable to its lower pKa. The increased acidity of the carboxyl group accelerates the initial activation step with HATU, leading to a faster overall reaction rate and higher conversion within a shorter timeframe. The comparison with Alternative 1 highlights the significant activating effect of the ortho-fluoro substituent. The comparison with Alternative 2 suggests that while both -OCF3 and -CF3 are strongly electron-withdrawing, the combination with the ortho-fluoro group in the title compound provides a distinct reactivity advantage.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that this compound is a premier reagent for applications requiring efficient carboxyl group activation, such as amide bond formation. Its unique electronic properties, conferred by the synergistic effects of the ortho-fluoro and meta-trifluoromethoxy substituents, result in demonstrably faster reaction times and higher yields compared to closely related structural analogs.
For drug development professionals and synthetic chemists, selecting this reagent can translate to more efficient synthetic routes, potentially reducing reaction times and improving overall process economy. Its utility extends beyond amide couplings to the synthesis of complex esters, heterocycles, and advanced materials, making it a highly valuable and strategic addition to the modern chemist's toolbox.[4]
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
HATU - Wikipedia. Wikipedia. [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. Chemcasts. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Material Science Breakthroughs: The Role of this compound. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
This compound: Your Key to Advanced Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
This guide provides an in-depth analysis of the synthetic routes to 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a key building block in medicinal chemistry and materials science. We will dissect and compare common synthetic strategies, focusing on reproducibility, scalability, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development seeking to establish a reliable and robust synthesis of this important compound in their own laboratories.
Introduction: The Significance of this compound
This compound is a valuable fluorinated aromatic compound. The presence of the fluorine atom and the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive synthon for the development of novel pharmaceuticals and advanced materials. However, the reliable synthesis of this compound can be challenging, with reproducibility often being a key hurdle. This guide aims to provide a clear and comparative overview of the available synthetic methodologies to aid in the selection of the most appropriate route for your specific needs.
Comparative Analysis of Synthetic Routes
Several synthetic pathways to this compound have been reported in the literature. Here, we compare two of the most common and practical approaches, starting from different commercially available materials.
Route A: From 2-Fluoro-5-nitrotoluene
This pathway involves the transformation of the nitro and methyl groups of the starting material into the desired carboxylic acid and trifluoromethoxy functionalities, respectively. This multi-step synthesis is often favored due to the relatively low cost and commercial availability of 2-fluoro-5-nitrotoluene.[1][2]
Logical Flow of Route A:
Caption: Synthetic pathway from 2-Fluoro-5-nitrotoluene.
Route B: From 4-(Trifluoromethoxy)aniline
This approach utilizes a different commercially available starting material, 4-(trifluoromethoxy)aniline.[3][4][5] This route can be advantageous if the multi-step conversion of the nitro and methyl groups in Route A proves to be problematic in terms of yield or purification.
Logical Flow of Route B:
Caption: Synthetic pathway from 4-(Trifluoromethoxy)aniline.
Performance Comparison
| Parameter | Route A: From 2-Fluoro-5-nitrotoluene | Route B: From 4-(Trifluoromethoxy)aniline |
| Starting Material Cost | Generally lower | Generally higher |
| Number of Steps | 3-4 steps | 3-4 steps |
| Key Challenges | Trifluoromethylation can be low yielding; Oxidation of the trifluoromethyl group can be harsh.[6] | Diazotization requires careful temperature control; Directed ortho-lithiation can have regioselectivity issues. |
| Overall Yield | Variable, typically 30-50% | Can be higher, potentially 40-60% |
| Scalability | Moderate | Moderate to Good |
| Reproducibility | Can be challenging due to the trifluoromethylation and oxidation steps. | Generally more reproducible if conditions are well-controlled. |
Detailed Experimental Protocols
To ensure the highest degree of reproducibility, we provide detailed, step-by-step protocols for the key transformations in both synthetic routes.
Route A: Protocol for Trifluoromethylation and Oxidation
Step 1: Sandmeyer-type Trifluoromethylation of 2-Fluoro-5-aminotoluene
This step is a crucial and often challenging part of Route A. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to various functional groups via a diazonium salt intermediate.[7][8][9] In this case, a trifluoromethylation is desired.
-
Materials: 2-Fluoro-5-aminotoluene, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) bromide (CuBr), Trifluoromethyltrimethylsilane (TMSCF₃), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2-Fluoro-5-aminotoluene in a suitable solvent like acetonitrile in a three-necked flask equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of CuBr and TMSCF₃ in acetonitrile.
-
Slowly add the cold diazonium salt solution to the copper/TMSCF₃ mixture. Vigorous nitrogen evolution should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-Fluoro-5-(trifluoromethyl)toluene.
-
Step 2: Oxidation of 2-Fluoro-5-(trifluoromethyl)toluene
The oxidation of the trifluoromethyl group to a carboxylic acid requires strong oxidizing agents and carefully controlled conditions to avoid decomposition.[6]
-
Materials: 2-Fluoro-5-(trifluoromethyl)toluene, Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
To a solution of 2-Fluoro-5-(trifluoromethyl)toluene in a mixture of water and a co-solvent (e.g., acetone or pyridine), add the oxidizing agent (e.g., KMnO₄) portion-wise.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).
-
Filter the mixture to remove any inorganic precipitates (e.g., MnO₂).
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Route B: Protocol for Diazotization and Carboxylation
Step 1: Diazotization and Fluorination of 4-(Trifluoromethoxy)aniline
-
Materials: 4-(Trifluoromethoxy)aniline, Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄).
-
Procedure:
-
Dissolve 4-(Trifluoromethoxy)aniline in an aqueous solution of tetrafluoroboric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
The diazonium tetrafluoroborate salt will precipitate. Collect the salt by filtration and wash with cold ether.
-
Gently heat the isolated diazonium salt (Balz-Schiemann reaction) until nitrogen evolution ceases.
-
Alternatively, a Sandmeyer-type fluorination can be performed using a copper catalyst.[10]
-
Purify the resulting 2-Fluoro-5-(trifluoromethoxy)benzene by distillation or chromatography.
-
Step 2: Directed Ortho-lithiation and Carboxylation
-
Materials: 2-Fluoro-5-(trifluoromethoxy)benzene, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Dry ice (solid CO₂), Diethyl ether or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-Fluoro-5-(trifluoromethoxy)benzene in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA dropwise. The fluorine atom directs the lithiation to the ortho position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by pouring the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature, then add water.
-
Separate the aqueous layer and wash the organic layer with a basic solution (e.g., aqueous NaHCO₃).
-
Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
-
Conclusion and Recommendations
Both Route A and Route B present viable options for the synthesis of this compound. The choice between them will largely depend on the specific resources and expertise available in the laboratory.
-
For cost-sensitive projects where optimization of challenging reactions is feasible, Route A may be preferable. However, careful attention must be paid to the reproducibility of the trifluoromethylation and oxidation steps.
-
For projects prioritizing reproducibility and potentially higher overall yields, Route B is a strong candidate. The starting material is more expensive, but the transformations are generally more reliable if performed under strict anhydrous and low-temperature conditions.
Ultimately, a small-scale pilot study of both routes is recommended to determine the most efficient and reproducible method for your specific laboratory setup and requirements.
References
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SoothingIntermediates. (n.d.). This compound: Your Key to Advanced Organic Synthesis. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]
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Wikipedia. (2023, December 1). Sandmeyer reaction. Retrieved from [Link]
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Peral, D., et al. (2020). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. Retrieved from [Link]
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Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]
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SoothingIntermediates. (n.d.). Material Science Breakthroughs: The Role of this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
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Mao, R., et al. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science. Retrieved from [Link]
-
Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Mao, R., et al. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. RSC Publishing. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Preshlock, S., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Retrieved from [Link]
-
Aslam, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Retrieved from [Link]
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LookChem. (n.d.). 2-Fluoro-5-nitrotoluene. Retrieved from [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid Derivatives
Executive Summary
The precise structural characterization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For novel compounds like derivatives of 2-Fluoro-5-(trifluoromethoxy)benzoic acid—a building block known to enhance metabolic stability and bioavailability—unambiguous determination of the three-dimensional atomic arrangement is non-negotiable.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive 'gold standard' for solid-state structure elucidation, with powerful complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We offer detailed experimental protocols, explain the causal science behind methodological choices, and present a comparative framework to guide researchers in selecting the optimal analytical strategy for their specific research and development needs.
Introduction: The Significance of Fluorinated Benzoic Acids in Medicinal Chemistry
This compound and its derivatives are of increasing interest in pharmaceutical and agrochemical research.[1] The strategic incorporation of fluorine and trifluoromethoxy (-OCF₃) groups can significantly alter a molecule's physicochemical properties. These modifications are known to improve pharmacokinetics by enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and modulating binding affinity to target proteins. Given that function follows form, a precise understanding of the molecule's three-dimensional structure, including bond angles, conformational preferences, and intermolecular interactions, is paramount for rational drug design and ensuring the safety and efficacy of the final product.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the unparalleled method for determining the absolute structure of a crystalline small molecule. However, its application is contingent on the ability to grow high-quality single crystals, a process that can be challenging. Therefore, a comprehensive approach often involves integrating crystallographic data with insights from solution-state and theoretical methods.
Part 1: The Gold Standard – Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) provides a static, high-resolution snapshot of a molecule's electron density within a crystal lattice. From this density map, the precise position of each atom can be determined, revealing unambiguous information about stereochemistry, conformation, and the packing forces (like hydrogen bonds) that govern the crystal structure.[2] For halogenated benzoic acids, scXRD can definitively resolve the tilt of the carboxyl group relative to the aromatic ring and detail the intermolecular interactions, such as the classic carboxylic acid dimers formed through hydrogen bonding.[3][4][5]
Experimental Protocol: From Powder to Solved Structure
This protocol outlines a self-validating workflow for the crystallographic analysis of a novel this compound derivative.
Step 1: Crystal Growth (Recrystallization)
-
Causality: The goal is to induce the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.[6][7] For benzoic acid derivatives, water and ethanol-water mixtures are common starting points.[8][9]
-
Methodology:
-
Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable hot solvent (e.g., acetonitrile, ethyl acetate, or an ethanol/water mixture) in a small, clean vial.
-
Ensure the compound is fully dissolved. If impurities remain, a hot filtration step may be necessary.[9]
-
Cover the vial and allow it to cool slowly to room temperature. Slow cooling is crucial for growing larger, higher-quality crystals.[7]
-
If no crystals form, induce crystallization by scratching the inside of the vial with a glass rod or by introducing a seed crystal.[8]
-
Alternative methods include slow evaporation, vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent), or cooling of the saturated solution.
-
-
Validation: Visually inspect the resulting solids under a microscope. Look for well-defined, transparent crystals with sharp edges and no visible defects. Polycrystalline material or powder is unsuitable for scXRD.
Step 2: Crystal Mounting and Data Collection
-
Causality: A single, representative crystal must be isolated and mounted on a goniometer head to be precisely oriented within the X-ray beam. The crystal is typically flash-cooled to cryogenic temperatures (~100 K) to minimize thermal motion and radiation damage.
-
Methodology:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
-
Mount the crystal on a cryo-loop.
-
Place the mounted crystal onto the diffractometer and flash-cool it in a stream of cold nitrogen gas.
-
Perform an initial set of diffraction images to screen for crystal quality and determine the unit cell parameters.
-
-
Validation: A high-quality crystal will produce sharp, well-defined diffraction spots. A diffuse or spotty pattern indicates poor crystallinity or twinning, which may complicate structure solution.
Step 3: Structure Solution and Refinement
-
Causality: The diffraction pattern contains information about the crystal's repeating unit (the unit cell) and the arrangement of atoms within it. The "phase problem" is the primary hurdle, where the measured diffraction intensities lack crucial phase information.[10] Modern software uses direct methods or Patterson functions to solve this and generate an initial model of the electron density. This model is then refined against the experimental data.
-
Methodology:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial structural model.
-
Refine the model by adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns.
-
-
Validation: Key metrics like the R-factor (R1) and weighted R-factor (wR2) indicate the goodness-of-fit; values below 0.05 are typically considered excellent for small molecules. The final electron density map should be clean, with no significant unassigned peaks.
Workflow Visualization
Caption: Workflow for Single-Crystal X-ray Crystallography.
Part 2: Orthogonal & Complementary Techniques
While scXRD is definitive for the solid state, a molecule's behavior in solution is often more relevant to its biological activity. Here, NMR spectroscopy and computational modeling provide critical, complementary insights.
2A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing rich information about a molecule's connectivity and its dynamic environment in solution.[10] For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[11]
-
Expertise & Causality: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[12][13] Its chemical shift is extremely sensitive to the local electronic environment, spanning a wide range that minimizes signal overlap.[12] This makes ¹⁹F NMR ideal for confirming the incorporation and position of fluorine atoms and for studying conformational changes in solution.[11][14] Two-dimensional experiments like ¹H-¹⁹F HETCOR can reveal through-bond and through-space correlations, helping to piece together the molecule's solution-state structure.[12]
2B. Computational Modeling
-
Expertise & Causality: Ab initio and Density Functional Theory (DFT) methods can calculate the potential energy surface of a molecule, predicting its most stable conformations.[15][16] For molecules with flexible groups like trifluoromethoxy (-OCF₃), computational scans of torsional angles can identify low-energy rotamers that may exist in equilibrium in solution or in the gas phase.[17][18] This theoretical data is invaluable for interpreting complex NMR spectra and can provide a structural hypothesis when crystallization fails. The results from computational studies can be cross-validated with experimental data from techniques like gas electron diffraction or microwave spectroscopy.[19]
Part 3: Head-to-Head Comparison
The choice of analytical technique depends on the specific question, the available sample, and project resources. The following table provides a direct comparison of the primary methods for structural elucidation.
| Parameter | Single-Crystal X-ray Crystallography (scXRD) | NMR Spectroscopy | Computational Modeling |
| Primary Output | Absolute 3D atomic coordinates in the solid state | Through-bond connectivity and through-space proximities in solution | Predicted low-energy 3D conformations (gas phase/solvated) |
| Resolution | Atomic (~0.5-1.0 Å) | Indirect, provides constraints for model building | Theoretical, accuracy depends on level of theory |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~1-10 mg of pure, soluble material | None (in-silico) |
| State of Matter | Solid (Crystalline) | Liquid (Solution) | Gas phase or with solvent model |
| Key Advantage | Unambiguous determination of absolute structure and stereochemistry.[2] | Provides data on solution-state dynamics and conformation. | Can explore conformations that are difficult to isolate experimentally.[15] |
| Key Limitation | Requires high-quality single crystals; structure may not represent the bioactive conformation. | Does not provide a single, high-resolution structure directly; interpretation can be complex. | Predictions must be validated by experimental data; computationally intensive. |
| Typical Time | Days to weeks (including crystal growth) | Hours to days | Hours to weeks |
Decision-Making Framework
The selection of a structural analysis technique is a critical decision in the research workflow. The following diagram illustrates a logical approach for choosing the most appropriate method(s).
Caption: Decision framework for selecting a structural elucidation method.
Conclusion
For derivatives of this compound, a multi-faceted approach to structural elucidation is most effective. Single-crystal X-ray crystallography provides the definitive, high-resolution structure required for regulatory submission and serves as the foundational truth upon which all other data are compared. However, it is imperative to complement this solid-state picture with solution-state analysis via NMR spectroscopy, especially ¹⁹F NMR, to understand the molecule's behavior in a more biologically relevant environment. Computational modeling acts as a powerful predictive and interpretive tool that bridges the gap between the static crystal and dynamic solution states. By judiciously combining these techniques, researchers can build a comprehensive and robust understanding of their target molecules, accelerating the journey from chemical synthesis to innovative therapeutics.
References
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4235–4245. [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]
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Dalvit, C., & Vulpetti, A. (2019). An Overview of Fluorine NMR. ResearchGate. [Link]
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Simpson, A. J. (2019). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. [Link]
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Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
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ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). This compound: Your Key to Advanced Organic Synthesis. Retrieved from [Link]
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Betz, R., & Gerber, T. (2011). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(4), o907. [Link]
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Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. [Link]
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University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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Betz, R., & Gerber, T. (2011). 2-(Trifluoromethyl)benzoic acid. National Institutes of Health. [Link]
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ResearchGate. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. [Link]
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Della Védova, C. O., et al. (2004). Trifluoromethyl Chloroformate, ClC(O)OCF3: Structure, Conformation, and Vibrational Analysis Studied by Experimental and Theoretical Methods. The Journal of Physical Chemistry A, 108(15), 2929–2937. [Link]
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Madappat, K. V., Clark, M., & Thrasher, J. S. (1993). A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3NC(H)OH. Journal of Molecular Structure: THEOCHEM, 285(1), 1-15. [Link]
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E. L. Eliel & S. H. Wilen. (1962). Conformational analysis. Trifluoromethyl group. Journal of the American Chemical Society, 84(12), 2321–2329. [Link]
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ResearchGate. (2006). N,N-Difluoro-O-trifluoromethyl-hydroxylamine, CF3ONF 2: Conformation and vibrational analysis studied by experimental and theoretical methods. [Link]
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DC Fine Chemicals. (n.d.). Material Science Breakthroughs: The Role of this compound. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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YouTube. (2017). CRYSTALLIZE BENZOIC ACID FROM WATER : ALL PUNJAB BOARD PRACTICALS CHEMISTRY ( FBISE ). [Link]
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College of Saint Benedict & Saint John's University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
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ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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MDPI. (n.d.). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Retrieved from [Link]
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ResearchGate. (1980). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]
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A Comparative Guide to Catalysts for Reactions of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
Introduction: The Synthetic Value of a Unique Fluorinated Building Block
2-Fluoro-5-(trifluoromethoxy)benzoic acid is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—a carboxylic acid, an activated carbon-fluorine bond, and a trifluoromethoxy group—offers multiple handles for synthetic diversification. The trifluoromethoxy (-OCF₃) group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.
This guide provides a comparative analysis of catalytic systems for two primary classes of reactions involving this compound: transformations of the carboxylic acid group (esterification and amidation) and functionalization via activation of the C-F bond (cross-coupling). The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and operational efficiency. This document aims to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions for their synthetic campaigns.
Part 1: Catalytic Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is often the most accessible functional group for initial derivatization. We will compare leading catalytic systems for its conversion into esters and amides, two of the most fundamental transformations in medicinal chemistry.
Comparative Study: Catalytic Esterification
Esterification is a common strategy to modify polarity, solubility, or to protect the carboxylic acid. Here, we compare a traditional homogeneous Lewis acid catalyst with a modern, reusable heterogeneous catalyst.
Catalyst Systems:
-
System A: Boron Trifluoride-Methanol Complex (BF₃·MeOH) , a classic, potent Lewis acid catalyst.
-
System B: UiO-66-NH₂, a zirconium-based metal-organic framework (MOF) that functions as a robust, heterogeneous acid-base catalyst.
Discussion of Experimental Choices: The choice between a homogeneous and heterogeneous catalyst is a fundamental decision in process development. BF₃·MeOH is a powerful reagent that activates the carboxylic acid for nucleophilic attack by methanol.[1] However, its corrosive nature and the necessity for aqueous workup to remove the catalyst can be significant drawbacks. In contrast, UiO-66-NH₂ offers a compelling alternative. This MOF possesses both Lewis acidic zirconium sites and Brønsted basic amine functionalities within its porous structure.[2] This bifunctional nature is hypothesized to facilitate the esterification through a cooperative mechanism, where the amine group deprotonates the methanol, increasing its nucleophilicity, while the zirconium center coordinates the carboxylic acid.[2][3] A key advantage is its heterogeneity, allowing for simple recovery by filtration and potential for reuse, aligning with green chemistry principles.[4]
Comparative Performance Data: The following table summarizes the performance of the two catalytic systems for the methyl esterification of fluorinated benzoic acids. The data is based on studies of substrates structurally similar to this compound and serves as a representative comparison.[5][6][7]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Reusability |
| A: BF₃·MeOH | Stoichiometric | Methanol | 65 (Reflux) | 24 | ~90-95 | No |
| B: UiO-66-NH₂ | 10 | Methanol | 100 | 10 | >95 | Yes (>3 cycles) |
Experimental Workflow Visualization:
Caption: Comparative workflow for esterification protocols.
Detailed Experimental Protocols:
Protocol 1A: Esterification using BF₃·MeOH
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Carefully add boron trifluoride-methanol solution (~10% w/w, 1.2 eq) to the mixture.[1]
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the methyl ester.
Protocol 1B: Esterification using UiO-66-NH₂
-
In a pressure-rated vial, combine this compound (1.0 eq), activated UiO-66-NH₂ catalyst (10 mol% Zr), and anhydrous methanol (0.2 M).[4][6]
-
Seal the vial and heat the mixture to 100°C with stirring for 10 hours.
-
Cool the reaction to room temperature.
-
Separate the catalyst by filtration through a syringe filter or by centrifugation, washing with additional methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the high-purity methyl ester.
-
The recovered catalyst can be washed with methanol and reactivated by heating under vacuum for subsequent runs.
Comparative Study: Catalytic Amide Bond Formation
Direct amidation of carboxylic acids is a highly atom-economical transformation. We compare a modern organoboron catalyst with a classic phosphine-based system.
Catalyst Systems:
-
System C: Arylboronic Acid, specifically an electron-deficient boronic acid like 2,4-bis(trifluoromethyl)phenylboronic acid.
-
System D: Triphenylphosphine/Carbon Tetrachloride (PPh₃/CCl₄), a system related to the Appel reaction.
Discussion of Experimental Choices: Boronic acid catalysis for direct amidation has emerged as a powerful, green alternative to traditional coupling reagents.[8] The mechanism is believed to involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid for nucleophilic attack by the amine.[9][10] The removal of water, typically with molecular sieves or azeotropic distillation, is crucial to drive the equilibrium towards product formation.[11] Electron-deficient arylboronic acids are often more effective catalysts.[11] The PPh₃/CCl₄ system, conversely, operates through a different mechanism where a phosphonium salt is generated in situ, activating the carboxylate.[12] While effective, this method generates stoichiometric amounts of triphenylphosphine oxide as a byproduct, which can complicate purification, and utilizes a toxic, ozone-depleting solvent (CCl₄).[13]
Comparative Performance Data: The data below is extrapolated from studies on various benzoic acids and anilines to provide a representative comparison.[11][14]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Byproduct |
| C: Arylboronic Acid | 5-10 | Toluene | 110 (Reflux) | 12-24 | 85-95 | Water |
| D: PPh₃/CCl₄ | Stoichiometric | CCl₄ | 77 (Reflux) | 2-6 | 80-90 | Triphenylphosphine oxide |
Reaction Mechanism Visualization:
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A Senior Application Scientist's Comparative Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to achieving desired physicochemical and biological properties. This guide offers an in-depth, objective comparison of 2-Fluoro-5-(trifluoromethoxy)benzoic acid, a key building block, against its structural and functional analogues. We will delve into the nuanced effects of fluorine and trifluoromethoxy substitutions, supported by experimental data and validated protocols, to empower researchers in making informed decisions for their synthetic and developmental programs.
The Strategic Advantage of Fluorine: More Than Just an Isostere
The incorporation of fluorine into organic molecules is a well-established strategy to modulate a compound's properties.[1][2] The high electronegativity and relatively small size of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[1][3][4] Specifically, the trifluoromethoxy (-OCF3) group, while less common than the trifluoromethyl (-CF3) group, offers a unique combination of high lipophilicity and metabolic stability, making it an increasingly important substituent in agrochemical and pharmaceutical research.[5][6]
This compound stands as a critical intermediate for synthesizing next-generation pharmaceuticals, agrochemicals, and advanced materials due to its enhanced stability and reactivity.[7] The presence of both a fluorine atom and a trifluoromethoxy group provides a unique structural motif that can lead to improved bioavailability and metabolic stability in drug candidates.[7] This compound is also utilized in the development of high-performance polymers and coatings, where its incorporation enhances chemical resistance and thermal stability.
Comparative Analysis: Physicochemical Properties
The choice of a building block in a synthetic campaign is often dictated by its physicochemical properties. The following table provides a comparative overview of this compound and several of its commercially available analogues.
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzoic acid | 5-Fluoro-2-(trifluoromethyl)benzoic acid | 2-(Trifluoromethyl)benzoic acid |
| CAS Number | 886497-85-4[8] | 115029-23-7[9] | 654-99-9[10] | 433-97-6[11] |
| Molecular Formula | C₈H₄F₄O₃[8] | C₈H₄F₄O₂[9] | C₈H₄F₄O₂[10] | C₈H₅F₃O₂[11] |
| Molecular Weight ( g/mol ) | 224.11[8] | 208.11[9] | 208.11[10] | 190.12[11] |
| Melting Point (°C) | 78-81[8] | 100-103[12] | 80-83[4] | 104-106[12] |
| Boiling Point (°C) | 251.9 (Predicted)[8] | Not available | Not available | 238.5[12] |
| pKa | 2.89 (Predicted)[8] | Not available | Not available | Not available |
| LogP | Not available | Not available | 2.4[10] | 1.3[11] |
This data highlights the subtle yet significant impact of substituent placement and identity on the physical properties of the benzoic acid scaffold.
The Impact of Fluorination on Biological Activity: A Comparative Overview
The strategic placement of fluorine-containing substituents can dramatically alter the biological activity of a benzoic acid derivative. The following table summarizes findings from various studies, illustrating the impact of fluorination on different biological targets.
| Compound/Derivative Class | Biological Target/Activity | Key Findings | Fluorination Status | Reference |
| Pyrazole derivatives (unsubstituted aniline) | Antimicrobial (S. aureus) | No significant activity | Non-fluorinated | [1] |
| Pyrazole derivatives (4-fluorophenyl substituted) | Antimicrobial (S. aureus) | Potent activity | Fluorinated | [1] |
| 2-Fluoro-5-methylbenzoic acid derivatives | Adenylyl cyclase 1 (AC1) inhibition | Used in synthesis of selective inhibitors for chronic pain.[13] | Fluorinated | [13] |
| Fluorinated Benzoic Acid Derivatives | Cyclooxygenase (COX) Inhibition | Fluorination can alter inhibitory potency against COX-1 and COX-2.[14] | Fluorinated | [14] |
These examples underscore the critical role of fluorine in enhancing biological activity, although the specific effects are highly dependent on the molecular context.[1]
Mechanism of Action: A Case Study in Kinase Inhibition
Fluorinated benzoic acids serve as versatile scaffolds in the design of kinase inhibitors, which are crucial in oncology and inflammation research. A key signaling pathway implicated in many cancers is the RAS-RAF-MEK-ERK pathway. Dual inhibitors targeting multiple kinases in this or related pathways, such as MEK and Aurora kinases, have shown significant promise.[15]
The rationale for using a fluorinated benzoic acid core in a kinase inhibitor often lies in its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of the kinase, while the fluorine substituents enhance metabolic stability and cell permeability.
Figure 1: A simplified diagram of the MEK/ERK and Aurora kinase signaling pathways, highlighting the points of inhibition by a dual inhibitor.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following protocols provide a framework for the synthesis and analysis of fluorinated benzoic acids.
Protocol 1: Synthesis of a Fluorinated Benzoic Acid via Nitrile Hydrolysis
This two-step protocol is adapted from a reliable method for synthesizing a related compound, 2-Fluoro-5-formylbenzoic acid, and illustrates a general approach for converting a bromo-precursor to a benzoic acid.[16]
Step 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde
-
In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).
-
To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.
-
Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter it through a pad of diatomaceous earth.
-
Dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic layer, wash it twice with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrile intermediate.
Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
-
Prepare a 50-70% aqueous solution of sulfuric acid by carefully adding concentrated sulfuric acid to water.
-
Add the nitrile intermediate to the sulfuric acid solution.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral, and then dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.[14]
Objective: To measure the concentration of a test compound required to inhibit 50% of the COX enzyme's activity.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Fluorinated benzoic acid derivatives (test compounds)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compounds.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its fluorinated analogues are invaluable tools in the arsenal of the modern chemist. The strategic incorporation of fluorine and trifluoromethoxy groups provides a powerful means to modulate physicochemical and biological properties, leading to the development of novel therapeutics and advanced materials. This guide has provided a comparative analysis of these key building blocks, supported by experimental data and validated protocols, to aid researchers in their quest for molecular innovation.
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High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models. PubMed. Available at: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Efficacy in Kinase Inhibition: A Comparative Analysis of Fluorinated Phenyl-Based Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Inhibitor Design
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) and fluoro (-F) moieties are particularly valued for their ability to profoundly influence the physicochemical properties of a drug candidate.[1][2][3] These groups enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding affinity with target proteins.[1][3][4]
This guide leverages these principles to provide a comparative efficacy analysis of inhibitors built upon fluorinated phenyl scaffolds. While the specific 2-fluoro-5-(trifluoromethoxy)benzoic acid structure represents a compelling synthetic starting point[5], a more instructive and data-rich exploration can be achieved by examining a clinically successful class of compounds that embody the core principles of this design: the BRAF kinase inhibitors.
We will use the well-characterized inhibitor PLX4720 and its clinically approved analog, Vemurafenib , as primary case studies. These molecules, which feature a fluorinated phenyl ring, serve as an exemplary platform for understanding the relationship between chemical structure, target engagement, and cellular efficacy against the constitutively active BRAF V600E mutant kinase, a key driver in metastatic melanoma.[6][7][8]
The Target: BRAF V600E and the MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[8] The pathway consists of a series of protein kinases: RAS, RAF, MEK, and ERK. In many cancers, particularly melanoma, a specific point mutation in the BRAF gene (c.1799T>A) results in the substitution of valine with glutamic acid at codon 600 (V600E).[7][9] This BRAF V600E mutation mimics phosphorylation, leading to a ~700-fold increase in kinase activity and constitutive, uncontrolled signaling through the pathway, driving oncogenesis.[7]
BRAF inhibitors are designed to bind to the ATP-binding site of the mutated BRAF V600E kinase, preventing it from phosphorylating its downstream target, MEK, thereby shutting down the aberrant signaling.
Procedure:
-
Cell Seeding: Harvest and count cells (e.g., A375 melanoma cells) and seed them into 96-well, opaque-walled plates at a pre-determined density (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Addition: The next day, add the test inhibitor at various concentrations to the wells. A 10-point, 3-fold serial dilution is standard. Ensure final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Controls (Self-Validation):
-
Vehicle Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO) to represent 100% cell growth.
-
Background Control: Wells with media and vehicle but no cells, to measure background luminescence.
-
-
Incubation: Return plates to the incubator for 72 hours, a period that typically allows for several cell doublings.
-
Assay Readout:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Subtract the average background reading from all experimental wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized data against the logarithm of inhibitor concentration and use a non-linear regression curve fit to calculate the GI50 value.
Conclusion and Future Directions
The analysis of fluorinated phenyl-based inhibitors like PLX4720 and Vemurafenib provides a powerful illustration of successful structure-based drug design. These compounds exhibit high potency and selectivity for the oncogenic BRAF V600E kinase, translating to specific and effective growth inhibition in cancer cells driven by this mutation. [6][10]The strategic use of fluorine atoms in the phenyl scaffold is critical to achieving the desired pharmacokinetic and pharmacodynamic properties that lead to clinical efficacy.
However, the clinical journey of these inhibitors has also highlighted the significant challenge of acquired resistance. Tumors can reactivate the MAPK pathway through various mechanisms, limiting the long-term durability of monotherapy. [11][12]This has driven the field toward next-generation strategies, primarily the combination of BRAF inhibitors with MEK inhibitors (e.g., Dabrafenib + Trametinib), which provides a more robust and durable shutdown of the signaling cascade. [7][12]Future research will continue to focus on developing novel inhibitors that can overcome resistance mechanisms and further refine the selectivity profiles to improve safety and efficacy for patients.
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- Plx-4720 | C17H14ClF2N3O3S | CID 24180719. PubChem - NIH.
- Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate.
- Trifluoromethoxy group. Wikipedia.
- PLX-4720 | B-Raf Inhibitor. MedchemExpress.com.
- PLX-4720 | B-Raf Inhibitor | CAS 918505-84-7. Selleck Chemicals.
- PLX-4720 (PLX4720) | CAS 918505-84-7. AbMole BioScience.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. PMC.
- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. Benchchem.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. PubMed.
- Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. PubMed.
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research - AACR Journals.
- Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. PubMed Central.
- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC - NIH.
- Comparative toxicities of vemurafenib and dabrafenib. ResearchGate.
- A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. Research Journal of Pharmacy and Technology.
- Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside. MDPI.
- 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
- BRAF inhibitors in clinical oncology. PMC - NIH.
- Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials. NIH.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 2-Fluoro-5-(trifluoromethoxy)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new chemical entity is a cornerstone of preclinical safety and efficacy assessment. This guide provides an in-depth comparison of hypothetical 2-Fluoro-5-(trifluoromethoxy)benzoic acid derivatives against alternative compounds, supported by simulated experimental data. We will explore the rationale behind experimental choices and detail the methodologies to ensure a self-validating and robust analysis.
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of a compound.[1][2][3] These modifications can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its intended biological target.[1][4][5] The trifluoromethoxy group, in particular, is known to be more lipophilic than a methoxy group and can alter the electronic properties of the aromatic ring.[3][4][5] However, these same properties can also lead to unintended interactions with other biological targets, a phenomenon known as cross-reactivity.[6]
This guide will focus on a hypothetical series of this compound derivatives being investigated as inhibitors of a fictional kinase, "Kinase X," implicated in an inflammatory disease. We will compare their performance against a known multi-kinase inhibitor and a non-fluorinated analog.
Experimental Design: A Rationale-Driven Approach
The primary objective of a cross-reactivity study is to identify off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing. Our experimental design is therefore structured to provide a comprehensive overview of the selectivity of our lead compounds.
Selection of Test Compounds:
-
Compound A (Lead Candidate): this compound amide derivative with high affinity for Kinase X.
-
Compound B (Analog): A derivative with a modification on the amide moiety, designed to explore structure-activity relationships.
-
Compound C (Non-fluorinated Control): A benzoic acid amide derivative lacking the fluoro and trifluoromethoxy groups to assess the contribution of these moieties to both on-target and off-target activity.
-
Compound D (Positive Control): A known, potent multi-kinase inhibitor (e.g., Staurosporine) to validate the assay's ability to detect broad-spectrum binding.
Selection of Off-Target Panel:
A panel of kinases with high structural homology to Kinase X or known to be involved in critical signaling pathways will be selected. This proactive approach helps to anticipate potential side effects. For this study, we will utilize a panel of 10 kinases, including members of the same family as Kinase X and key kinases from other families (e.g., Src, Abl, VEGFR).
Methodologies: Ensuring Data Integrity
To ensure the trustworthiness of our findings, we will employ a multi-pronged approach, combining binding assays and functional assays.
Primary Screen: In Vitro Kinase Binding Assay (Radiometric)
This assay will provide quantitative data on the binding affinity of our compounds to the kinase panel.
Protocol:
-
Preparation of Kinase Reactions: For each kinase, a reaction mixture is prepared containing the purified enzyme, a specific peptide substrate, and radiolabeled ATP (³³P-ATP) in a kinase buffer.
-
Compound Addition: Test compounds are serially diluted in DMSO and added to the kinase reaction mixtures. The final DMSO concentration is kept constant across all wells (e.g., 1%).
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and unincorporated ³³P-ATP is washed away.
-
Signal Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by fitting the data to a sigmoidal dose-response curve.
Secondary Screen: Cellular Functional Assay
To confirm that the observed binding translates to a functional effect in a cellular context, a cell-based assay is crucial.
Protocol:
-
Cell Culture: A cell line endogenously expressing the off-target kinase of interest is cultured to an appropriate density.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for a predetermined time.
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Western Blot Analysis: The phosphorylation status of a known downstream substrate of the off-target kinase is assessed by Western blot using a phospho-specific antibody.
-
Data Quantification: The intensity of the phosphorylated protein bands is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene).
-
EC50 Determination: The effective concentration required to inhibit 50% of the substrate phosphorylation (EC50) is calculated.
Comparative Data Analysis
The following table summarizes the hypothetical IC50 values obtained from the primary radiometric kinase binding assay.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Compound D (IC50, nM) |
| Kinase X (On-Target) | 15 | 50 | >10,000 | 5 |
| Kinase 1 | 5,000 | >10,000 | >10,000 | 10 |
| Kinase 2 | >10,000 | >10,000 | >10,000 | 25 |
| Kinase 3 | 800 | 2,500 | >10,000 | 8 |
| Kinase 4 | >10,000 | >10,000 | >10,000 | 50 |
| Kinase 5 | 2,000 | 7,500 | >10,000 | 15 |
| Kinase 6 | >10,000 | >10,000 | >10,000 | 30 |
| Kinase 7 | 1,500 | 5,000 | >10,000 | 12 |
| Kinase 8 | >10,000 | >10,000 | >10,000 | 40 |
| Kinase 9 | 4,500 | >10,000 | >10,000 | 20 |
| Kinase 10 | >10,000 | >10,000 | >10,000 | 60 |
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Structure-Activity Relationship (SAR) logic.
Interpretation and Expert Insights
The simulated data reveals several key insights:
-
Role of Fluorine and Trifluoromethoxy Groups: The stark difference in activity between Compound A and Compound C strongly suggests that the 2-fluoro and 5-trifluoromethoxy substitutions are critical for binding to Kinase X. This is a common finding in medicinal chemistry where such groups can enhance binding through various interactions.[1][4]
-
Selectivity Profile: Compound A demonstrates a favorable selectivity profile, with IC50 values for off-target kinases being significantly higher than its on-target IC50. This indicates a lower likelihood of off-target effects mediated by the tested kinases.
-
Structure-Activity Relationship (SAR): The reduced on-target potency of Compound B compared to Compound A highlights the sensitivity of the binding pocket to modifications on the amide moiety. This information is invaluable for guiding further optimization of the lead series.
-
Validation of Assays: The potent, broad-spectrum activity of Compound D (Staurosporine) across the kinase panel confirms the validity of the screening assays.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Cross-reactivity - Wikipedia. Wikipedia. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
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Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
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Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC - PubMed Central. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
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Assays for, and cross-reactivities of, IgE antibodies to the muscle relaxants gallamine, decamethonium and succinylcholine (suxamethonium). PubMed. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-5-(trifluoromethoxy)benzoic acid, ensuring compliance with safety regulations and fostering a culture of trust and expertise in chemical handling. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to empower laboratory personnel with a deep understanding of safe disposal practices.
Understanding the Hazard Profile
This compound (CAS No. 886497-85-4) is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a trifluoromethoxy group, imparts a high degree of chemical stability, which necessitates careful consideration for its disposal. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation if inhaled.[1][2]
Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Key Safety and Handling Data
| Property | Value | Source |
| CAS Number | 886497-85-4 | [1] |
| Molecular Formula | C8H4F4O3 | [3] |
| Appearance | Solid | [1] |
| Signal Word | Warning | [1] |
| Primary Hazards | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory) | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4] |
The Core Directive: No In-Lab Neutralization
While the neutralization of simple corrosive wastes can sometimes be a permissible disposal step, this is not recommended for this compound. The rationale for this directive is threefold:
-
Underlying Hazards: This compound's hazards extend beyond simple corrosivity to include skin, eye, and respiratory irritation. Neutralization does not eliminate these intrinsic hazards.
-
Fluorinated Nature: Fluorinated organic compounds can pose unique disposal challenges. For instance, hydrofluoric acid, a potential (though unlikely in this context) byproduct of certain reactions, is highly toxic and cannot be neutralized in a standard laboratory setting.[5]
-
Lack of Validated Protocol: There is no widely accepted and validated protocol for the in-lab neutralization of this specific compound that guarantees the complete and safe degradation of the hazardous material.
Therefore, all waste containing this compound must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management contractor.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection, storage, and disposal of waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste, ensure the following PPE and engineering controls are in place:
-
Engineering Controls: All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[8]
-
Protective Clothing: A lab coat must be worn to prevent skin contact.[2]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions in the waste container.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible hazardous waste container. The container should be in good condition and have a secure, sealable lid.[1][6]
-
Solid Waste: Collect all solid waste, including residual this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, gloves) in this container.[7]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[6]
-
Incompatible Materials: Ensure that strong oxidizing agents and strong bases are not added to the same waste container as this compound.[4]
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] List all components of a mixture, including solvents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][6] Keep the container away from incompatible materials.[4]
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent and then wash thoroughly with soap and water. All cleaning materials (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.[1][8]
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[6][7]
-
Documentation: Complete all required waste disposal documentation accurately. Retain copies for your records as per institutional and regulatory requirements.[1]
The primary disposal methods for highly stable fluorinated organic compounds like this are high-temperature incineration and placement in a secure hazardous waste landfill.[10] These methods are designed to either destroy the chemical structure or contain it to prevent environmental release.[10]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the foundation of trustworthy and authoritative scientific practice.
References
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Australia Pacific LNG. (2016, May 26). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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Reginfo.gov. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]
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Regulations.gov. (2008, June 20). Safety Data Sheet. Retrieved from [Link]
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Alpha Resources. (2021, February 19). Safety Data Sheet: BENZOIC ACID. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Fluoro-5-(trifluoromethoxy)benzoic Acid
This document provides a comprehensive operational and safety guide for the handling and disposal of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4). As a fluorinated aromatic carboxylic acid, this compound requires stringent safety protocols to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1] A thorough understanding of its properties is the foundation of a robust safety plan. The primary hazards involve irritation to the skin, eyes, and respiratory system.[1]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[1]
Before any procedure, a risk assessment must be conducted, considering the quantity of the substance being used, the potential for dust generation, and the duration of the handling task.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 886497-85-4[1][2][3] |
| Molecular Formula | C8H4F4O3[2][3] |
| Molecular Weight | 224.11 g/mol [2][3] |
| Appearance | White to off-white solid/powder |
| Signal Word | Warning [1] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on the specific laboratory task being performed.
Eye and Face Protection
Due to the serious eye irritation hazard, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when the chemical is handled.[1][4]
-
High-Splash Risk Operations: When handling larger quantities or performing vigorous mixing where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[5][6]
Hand Protection
Preventing skin contact is critical. The choice of glove material must be compatible with both the solid compound and any solvents used.
-
Glove Type: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including aromatic acids.[6]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.
-
Double Gloving: For extended procedures or when handling solutions, wearing two pairs of gloves is a best practice to guard against undetected micro-perforations.[5]
-
Removal and Disposal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste in accordance with institutional guidelines.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat or a standard lab coat made of tightly woven material should be worn and fully buttoned.[5]
-
Additional Protection: For tasks involving significant quantities of the solid or solutions, a chemical-resistant apron should be worn over the lab coat.[5]
-
Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[7][8]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of this compound that may generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.
-
When Respirators are Needed: If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and acid gases should be used.[1] All respirator use must be done under a formal respiratory protection program.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double recommended) | Lab Coat | Required (Work in Fume Hood) |
| Preparing Solutions | Goggles & Face Shield | Nitrile/Butyl Gloves (Double) | Lab Coat & Chemical Apron | Required (Work in Fume Hood) |
| Small Spill Cleanup | Goggles & Face Shield | Nitrile/Butyl Gloves (Double) | Lab Coat & Chemical Apron | N95 Respirator or higher |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing risk. All personnel must be trained on these procedures before handling the compound.
Step-by-Step Handling Procedure
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the workspace is clear. Assemble all necessary equipment, including a designated waste container.
-
Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside a chemical fume hood to contain any dust.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate airborne dust. If transferring to a flask for dissolution, do so slowly and carefully within the fume hood.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood.
-
Storage: Securely close the primary container and store it in a dry, cool, and well-ventilated area, away from incompatible materials like strong bases or oxidizing agents.[1][4] The storage area should be locked or otherwise secured.[1][9]
Workflow Diagram
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital. Ensure eyewash stations and safety showers are unobstructed and tested regularly.[1][4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention.[1]
Spill Response
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep or scoop the material into a labeled container for hazardous waste disposal. Avoid generating dust. Clean the area with a damp cloth, which should also be disposed of as hazardous waste.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Restrict access. Contact your institution's emergency response team for cleanup.
Waste Disposal and Decontamination
Fluorinated organic compounds require careful and compliant disposal to prevent environmental contamination.[5]
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh paper, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams.
-
Disposal Method: The compound must be disposed of through an approved hazardous waste disposal plant.[1] Thermal treatment (incineration) at high temperatures is often the preferred method for the complete destruction of fluorinated compounds.[10][11] Never dispose of this chemical down the drain or in regular trash.
-
Decontamination: All non-disposable equipment and glassware should be rinsed thoroughly in the fume hood. The initial rinsate should be collected as hazardous waste. Subsequent cleaning can be done with standard laboratory detergents.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
